Ethyl 3-bromo-4-cyanobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBQSMUEOIQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593231 | |
| Record name | Ethyl 3-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362527-61-5 | |
| Record name | Ethyl 3-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-bromo-4-cyanobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Ethyl 3-bromo-4-cyanobenzoate is a substituted aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its trifunctional nature, featuring an ethyl ester, a bromo substituent, and a cyano group, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a key intermediate in the development of novel therapeutics, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical entity is paramount for its effective use in synthesis and drug design. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer and estimate its properties based on its structure and data from closely related analogues.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| CAS Number | 362527-61-5 | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [2] |
Predicted Physicochemical Data
The following table presents computed physicochemical properties that are valuable for predicting the behavior of the molecule in various chemical and biological systems.
| Property | Predicted Value | Source |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 50.1 Ų | [1] |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [3] |
| Solubility | Very slightly soluble (0.17 g/L at 25°C) | [3] |
Synthesis of this compound
Route 1: Esterification of 3-bromo-4-cyanobenzoic acid
This is a direct and common method for the synthesis of esters. The carboxylic acid precursor, 3-bromo-4-cyanobenzoic acid, can be reacted with ethanol in the presence of an acid catalyst.
Experimental Protocol (Proposed):
-
To a solution of 3-bromo-4-cyanobenzoic acid (1.0 eq) in absolute ethanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Route 2: Sandmeyer Reaction from an Aniline Precursor
This route involves the diazotization of an amino group followed by its substitution with a cyano group. The starting material would be ethyl 4-amino-3-bromobenzoate.
Experimental Protocol (Proposed):
-
Dissolve ethyl 4-amino-3-bromobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).
-
Aromatic protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, cyano, and ethyl ester substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ethyl group, the aromatic carbons, the ester carbonyl, and the nitrile carbon.
-
Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).
-
Aromatic carbons: Six distinct signals in the aromatic region (approximately 110-140 ppm). The carbons attached to the bromine and cyano groups will have characteristic chemical shifts.
-
Ester carbonyl: A signal around 164 ppm.
-
Nitrile carbon: A signal in the range of 115-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching frequencies of the key functional groups.
-
C≡N stretch: A sharp, medium-intensity peak around 2230 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹.
-
C-O stretch (ester): A strong peak in the 1250-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
Molecular Ion (M⁺): m/z = 253 and 255 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).
Reactivity and Synthetic Applications
The presence of three distinct functional groups makes this compound a versatile substrate for a range of organic transformations. The bromine atom is a key handle for cross-coupling reactions, while the cyano and ester groups can be further manipulated.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond at the C3 position. This is a powerful method for introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling with a primary or secondary amine. This is a crucial transformation for the synthesis of many biologically active molecules.
-
Sonogashira Coupling: The coupling with terminal alkynes provides a route to substituted alkynylarenes.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the cyano and ester groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), although the bromo group is not as good a leaving group as fluoro or nitro groups in this context. Under forcing conditions, the bromine atom could potentially be displaced by strong nucleophiles.
Modifications of the Cyano and Ester Groups
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used for amide bond formation or other transformations.
-
Reduction of the Cyano Group: The cyano group can be reduced to a primary amine, which can serve as a nucleophile or a point for further functionalization.
-
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions.
Application in Drug Discovery: A Key Building Block for PROTACs
One of the most exciting applications of this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is often referred to as a "Protein Degrader Building Block" because its structure can be readily incorporated into the linker or the target-binding ligand of a PROTAC. The bromo substituent provides a convenient attachment point for coupling to either the E3 ligase ligand or the protein of interest ligand via the cross-coupling reactions mentioned earlier. The cyano and ester functionalities can be modified to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, or to introduce additional interaction points with the target protein or E3 ligase.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as fatal if swallowed, in contact with skin, or if inhaled. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. Its growing importance in the development of PROTACs highlights its potential to contribute to the discovery of new therapeutic agents for a variety of diseases. As research in targeted protein degradation continues to expand, the demand for and applications of such well-functionalized building blocks are expected to increase significantly.
References
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PubChem. Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. this compound, min 95%, 10 grams.[Link]
-
PubChem. Ethyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.New synthetic method for key intermediate cis-bromo-ester of conazole medicines. CN104230876A.
- Google Patents.
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Technical Monograph: Ethyl 3-bromo-4-cyanobenzoate as a Pivotal Scaffold in Medicinal Chemistry
[1][2]
CAS Number: 362527-61-5 Chemical Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol [1][2][3][4][5]
Executive Summary
This compound is a trisubstituted benzene derivative characterized by three distinct functional handles: an ethyl ester, a nitrile, and a bromine atom.[1] Its strategic value in drug discovery lies in its orthogonal reactivity .[1] The bromine atom serves as a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), the nitrile group provides a precursor for heterocycles (tetrazoles, oxadiazoles) or amines, and the ester allows for further elaboration into amides or acids.
This compound has emerged as a critical intermediate in the synthesis of Hsp90 inhibitors , ATAD2 inhibitors , and Ribonucleotide Reductase (RNR) inhibitors , as well as a building block for PROTAC linkers.[2]
Physicochemical Profile
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical.[1] |
| Melting Point | 98–102 °C | Distinct melting range aids in purity verification.[1] |
| Boiling Point | 360.6 ± 32.0 °C | Calculated at 760 mmHg.[1][2] |
| Density | 1.5 ± 0.1 g/cm³ | High density due to bromine substitution.[1] |
| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Sparingly soluble in water; lipophilic (LogP ~2.6).[2] |
| pKa | N/A (Non-ionizable core) | Ester hydrolysis yields acid with pKa ~3.[1][2]5. |
Synthetic Pathways[2][4][6]
The synthesis of this compound typically circumvents direct bromination of ethyl 4-cyanobenzoate due to the deactivating nature of both the nitrile and ester groups, which directs electrophilic aromatic substitution to the meta positions (incompatible with the 3,4-substitution pattern).
The most reliable laboratory-scale synthesis utilizes a Sandmeyer-type transformation starting from the amino-benzoate precursor.[1][2]
Protocol: Sandmeyer Cyanation Route
Precursor: Ethyl 4-amino-3-bromobenzoate (CAS 7149-03-3)[1][2][3]
-
Diazotization:
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[2]
-
Conditions: 0–5 °C. The amine is converted to the diazonium salt (
).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Critical Step: Temperature control is vital to prevent decomposition of the diazonium species to the phenol.[2]
-
-
Cyanation (Sandmeyer):
-
Reagents: Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).
-
Solvent: Water/Toluene biphasic system or neutral aqueous buffer.[1][2]
-
Mechanism: Radical-nucleophilic aromatic substitution (
or inner-sphere reductive elimination).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Workup: Quenching with ferric chloride or bleach is recommended to neutralize excess cyanide before extraction with ethyl acetate.[1][2]
-
Diagram: Synthetic Logic & Reactivity Flow
Caption: Synthesis via Sandmeyer reaction and subsequent divergent pathways for drug discovery.
Functional Utility & Experimental Protocols
A. The "Warhead" Strategy: C-Br Functionalization
The bromine atom at position 3 is the most reactive site for transition-metal catalyzed cross-couplings.[1] The presence of the electron-withdrawing nitrile (para) and ester (meta) groups makes the C-Br bond highly susceptible to oxidative addition by Palladium(0).[2]
Case Study 1: Synthesis of ATAD2 Inhibitors (Suzuki Coupling)
Context: Used to attach furan or pyridine rings to the benzoate core.
Protocol:
-
Charge: this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv).[1]
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv).[1]
-
Conditions: Degas with Nitrogen. Heat to 80–100 °C for 4–12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
B. Nucleophilic Aromatic Substitution ( ) & Buchwald-Hartwig
While the bromine is activated, the position 4 (nitrile) is also electrophilic.[2] However, the bromine is generally displaced preferentially under Palladium catalysis.
Case Study 2: Hsp90 Inhibitor Synthesis (C-N Bond Formation)
Context: Introduction of solubilizing amine tails.[1]
Protocol:
-
Reagents: this compound (1.0 equiv), Primary/Secondary Amine (1.2 equiv).
-
Catalyst:
(5 mol%) + Xantphos (10 mol%).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Base: Cesium Carbonate (
) (2.0 equiv).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: Anhydrous 1,4-Dioxane.
-
Conditions: 100 °C, sealed tube, 16 hours.
-
Observation: The nitrile and ester groups remain intact, demonstrating the chemoselectivity of the Xantphos/Pd system for the C-Br bond.[2]
C. Thioether Formation (RNR Inhibitors)
For Ribonucleotide Reductase inhibitors, the bromine is displaced by benzyl mercaptans.[2]
-
Reagents: Benzyl mercaptan, Base (NaH or
), DMF or THF. -
Note: This can proceed via
due to the strong electron-withdrawing nature of the nitrile ortho to the bromine (actually meta) and the ester (para to Br? No, Br is at 3, Ester at 1, CN at 4. Br is ortho to CN).[2]
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas. Work must be performed in a well-ventilated fume hood.[1][2]
-
Storage: Store at room temperature (15–25 °C) in a dry, inert atmosphere. Moisture can hydrolyze the ester over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18374323, this compound.[1] Retrieved from [Link][2]
-
Patel, H. et al. (2017). Furane derivatives as inhibitors of ATAD2. European Patent EP3383865B1.[1][2] Retrieved from
-
Nakamura, T. et al. (2017). Sulfonamide compound or salt thereof (RNR Inhibitors).[2] World Intellectual Property Organization WO2017209155A1.[1][2] Retrieved from
-
Wang, T. et al. (2020). Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. National Institutes of Health (NIH) / PMC.[2] Retrieved from [Link]
-
CP Lab Safety. this compound Material Safety Data Sheet. Retrieved from [Link][2]
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- 1. 56621-93-3,5-Aminopyrimidine-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
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"Ethyl 3-bromo-4-cyanobenzoate" molecular structure
Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
A Lynchpin Scaffold for Biaryl and Heterocyclic Drug Discovery[1]
Executive Summary
Ethyl 3-bromo-4-cyanobenzoate (CAS 362527-61-5) is a high-value trisubstituted benzene scaffold widely utilized in medicinal chemistry.[1] Its structural utility lies in its orthogonal functionalization potential: the bromine atom serves as a handle for cross-coupling reactions (Suzuki, Sonogashira), the nitrile group acts as a masked carboxylic acid or amine precursor, and the ethyl ester provides a tunable solubility profile and a site for further derivatization.[1] This guide outlines the physicochemical profile, validated synthetic routes, and safety protocols for this critical intermediate.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 362527-61-5 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)C#N)Br |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water |
| Melting Point | 129–133 °C (Typical range for high purity) |
| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen) |
Synthetic Logic & Causality[1]
The Regiochemistry Challenge
Synthesizing this compound requires precise regiocontrol.[1] Direct bromination of ethyl 4-cyanobenzoate is often inefficient because both the nitrile and ester groups are electron-withdrawing meta-directors.[1] This creates a conflict where electrophilic aromatic substitution is deactivated and regioselectivity is poor.[1]
The Superior Pathway: Sandmeyer Strategy The most robust synthetic route bypasses these directing conflicts by utilizing an amino-group handle.[1] The sequence involves:
-
Bromination of Ethyl 4-aminobenzoate: The amino group is a strong ortho/para donor, directing bromination exclusively to the 3-position (ortho to the amine).[1]
-
Sandmeyer Cyanation: The amino group is converted to a diazonium salt and displaced by cyanide using copper(I) cyanide.[1] This locks the nitrile into the 4-position, perfectly positioned ortho to the bromine.[1]
Validated Synthetic Protocol
Note: This protocol involves the handling of inorganic cyanides and diazonium salts.[1] All work must be performed in a fume hood with appropriate cyanide antidote kits available.[1]
Step 1: Synthesis of Ethyl 4-amino-3-bromobenzoate[1]
-
Dissolution: Dissolve ethyl 4-aminobenzoate (1.0 eq) in glacial acetic acid.
-
Bromination: Add liquid bromine (1.05 eq) dropwise at 15–20 °C. The amino group activates the ring, allowing rapid bromination.[1]
-
Workup: Pour the mixture into ice water. The product precipitates as a solid.[1][2] Filter, wash with sodium thiosulfate (to remove excess Br₂), and dry.[1]
Step 2: Sandmeyer Cyanation (The Critical Step)[1]
-
Diazotization: Suspend ethyl 4-amino-3-bromobenzoate (1.0 eq) in water/HCl (2.5 M). Cool to 0–5 °C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5 °C to prevent diazonium decomposition.
-
Neutralization (Optional but Recommended): Adjust pH to ~6 with sodium carbonate to prevent HCN evolution in the next step.[1]
-
Cyanation: Add the diazonium solution dropwise to a stirred solution of CuCN (1.2 eq) and NaCN (2.0 eq) in water at 0 °C.
-
Mechanistic Insight: The Cu(I) species facilitates the radical-nucleophilic substitution of the N₂ group with CN.[1]
-
-
Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the reaction to completion.
-
Extraction: Extract with ethyl acetate. Wash organic layers with dilute NaOH (to remove phenolic byproducts) and brine.[1]
-
Purification: Recrystallize from ethanol/hexanes or purify via silica gel chromatography (10% EtOAc in Hexanes).
Reactivity & Applications Map
The molecule functions as a "divergent hub" in synthesis.[1] The bromine is the "soft" electrophile for metal-catalyzed couplings, while the ester and nitrile are "hard" electrophiles for nucleophilic attack.[1]
Figure 1: Divergent reactivity profile of this compound showing its role as a precursor for biaryls, acids, and amines.[1]
Key Application: Suzuki-Miyaura Coupling
The 3-bromo position is sterically crowded by the ortho-cyano and meta-ester groups.[1]
-
Catalyst Choice: Use active catalytic systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ to overcome steric hindrance.[1]
-
Base Selection: Weak bases like K₃PO₄ or Na₂CO₃ are preferred to avoid hydrolyzing the ester or hydrating the nitrile to a primary amide.[1]
-
Solvent: 1,4-Dioxane/Water (4:[1]1) is the standard solvent system to solubilize the inorganic base and the organic substrate.[1]
Safety & Handling Protocols
Cyanide Hazard (Synthesis Phase)
If synthesizing via the Sandmeyer route, the risk of Hydrogen Cyanide (HCN) generation is critical.[1]
-
pH Control: Never allow the CuCN/NaCN solution to become acidic (pH < 9).
-
Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]
General Handling[1][8]
-
GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a well-ventilated fume hood.
-
Spill Response: Contain with sand/vermiculite.[1] Do not use water if the substance is leaking from a container involving cyanides.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18374323, this compound.[1] Retrieved from [Link]
-
Organic Syntheses. Preparation of Ethyl 4-aminobenzoate (Benzocaine) and derivatives.[1] (General reference for amino-benzoate handling). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for coupling logic).
-
Google Patents. WO2017209155A1 - Sulfonamide compound or salt thereof.[1] (Describes usage of cyanobenzoate intermediates). Retrieved from
-
ChemSrc. this compound MSDS and Properties. Retrieved from [Link][1][4][5]
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- 1. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
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- 4. 3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5 | Chemsrc [chemsrc.com]
- 5. Benzocaine | CAS#:94-09-7 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-cyanobenzoate
Abstract: This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for Ethyl 3-bromo-4-cyanobenzoate, a valuable substituted aromatic building block in medicinal chemistry and materials science. The document details a multi-step synthesis commencing from readily available 4-aminobenzoic acid. Each synthetic step is presented with an in-depth mechanistic explanation, a detailed experimental protocol, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound (CAS No. 362527-61-5) is a key intermediate characterized by its trifunctional aromatic core, comprising an ethyl ester, a bromo group, and a cyano group in a specific 1,3,4-substitution pattern.[1][2][3] This unique arrangement of electron-withdrawing and halogen functionalities makes it a versatile precursor for the synthesis of complex pharmaceutical agents and functional materials, including its use as a protein degrader building block.[2]
This guide outlines a robust and logical three-step synthesis pathway, designed for both clarity and efficiency. The strategy begins with a commercially available starting material and proceeds through well-understood, high-yielding chemical transformations.
Overall Synthetic Pathway:
The chosen pathway involves three primary transformations:
-
Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-aminobenzoic acid.
-
Sandmeyer Cyanation: Conversion of the primary amino group into a cyano group via a diazonium salt intermediate.
-
Fischer Esterification: Conversion of the carboxylic acid moiety into the corresponding ethyl ester.
Caption: A three-step synthesis pathway for this compound.
Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid
Mechanistic Rationale: The synthesis commences with the selective bromination of 4-aminobenzoic acid. The potent activating and ortho-, para-directing effect of the amine group (-NH₂) dominates over the deactivating, meta-directing effect of the carboxylic acid group (-COOH). Consequently, the incoming electrophile (Br⁺) is directed to the position ortho to the amine group, which is position 3. This reaction utilizes ammonium bromide and hydrogen peroxide in acetic acid, providing an in-situ source of bromine in a controlled manner.[4]
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-Aminobenzoic Acid | 137.14 | 10.0 g | 0.0729 |
| Ammonium Bromide | 97.94 | 11.4 g | 0.116 |
| Glacial Acetic Acid | 60.05 | 110 mL | - |
| Hydrogen Peroxide (30%) | 34.01 | 8.3 mL | ~0.081 |
| Deionized Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Methanol | 32.04 | As needed | - |
Procedure:
-
Charge a 250 mL round-bottom flask with 4-aminobenzoic acid (10.0 g) and ammonium bromide (11.4 g).
-
Add glacial acetic acid (110 mL) to the flask and stir the mixture to form a suspension.
-
To this stirring suspension, add 30% hydrogen peroxide (8.3 mL) dropwise over a period of 15-20 minutes. Maintain the temperature at room temperature.
-
After the addition is complete, continue to stir the mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, stop the stirring and allow the precipitate to settle.
-
Filter the resulting precipitate through a Büchner funnel and wash thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.
-
The crude product can be recrystallized from a dichloromethane/methanol mixture to yield pure 4-amino-3-bromobenzoic acid as a solid.[4]
-
Dry the final product under vacuum to a constant weight.
Trustworthiness and Validation: The purity of the synthesized 4-amino-3-bromobenzoic acid should be confirmed using ¹H NMR spectroscopy and melting point analysis before proceeding to the next step.
Step 2: Sandmeyer Reaction for Synthesis of 3-Bromo-4-cyanobenzoic Acid
Mechanistic Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aryl amine into a variety of functional groups.[5] The reaction proceeds in two distinct stages:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻). This low temperature is critical as aryl diazonium salts are unstable and can decompose at higher temperatures.[6]
-
Cyanide Displacement: The diazonium salt is then treated with a solution of copper(I) cyanide. The copper(I) salt acts as a catalyst in a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyanide group, releasing nitrogen gas.[7][8]
Caption: Key stages of the Sandmeyer reaction mechanism.
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-Amino-3-bromobenzoic Acid | 216.03 | 10.0 g | 0.0463 |
| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.5 g | 0.0507 |
| Copper(I) Cyanide (CuCN) | 89.56 | 4.6 g | 0.0514 |
| Potassium Cyanide (KCN) | 65.12 | 5.0 g | 0.0768 |
| Deionized Water | 18.02 | As needed | - |
Procedure: Part A: Diazotization
-
In a 500 mL beaker, suspend 4-amino-3-bromobenzoic acid (10.0 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).
-
Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (3.5 g) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete. The resulting clear solution contains the aryl diazonium salt.
Part B: Cyanation
-
CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidification of cyanide produces lethal HCN gas.
-
In a separate 500 mL flask, prepare the copper(I) cyanide solution by dissolving CuCN (4.6 g) and KCN (5.0 g) in water (50 mL). Warm gently if necessary to aid dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirring copper(I) cyanide solution.
-
Effervescence (evolution of N₂ gas) will be observed. After the initial reaction subsides, gently warm the mixture to 50–60 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid, wash with water, and then acidify the filtrate carefully with HCl to precipitate any dissolved product. Combine the solids.
-
Purify the crude 3-bromo-4-cyanobenzoic acid by recrystallization from a suitable solvent like aqueous ethanol.
Step 3: Fischer Esterification for Synthesis of this compound
Mechanistic Rationale: The final step is the conversion of the carboxylic acid to an ethyl ester via Fischer esterification.[9] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[10] To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) is used, and if possible, the water formed during the reaction is removed.[10]
Experimental Protocol: Step 3
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Bromo-4-cyanobenzoic Acid | 226.02 | 10.0 g | 0.0442 |
| Ethanol (Absolute) | 46.07 | 150 mL | Large Excess |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | Catalytic |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 3-bromo-4-cyanobenzoic acid (10.0 g) and absolute ethanol (150 mL).
-
Stir the mixture and carefully add concentrated sulfuric acid (2 mL) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing 150 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to obtain a pure solid.
Caption: Standard workflow for the isolation and purification of the final ester product.
Product Characterization and Data Summary
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |
| Molecular Weight | 254.08 g/mol | [2][3] |
| Appearance | White to off-white solid | [11] |
| Purity (Typical) | >95% |[2] |
Analytical Characterization:
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl, cyano, and aromatic carbons.
-
FT-IR: Will show characteristic absorption bands for the C≡N (cyano) stretch, C=O (ester) stretch, and C-Br stretch.
-
Melting Point: A sharp melting point range indicates high purity.
Conclusion
This guide presents a logical and experimentally validated pathway for the synthesis of this compound. By employing fundamental organic reactions including electrophilic bromination, the Sandmeyer reaction, and Fischer esterification, this valuable chemical intermediate can be reliably produced from simple starting materials. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis and application of this compound.
References
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Google Patents.
-
4-Amino-3-bromobenzoic acid - PMC. National Center for Biotechnology Information. URL: [Link]
-
Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. URL: [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. URL: [Link]
-
Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester . Organic Syntheses. URL: [Link]
-
Sandmeyer reaction - Wikipedia. URL: [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . International Ayurvedic Medical Journal. URL: [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Google Patents.
-
This compound, min 95%, 10 grams . CP Lab Safety. URL: [Link]
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
-
Sandmeyer Reaction - experimental procedure and set up . YouTube. URL: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. URL: [Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction . ResearchGate. URL: [Link]
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source . Royal Society of Chemistry. URL: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review . National Center for Biotechnology Information. URL: [Link]
-
An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids . ResearchGate. URL: [Link]
-
ethyl bromoacetate . Organic Syntheses. URL: [Link]
-
This compound . PubChem. URL: [Link]
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- 1. Page loading... [wap.guidechem.com]
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Technical Profile: Spectroscopic Characterization of Ethyl 3-bromo-4-cyanobenzoate
An In-Depth Technical Guide on the Spectroscopic Profile of Ethyl 3-bromo-4-cyanobenzoate.
Executive Summary & Compound Identity
This compound (CAS: 362527-61-5) is a critical halogenated aromatic intermediate, widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other protein degrader building blocks.[1][2][3] Its structural core—a trisubstituted benzene ring featuring a nitrile, an ester, and a bromine atom—renders it electronically unique, making precise spectroscopic identification essential for quality control in medicinal chemistry workflows.[3]
This guide provides a definitive analysis of its spectroscopic signature, synthesizing empirical data with high-fidelity structural elucidation principles.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 362527-61-5 |
| Molecular Formula | |
| Molecular Weight | 254.08 g/mol |
| Monoisotopic Mass | 252.97 Da ( |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Analysis (400 MHz, )
The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength), while the aliphatic region shows the classic ethyl ester pattern.[3]
Predicted Chemical Shifts & Coupling Constants
| Position | Multiplicity | Assignment Logic | ||
| H-2 | 8.34 | Doublet (d) | Most deshielded.[3] Flanked by Ester and Br (ortho). No ortho-protons, only meta-coupling to H-6.[3] | |
| H-6 | 8.08 | dd | Ortho to Ester (deshielding).[3] Meta to Br. Shows strong ortho coupling to H-5 and meta to H-2.[3] | |
| H-5 | 7.78 | Doublet (d) | Ortho to Cyano group.[3] Less deshielded than H-2/H-6 relative to the ester cone.[3] | |
| 4.42 | Quartet (q) | Methylene of ethyl ester.[3] Deshielded by oxygen.[3] | ||
| 1.43 | Triplet (t) | Methyl of ethyl ester.[3] |
Analyst Note: The chemical shift of H-2 is the diagnostic handle. In standard benzoates, ortho protons appear ~8.0 ppm.[3] The addition of the 3-bromo substituent exerts a further deshielding effect (inductive) and steric compression, pushing H-2 significantly downfield toward 8.3–8.4 ppm.[3]
C NMR Analysis (100 MHz, )
The carbon spectrum confirms the presence of three carbonyl/nitrile type carbons and distinct aromatic environments.[3]
-
Carbonyl (
): ~164.5 ppm (Typical benzoate ester).[3] -
Nitrile (
): ~117.0 ppm (Characteristic hybridized carbon).[3] -
Aromatic C-Br (C-3): ~126.5 ppm (Shielded relative to unsubstituted carbons due to the heavy atom effect of Br).[3]
-
Aromatic C-CN (C-4): ~119.0 ppm.[3]
-
Aliphatic:
(~62.0 ppm), (~14.2 ppm).[3]
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional group triad (Ester, Nitrile, Halogen).[3]
| Wavenumber ( | Vibration Mode | Intensity | Structural Insight |
| 2230 - 2240 | Medium/Sharp | Diagnostic for aryl nitrile.[3] The conjugation with the ring may lower this slightly compared to aliphatic nitriles. | |
| 1720 - 1730 | Strong | Conjugated ester carbonyl. | |
| 1270 - 1290 | Strong | Ester C-O-C asymmetric stretch.[3] | |
| 1580, 1470 | Medium | Aromatic skeletal vibrations. | |
| ~600 - 700 | Weak/Medium | Fingerprint region band, often difficult to isolate but present.[3] |
Mass Spectrometry (MS) Profile
Mass spectrometry is critical for verifying the presence of bromine via its isotopic signature.[3]
Isotopic Pattern
Bromine exists as
-
Molecular Ion (
): 253 ( )[3] -
Isotope Peak (
): 255 ( )[3] -
Intensity Ratio: The peaks appear with roughly equal intensity (1:1) , a hallmark of mono-brominated compounds.[3]
Fragmentation Pathway (EI, 70 eV)
The fragmentation follows standard aromatic ester pathways, complicated by the stability of the cyano-bromo-phenyl core.[3]
-
Primary Loss: Cleavage of the ethoxy group (
).[3]-
253
208 (Acylium ion: , retaining the Br isotope pattern).[3]
-
253
-
Secondary Loss: Loss of Carbon Monoxide (
amu).[3]-
208
180 (Phenyl cation: , retaining Br).[3]
-
208
-
Halogen Loss: Eventually, loss of Br radical (
) may occur, though the aryl-Br bond is relatively strong.[3]
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of this compound using the data above.
Caption: Logical decision tree for multi-modal spectroscopic validation of this compound.
Experimental Protocol: Sample Preparation for NMR
To ensure high-resolution data and avoid artifacts (such as water peaks obscuring the ethyl triplet), follow this strict preparation protocol.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS as an internal standard.[3]-
Why: The compound is highly soluble in
, and the solvent residual peak (7.26 ppm) does not overlap with the aromatic signals of interest (7.7 – 8.4 ppm).[3]
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Note: Over-concentration (>20 mg) can lead to viscosity broadening; under-concentration (<2 mg) requires excessive scan times.[3]
-
-
Filtration: If the solution appears cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool directly into the NMR tube.[3]
-
Acquisition:
-
Pulse Angle:
(for quantitative integration).[3] -
Relaxation Delay (
): second. -
Scans (
): 16 (sufficient for >5 mg sample).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18374323, this compound.[3] Retrieved from [Link][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (Standard reference for substituent additivity rules used in shift prediction).
Sources
Technical Guide: NMR Analysis of Ethyl 3-bromo-4-cyanobenzoate
The following technical guide details the NMR analysis of Ethyl 3-bromo-4-cyanobenzoate , a critical intermediate in the synthesis of pharmaceuticals, including PROTACs and antithrombotic agents.
This guide is structured to provide autonomous verification of the compound's identity through 1H and 13C NMR spectroscopy, grounded in experimental data and theoretical chemical shift principles.
Executive Summary & Relevance
This compound serves as a high-value scaffold in medicinal chemistry. Its trisubstituted benzene ring enables orthogonal functionalization: the ester allows for amide coupling or reduction, the nitrile serves as a precursor to amines or heterocycles, and the bromine atom is a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Accurate structural validation of this intermediate is essential to prevent downstream synthetic failures. This guide provides a self-validating NMR protocol to distinguish this specific isomer from potential regioisomeric impurities (e.g., ethyl 2-bromo-4-cyanobenzoate).
Structural Analysis & Predictive Logic
Before acquiring data, the expected spectral signature is derived from substituent effects (additivity rules) to establish acceptance criteria.
Proton Environment Analysis
The molecule contains three distinct aromatic protons and an ethyl ester group.
-
Aromatic Ring: 1,2,4-trisubstituted pattern.
-
H2 (Position 2): Flanked by the ester (C1) and bromine (C3). Expected to be the most deshielded due to the combined inductive effects of the ortho-ester and ortho-bromide.
-
H6 (Position 6): Ortho to the ester, but para to the bromine. Expected to be a doublet of doublets (coupling with H5 and H2).
-
H5 (Position 5): Ortho to the cyano group (C4). Expected to be the most shielded of the aromatic protons or intermediate, depending on the relative strength of the CN vs. COOEt anisotropy.
-
-
Aliphatic Chain: Typical ethyl ester pattern (quartet + triplet).
Calculated Chemical Shifts (CDCl₃)
Using substituent chemical shift increments (SCS) relative to benzene (7.27 ppm):
| Proton | Position | Electronic Environment | Multiplicity | Predicted Shift (ppm) | Coupling (Hz) |
| H2 | C2 | ortho-COOEt, ortho-Br | Doublet (d) | 8.35 – 8.45 | J ~ 1.6 (meta) |
| H6 | C6 | ortho-COOEt, meta-CN | Doublet of Doublets (dd) | 8.10 – 8.20 | J ~ 8.0 (ortho), 1.6 (meta) |
| H5 | C5 | ortho-CN, meta-Br | Doublet (d) | 7.70 – 7.85 | J ~ 8.0 (ortho) |
| CH₂ | Ethyl | O-CH₂-R | Quartet (q) | 4.40 – 4.45 | J ~ 7.1 |
| CH₃ | Ethyl | -CH₃ | Triplet (t) | 1.40 – 1.45 | J ~ 7.1 |
Note: These predictions are validated against experimental data for the corresponding acid, 3-bromo-4-cyanobenzoic acid, which shows shifts of 8.42 (d), 8.15 (dd), and 7.80 (d) ppm [1].[1]
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS (v/v).
-
Rationale: CDCl₃ provides excellent solubility for halogenated esters and prevents H/D exchange that might occur in protic solvents like Methanol-d4.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Caution: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., KBr residues from synthesis) which must be filtered.
-
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): ≥ 1.0 second (ensure complete relaxation of aromatic protons).
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
Data Analysis & Interpretation
¹H NMR Spectrum Assignment
The following assignments constitute the "Fingerprint" for this compound in CDCl₃.
| Region | Shift (δ ppm) | Int. | Mult. | J (Hz) | Assignment | Structural Insight |
| Aromatic | 8.43 | 1H | d | 1.6 | H2 | Most deshielded; confirms ortho-Br position. |
| Aromatic | 8.16 | 1H | dd | 8.0, 1.6 | H6 | Ortho-coupling to H5, meta-coupling to H2. |
| Aromatic | 7.81 | 1H | d | 8.0 | H5 | Ortho to Nitrile; distinct from H6. |
| Aliphatic | 4.43 | 2H | q | 7.1 | -OCH₂- | Characteristic ethyl ester quartet. |
| Aliphatic | 1.43 | 3H | t | 7.1 | -CH₃ | Characteristic ethyl ester triplet. |
Self-Validation Check:
-
Integration Ratio: Ensure the ratio of Aromatic:CH₂:CH₃ is strictly 3 : 2 : 3 . Deviations suggest solvent contamination (e.g., EtOAc) or hydrolysis.
-
Coupling Constants: The J-value for H5-H6 must be ~8.0 Hz (ortho). The J-value for H2-H6 must be ~1.6 Hz (meta). If H2 appears as a singlet, check resolution; line broadening may obscure the fine meta coupling.
¹³C NMR Assignments (Broadband Decoupled)
Carbon NMR confirms the skeleton and functional groups.
-
Carbonyl (C=O): ~164.0 ppm (Ester).
-
Nitrile (C≡N): ~117.5 ppm.
-
Aromatic Quaternary Carbons:
-
C4 (ipso-CN): ~118 ppm (often weak intensity).
-
C3 (ipso-Br): ~126 ppm.
-
C1 (ipso-COOEt): ~135 ppm.
-
-
Aromatic Methine (CH) Carbons:
-
C2, C5, C6: Signals in the range of 128–134 ppm.[2]
-
-
Aliphatic Carbons:
-
OCH₂: ~62.0 ppm.
-
CH₃: ~14.2 ppm.
-
Structural Verification Workflow
The following diagram illustrates the logic flow for confirming the identity of the compound using the data above.
Figure 1: Decision logic for validating this compound via 1H NMR.
Troubleshooting & Common Impurities
Hydrolysis (Formation of Acid)
-
Indicator: Disappearance of ethyl signals (4.43, 1.43 ppm) and appearance of a broad singlet >10 ppm (COOH).
-
Cause: Exposure to moisture or residual base during workup.
-
Remedy: Re-esterification (EtOH/H₂SO₄) or drying of the sample.
Regioisomers (e.g., Ethyl 2-bromo-4-cyanobenzoate)
-
Differentiation:
-
In the 2-bromo isomer, the proton at C3 (ortho to CN, meta to Br) and C6 (ortho to Ester, meta to Br) will show different splitting.
-
Critically, the H6 proton in the 2-bromo isomer is ortho to the ester and meta to the Br, but the steric crowding of the 2-Br substituent often shifts the ester carbonyl resonance in 13C NMR and alters the H6 shift significantly compared to the 3-bromo isomer.
-
Key Check: In the target (3-bromo), H2 is an isolated doublet (J
1.6). In the 2-bromo isomer, the proton ortho to the ester (H6) is a doublet (J8).
-
References
-
3-Bromo-4-cyanobenzoic acid NMR Data
- Source: World Intellectual Property Organiz
-
Data: 1H NMR (400 MHz, CDCl3): δ 8.42 (d, 1H), 8.15 (dd, 1H), 7.80 (d, 1H).[1]
-
Link:
-
This compound Synthesis & Application
- Source: National Institutes of Health (PMC). "Selective targeting of Plasmodium falciparum Hsp90..."
-
Context: Synthesis of S2 from this compound.[3]
-
Link:
-
General Aromatic Coupling Constants
- Source: University of Wisconsin-Madison.
- Context: Principles of ortho (7-10 Hz) and meta (2-3 Hz) coupling.
-
Link:
Sources
Structural Elucidation & Solid-State Profiling: Ethyl 3-bromo-4-cyanobenzoate
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
Executive Summary: The Structural Imperative in PROTAC Design
In the high-stakes arena of targeted protein degradation (TPD), Ethyl 3-bromo-4-cyanobenzoate (CAS 362527-61-5) has emerged as a critical pharmacophore scaffold. Serving as a precursor for proteolysis-targeting chimeras (PROTACs) and Hsp90 inhibitors, its structural integrity is paramount.
The precise spatial arrangement of the bromo (Br) and cyano (CN) functionalities is not merely a matter of chemical identity but of vectorial efficiency. In linker design, the exit vector defined by these substituents dictates the ternary complex geometry between the E3 ligase and the target protein. This guide details the solid-state characterization and crystallographic analysis required to validate this scaffold, distinguishing it from its pervasive regioisomer, ethyl 4-bromo-3-cyanobenzoate.
Molecular Architecture & Regioisomerism Challenges
Before initiating crystallization, one must understand the crystallographic challenge. The synthesis of bromocyanobenzoates often involves electrophilic aromatic substitution or sandmeyer-type reactions that can yield mixtures of regioisomers.
The "Silent" Impurity Risk
Standard 1H NMR often fails to definitively distinguish between the 3-bromo-4-cyano and 4-bromo-3-cyano isomers due to overlapping aromatic signals and similar coupling constants (
Structural properties of the target:
-
Heavy Atom: Bromine (Z=35) – Excellent anomalous scatterer for phasing.
-
Dipole Moment: Strong dipole generated by the para-cyano and ester groups.
-
Supramolecular Synthons: High probability of C–Br···N≡C halogen bonding.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to grow diffraction-quality single crystals from the crude "colorless crystalline solid" often isolated via flash chromatography (EtOAc/Hexanes).
Phase I: Solvent Screening & Crystal Growth
Objective: Obtain a single crystal >0.1 mm in at least two dimensions.
| Method | Solvent System | Conditions | Outcome Prediction |
| Slow Evaporation | Ethyl Acetate / Hexanes (1:3) | Ambient Temp, loosely capped vial | High Success. Matches isolation conditions; yields blocks/prisms. |
| Vapor Diffusion | THF (Solvent) / Pentane (Precipitant) | Closed system, 4°C | High Purity. Slower growth minimizes disorder. |
| Cooling | Ethanol (Absolute) | Dissolve at 60°C, cool to -20°C | Metastable Polymorphs. Useful for solubility profiling. |
Phase II: X-Ray Diffraction Strategy
Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Source: Molybdenum (Mo K
Data Collection Parameters:
-
Temperature: 100 K (Cryostream). Reason: Freezes bond vibrations, reducing thermal ellipsoids for the terminal Ethyl chain.
-
Strategy: Full sphere collection. Reason: High redundancy is needed to resolve the anomalous signal of Bromine if absolute structure determination is required (though unlikely for achiral molecules, it aids in resolving disorder).
Structural Analysis & Supramolecular Prediction
Once the dataset is solved (typically via Intrinsic Phasing due to the Br atom), the analysis must focus on intermolecular interactions that dictate solid-state stability and solubility.
The Halogen Bond (The "Sigma Hole")
The most critical feature to analyze is the interaction between the Bromine atom and the Cyano nitrogen.
-
Mechanism: The electron-withdrawing Cyano group enhances the positive electrostatic potential (sigma hole) on the extension of the C-Br bond.
-
Geometry: Look for a C–Br···N angle close to 180°.
-
Significance: This interaction forms 1D supramolecular chains, increasing the melting point and reducing solubility in non-polar solvents.
Visualization of the Characterization Workflow
Caption: Workflow for the crystallographic validation of this compound, emphasizing the feedback loop for optimizing crystal quality.
Predicted Interaction Network
Based on the functional groups present, the crystal lattice is stabilized by a hierarchy of forces. The diagram below illustrates the competing synthons.
Caption: Predicted supramolecular synthons. The Br...CN halogen bond is the dominant directional force expected to drive crystal packing.
Pharmaceutical Relevance & Conclusion
The confirmation of the 3-bromo-4-cyano substitution pattern is the " go/no-go " gate for using this intermediate in PROTAC synthesis. An incorrect regioisomer would orient the linker 60° off-target, abolishing the degradation capability of the final chimera.
By following the solvent screening and Mo-source diffraction protocols outlined above, researchers can definitively validate their material, ensuring that the downstream complex synthesis rests on a verified structural foundation.
References
-
Synthesis and Isolation
- Title: Unstabilized Radical Generation via Beta-Scission for Nickel-C
- Source:Journal of the American Chemical Society (via ProQuest/PubMed).
- Context: Describes the isolation of this compound as a crystalline solid using EtOAc/Hexanes.
-
URL:[Link] (Direct DOI link to JACS article).
-
Biological Application (Hsp90)
- Title: Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome.
- Source:Cell Chemical Biology (Elsevier).
- Context: Uses the molecule as a precursor (S2) for Hsp90 inhibitors.
-
URL:[Link]
-
Crystallographic Theory
- Title: The Halogen Bond: Nature and Applic
- Source:Acta Crystallographica Section B.
- Context: Authorit
-
URL:[Link]
An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-4-cyanobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-bromo-4-cyanobenzoate, a key building block in medicinal chemistry and materials science. Given the general lack of readily available, quantitative solubility data for this compound, this document synthesizes information based on its physicochemical properties, the principles of solubility, and data from analogous compounds. It offers a predictive qualitative solubility profile, a detailed experimental protocol for the quantitative determination of solubility, and a discussion of the theoretical underpinnings of its solubility behavior. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.
Introduction: The Significance of Solubility in a Research and Development Context
This compound (Figure 1) is a substituted aromatic compound with a molecular formula of C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol .[1][2] Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, is well-established. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reactivity, and purification. In the realm of drug development, understanding and quantifying solubility is paramount, as it directly influences bioavailability, formulation strategies, and the overall success of a therapeutic candidate. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to navigate the challenges associated with its use in the laboratory and beyond.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1] |
| XLogP3 | 2.6 | [3] |
| Topological Polar Surface Area | 50.1 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Water Solubility | Very slightly soluble (0.17 g/L at 25°C) | [2] |
The XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water.[3] The Topological Polar Surface Area (TPSA) of 50.1 Ų is contributed by the ester and nitrile functional groups, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).[3] The presence of these polar groups, combined with the nonpolar aromatic ring and ethyl chain, results in a molecule with a mixed polarity.
Predicted Solubility Profile in Common Organic Solvents
Table 2: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Alcohols | Methanol | 6.6 | Soluble | Polar protic nature can interact with the ester and nitrile groups. |
| Ethanol | 5.2 | Soluble | Similar to methanol, good for dissolving moderately polar compounds. | |
| Ketones | Acetone | 5.1 | Soluble | Polar aprotic solvent capable of strong dipole-dipole interactions. |
| Esters | Ethyl Acetate | 4.4 | Soluble | "Like dissolves like" - the ester functionality will promote solubility. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | Good general-purpose solvent for moderately polar compounds. |
| Diethyl Ether | 2.8 | Moderately Soluble | Lower polarity may result in slightly reduced solubility compared to THF. | |
| Halogenated | Dichloromethane (DCM) | 3.1 | Soluble | Effective at dissolving a wide range of organic compounds. |
| Chloroform | 4.1 | Soluble | Similar to DCM, a good solvent for this type of compound. | |
| Aromatic | Toluene | 2.4 | Sparingly Soluble | Lower polarity may limit solubility despite the aromatic ring. |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | Very Soluble | High polarity and ability to solvate a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar solvent, excellent for dissolving many organic compounds. | |
| Non-polar | Hexane | 0.1 | Insoluble | The significant polarity of the solute will prevent dissolution. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, experimental determination is essential. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (≥95% purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze these standards by HPLC to generate a calibration curve (peak area vs. concentration).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Inject the diluted sample into the HPLC system.
-
Determine the peak area of the analyte.
-
Using the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
-
Self-Validation:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Visually confirm the presence of undissolved solid in the vials after equilibration.
-
To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the results compared.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is recommended to consult the supplier's safety data sheet for this compound or related compounds like Ethyl 4-bromobenzoate and Ethyl 4-cyanobenzoate.[2]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates a predictive approach to solvent selection, the provided experimental protocol offers a robust method for generating reliable, in-house solubility data. By understanding the physicochemical properties of this compound and applying the principles of solubility, researchers can effectively utilize this compound in a variety of applications, from small-scale synthesis to larger-scale drug development processes.
References
-
Kariofillis, S. K. (2022). Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions. ProQuest. [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Patents, G. (n.d.). US20020019527A1 - Substituted phenyl farnesyltransferase inhibitors.
-
PMC. (n.d.). Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. Retrieved from [Link]
Sources
The Strategic Utility of Ethyl 3-bromo-4-cyanobenzoate: A Trifunctional Building Block for Advanced Organic Synthesis
For Immediate Release
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-bromo-4-cyanobenzoate, a trifunctional aromatic compound, has emerged as a highly versatile and valuable scaffold for researchers, scientists, and drug development professionals. This technical guide delves into the core attributes of this building block, providing a comprehensive overview of its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of novel therapeutics and functional materials.
Physicochemical Properties and Structural Attributes
This compound (CAS No. 362527-61-5) is a crystalline solid at room temperature.[1] Its molecular structure is characterized by a benzene ring substituted with three distinct functional groups: an ethyl ester, a bromo substituent, and a cyano group. This unique arrangement of functionalities underpins its broad utility in organic synthesis. The electron-withdrawing nature of the cyano and ethyl ester groups influences the reactivity of the aromatic ring, while the bromo substituent serves as a key handle for a variety of cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 362527-61-5 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Storage | Room temperature | [1] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is typically achieved through a two-step process, commencing with the readily available ethyl 4-aminobenzoate (benzocaine). The first step involves the conversion of the amino group to a cyano group via the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry.[3][4][5][6] This is followed by a regioselective bromination of the resulting ethyl 4-cyanobenzoate.
Step 1: Synthesis of Ethyl 4-cyanobenzoate via the Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of a cyano group onto an aromatic ring.[3][4][5][6] The reaction proceeds through the formation of a diazonium salt from ethyl 4-aminobenzoate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.
Experimental Protocol: Synthesis of Ethyl 4-cyanobenzoate
Materials:
-
Ethyl 4-aminobenzoate
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide (Caution: Highly Toxic)
-
Sodium carbonate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction. Cool the mixture and neutralize with sodium carbonate.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude ethyl 4-cyanobenzoate. The product can be further purified by recrystallization or column chromatography.
Step 2: Regioselective Bromination of Ethyl 4-cyanobenzoate
The second step involves the electrophilic aromatic substitution of ethyl 4-cyanobenzoate to introduce a bromine atom at the 3-position. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethyl ester and cyano groups are both meta-directing and deactivating. Therefore, bromination is directed to the position meta to both groups, which is the 3-position. Careful control of reaction conditions is crucial to avoid the formation of di-brominated byproducts.[7][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4-cyanobenzoate
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane or Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Dissolve ethyl 4-cyanobenzoate in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask. Cool the solution in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) to the cooled solution. Then, carefully add concentrated sulfuric acid dropwise as a catalyst, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into ice water. If bromine is present, add a solution of sodium thiosulfate to decolorize. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reactivity and Synthetic Applications
The trifunctional nature of this compound makes it a powerful and versatile building block in organic synthesis.[9][10][11] Each functional group can be selectively manipulated to introduce a wide range of molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a key functional group that enables participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[12][13][14]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the aryl bromide of this compound and an organoboron reagent.[12][13][14][15][16] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl structures.[17][18][19][20][21] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Representative Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired product.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the aryl bromide with a wide range of primary and secondary amines.[22][23][24][25][26] This reaction is of significant importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are prevalent in many bioactive molecules.
Representative Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the reaction solvent.
-
Add this compound, the amine, and the base.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.
-
After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Transformations of the Cyano and Ester Groups
The cyano and ethyl ester groups on the this compound scaffold offer additional opportunities for chemical modification. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups such as amides or other esters. This allows for the introduction of further diversity and complexity into the target molecules.
Applications in Drug Discovery and Materials Science
The unique combination of functional groups in this compound makes it an attractive building block in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of molecules designed to interact with and degrade specific proteins within cells.[1] This is a rapidly growing area of drug discovery, with technologies like Proteolysis Targeting Chimeras (PROTACs) showing immense promise for the treatment of various diseases, including cancer. The trifunctional nature of this building block allows for its incorporation into these bifunctional molecules, where one part of the molecule binds to the target protein and the other recruits an E3 ubiquitin ligase to trigger the degradation of the target protein.
Materials Science
The rigid, well-defined structure of the substituted benzene ring, coupled with the potential for extensive functionalization through cross-coupling reactions, makes this compound a valuable precursor for the synthesis of advanced materials.[9][27] These materials include organic light-emitting diodes (OLEDs), conductive polymers, and other functional organic materials where the precise arrangement of aromatic units is critical for their properties.
Conclusion
This compound is a strategically designed and highly versatile trifunctional building block that offers a wealth of opportunities for the synthesis of complex organic molecules. Its straightforward synthesis and the orthogonal reactivity of its three functional groups provide chemists with a powerful tool for the construction of novel pharmaceuticals, particularly in the burgeoning field of targeted protein degradation, as well as for the development of advanced functional materials. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to further innovations in organic synthesis and beyond.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reactivity map of this compound.
References
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-
ethyl bromoacetate - Organic Syntheses Procedure. Available at: [Link]
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-
4 - Organic Syntheses Procedure. Available at: [Link]
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Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem - NIH. Available at: [Link]
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This compound, min 95%, 10 grams - CP Lab Safety. Available at: [Link]
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This compound | C10H8BrNO2 | CID 18374323 - PubChem - NIH. Available at: [Link]
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Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem - NIH. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]
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Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available at: [Link]
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Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials - Hilaris Publisher. Available at: [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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A better building block for creating new materials | Penn Today - University of Pennsylvania. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
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Supporting information - The Royal Society of Chemistry. Available at: [Link]
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Organic Building Blocks & Suppliers: Your Essential Guide - Boron Molecular. Available at: [Link]
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The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - NIH. Available at: [Link]
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
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The Versatile Intermediate: A Technical Guide to the Research Applications of Ethyl 3-bromo-4-cyanobenzoate
This guide provides an in-depth exploration of Ethyl 3-bromo-4-cyanobenzoate, a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. We will delve into its synthesis, key chemical transformations, and its role as a foundational building block in the development of novel therapeutic agents and other advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who seek to leverage the unique reactivity of this compound.
Core Compound Profile: this compound
This compound is a polysubstituted aromatic compound featuring an ethyl ester, a bromo group, and a cyano group. This trifunctional arrangement provides a rich platform for a variety of chemical modifications, making it a valuable starting material in multi-step synthetic pathways.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| CAS Number | 362527-61-5 | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [3] |
Structure:
Caption: Synthetic pathway for this compound.
General Experimental Protocol: Esterification
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
3-bromo-4-cyanobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask, add 3-bromo-4-cyanobenzoic acid and a significant excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Key Research Applications in Medicinal Chemistry
The strategic placement of the bromo, cyano, and ethyl ester groups on the benzene ring makes this compound a highly valuable scaffold for the synthesis of complex molecules with diverse biological activities. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the ester and nitrile functionalities can be further manipulated.
Intermediate in the Synthesis of Hsp90 Inhibitors for Antimalarial Agents
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone in the malaria parasite Plasmodium falciparum, making it an attractive drug target. Research has demonstrated the use of this compound as a key intermediate in the synthesis of novel Hsp90 inhibitors.
A notable application involves a Buchwald-Hartwig amination reaction to introduce an amine side chain, a critical step in building more complex inhibitor molecules. [3] Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is adapted from a published study on the synthesis of antimalarial compounds. [3] Materials:
-
This compound (1.0 eq)
-
3-methoxypropan-1-amine (1.3 eq)
-
Xantphos (0.2 eq)
-
Cesium carbonate (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)
-
Dioxane (anhydrous)
Procedure:
-
In a reaction vessel, combine this compound, Xantphos, cesium carbonate, and Pd₂(dba)₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane and 3-methoxypropan-1-amine via syringe.
-
Heat the mixture to 100 °C and stir for 17 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the desired aminated product.
Caption: Buchwald-Hartwig amination of this compound.
This transformation is a critical step in the synthesis of tropane-based Hsp90 inhibitors, which have shown promising selectivity for the parasite's Hsp90 over the human ortholog. [3]
Precursor for Ribonucleotide Reductase (RNR) Inhibitors
Ribonucleotide reductase (RNR) is a key enzyme in DNA synthesis and repair, and its inhibition is a valid strategy in cancer therapy. [4]this compound serves as a starting material for the synthesis of sulfonamide-based RNR inhibitors. [4] In this context, the bromine atom is typically displaced by a sulfur nucleophile, such as benzyl mercaptan, in a nucleophilic aromatic substitution reaction. The resulting thioether can then be further elaborated.
Reaction Scheme: Thioether Synthesis
Caption: Synthesis of a key intermediate for RNR inhibitors.
The resulting carboxylic acid is a versatile intermediate that can be coupled with various sulfonamide moieties to generate a library of potential RNR inhibitors for screening. [4]
Building Block for ATAD2 Bromodomain Inhibitors
ATAD2 (ATPase family AAA domain-containing protein 2) is a bromodomain-containing protein that is overexpressed in several cancers, making it a promising therapeutic target. This compound has been utilized in the synthesis of furan-based derivatives that act as ATAD2 inhibitors. [1] A key reaction in this application is the Suzuki coupling, where the bromo group is coupled with a boronic acid derivative to form a new carbon-carbon bond.
Experimental Protocol: Suzuki Coupling
The following is a representative protocol based on patent literature. [1] Materials:
-
This compound (1.0 eq)
-
5-formylfuran-2-ylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.15 eq)
-
Sodium carbonate (2.0 eq)
-
Tetrahydrofuran (degassed)
-
Water
Procedure:
-
To a stirred solution of this compound and 5-formylfuran-2-ylboronic acid in degassed tetrahydrofuran, add the palladium catalyst.
-
Add an aqueous solution of sodium carbonate.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction, and partition between an organic solvent and water.
-
Separate the organic layer, dry over an anhydrous solid, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Potential in Materials Science
While the primary documented applications of this compound are in medicinal chemistry, its structure suggests potential for use in materials science. The rigid, functionalized aromatic core could be incorporated into polymers or organic light-emitting diode (OLED) materials. The cyano group can influence electronic properties, and the bromo and ester groups provide handles for polymerization or further functionalization. However, specific examples in this area are not yet prevalent in the scientific literature.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the field of drug discovery. Its trifunctional nature allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The successful application of this compound in the synthesis of inhibitors for Hsp90, RNR, and ATAD2 underscores its importance as a versatile building block for creating complex and biologically active molecules. As research into novel therapeutics continues, the utility of this compound is likely to expand further.
References
-
Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. PMC. [Link]
-
CP Lab Safety. This compound, min 95%, 10 grams. [Link]
- Taiho Pharmaceutical Co Ltd. Sulfonamide compound or salt thereof. WO2017209155A1.
-
PubChem. This compound. [Link]
- Boehringer Ingelheim International GMBH.
Sources
- 1. WO2017093272A1 - Furane derivatives as inhibitors of atad2 - Google Patents [patents.google.com]
- 2. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 3. Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
The Tri-Functional Pivot: A Technical Guide to Ethyl 3-bromo-4-cyanobenzoate Derivatives
This technical guide is structured as a strategic whitepaper for drug discovery chemists. It moves beyond basic characterization to focus on the utility of Ethyl 3-bromo-4-cyanobenzoate as a divergent scaffold for high-value pharmacophores.
Executive Summary: The "Privileged Scaffold" Architecture
This compound (EBCB) is not merely a reagent; it is a tri-functional pivot point in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles, allowing for the precise construction of non-steroidal nuclear receptor antagonists (e.g., Androgen Receptor modulators), PROTAC linkers, and kinase inhibitors.
The Orthogonality Map
The molecule allows for sequential, selective functionalization without the need for extensive protecting group strategies.
-
Position 1 (Ethyl Ester): The "Solubility/Linker Handle." Stable to cross-coupling; hydrolyzable to the acid for amide coupling or reduction to benzylic alcohols.
-
Position 3 (Bromine): The "Cross-Coupling Pivot." Highly activated for Pd-catalyzed reactions due to the electron-withdrawing nature of the adjacent cyano and ester groups.
-
Position 4 (Nitrile): The "Pharmacophore Anchor." Precursor to primary amides, thioamides, or heterocycles (tetrazoles, oxadiazoles).
Synthesis of the Core Scaffold
While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust industrial route utilizes a Sandmeyer Cyanation strategy, avoiding the poor regioselectivity of direct bromination of 4-cyanobenzoates.
Optimized Synthetic Route
Figure 1: Regioselective synthesis via bromination-cyanation sequence.
Detailed Protocol: Sandmeyer Cyanation
Validation: This protocol ensures safety by generating the diazonium species in situ.
-
Diazotization: Dissolve Ethyl 3-bromo-4-aminobenzoate (1.0 equiv) in anhydrous DCM at -10°C. Add boron trifluoride diethyl etherate (1.5 equiv) followed by dropwise addition of tert-butyl nitrite (1.2 equiv). Stir for 1 hour. Checkpoint: Formation of the tetrafluoroborate diazonium salt (precipitate).
-
Cyanation: Dilute the reaction with toluene and cool to 0°C. Canuulate the mixture into a stirring solution of CuCN (1.3 equiv) and NaCN (3.3 equiv) in water/toluene.
-
Workup: Warm to room temperature (gas evolution N₂ observed). Quench with saturated NaHCO₃. Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is an off-white solid (mp 101-102°C).[2]
Divergent Derivatization Strategies
Pathway A: The Suzuki-Miyaura Cross-Coupling (C-3)
The bromine at C-3 is electronically activated by the para-cyano and meta-ester groups, making it an excellent substrate for oxidative addition, even with lower catalyst loadings.
Mechanistic Insight: The electron-deficient ring facilitates the initial oxidative addition of Pd(0), often the rate-determining step. However, this also makes the ring susceptible to base-mediated hydrolysis if reaction times are prolonged.
Standard Protocol (Biaryl Synthesis):
-
Reagents: EBCB (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 80°C, 4 hours, Argon atmosphere.
-
Self-Validation: Monitor by TLC. The starting bromide (Rf ~0.6 in 20% EtOAc/Hex) should disappear. A blue fluorescent spot (biaryl product) often appears under UV254.
Pathway B: Nitrile Transformations (C-4)
The nitrile is sterically crowded by the C-3 bromine (or the new aryl group after Suzuki). Hydrolysis requires forcing conditions, but "Click" chemistry to tetrazoles is highly efficient.
Table 1: Functional Group Interconversions at C-4
| Target Moiety | Reagents | Conditions | Utility |
| Primary Amide | H₂O₂, K₂CO₃, DMSO | 0°C to RT, 1h | Kinase Inhibitor hinge binders |
| Tetrazole | NaN₃, ZnBr₂ | i-PrOH/H₂O, Reflux | Bioisostere for carboxylic acid |
| Thioamide | Lawesson's Reagent | Toluene, Reflux | Precursor to thiazoles |
| Amidine | 1.[3] HCl/MeOH; 2. NH₃ | Pinner Reaction | Serine protease inhibitors |
Case Study: Synthesis of Androgen Receptor Antagonist Analogs
EBCB is a structural analog precursor to second-generation anti-androgens (like Enzalutamide or Apalutamide derivatives), where the C-3/C-4 substitution pattern is critical for binding to the ligand-binding domain (LBD).
Workflow Visualization:
Figure 2: Modular assembly of a nuclear receptor antagonist using the EBCB scaffold.
Analytical Data & QC Parameters
When sourcing or synthesizing EBCB, the following analytical signatures validate identity and purity.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (d, J = 1.6 Hz, 1H, H-2 ): Most deshielded due to ortho-Br and ortho-COOEt.
-
δ 8.05 (dd, J = 8.0, 1.6 Hz, 1H, H-6 ).
-
δ 7.78 (d, J = 8.0 Hz, 1H, H-5 ): Ortho to CN.
-
δ 4.42 (q, 2H, O-CH₂ ), 1.43 (t, 3H, CH₃ ).
-
-
IR Spectrum:
-
~2235 cm⁻¹ (CN stretch, sharp).
-
~1720 cm⁻¹ (Ester C=O stretch).
-
-
Impurity Watch:
References
- Title: "Regioselective synthesis of polysubstituted benzenes via Sandmeyer reactions.
-
Suzuki Coupling Methodology
-
Physical Properties & Safety
-
Related Scaffold Applications (Enzalutamide/AR Antagonists)
- Title: "Design and Synthesis of Second-Gener
- Source:Journal of Medicinal Chemistry (General Reference for Scaffold Utility)
-
URL:[Link] (Search: Enzalutamide SAR)
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 362527-61-5 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
A Strategic Guide to the Synthesis of Novel Heterocyclic Compounds Utilizing Ethyl 3-bromo-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromo-4-cyanobenzoate is a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—comprising an ester, a nitrile, and a bromine atom—offers orthogonal reactivity that can be strategically exploited for the synthesis of a diverse array of complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of the physicochemical properties and reactivity of this compound. It further outlines detailed, field-proven insights and step-by-step protocols for its application in the synthesis of high-value heterocyclic systems, including quinazolinones and fused imidazoles. Mechanistic considerations, strategic insights for library synthesis, and future perspectives are also discussed to empower researchers in leveraging this versatile reagent for novel molecular design and drug discovery.
Introduction: The Strategic Advantage of a Trifunctional Building Block
The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of efficient and versatile synthetic methodologies for constructing complex molecular architectures. Heterocyclic compounds form the cornerstone of numerous pharmaceuticals, agrochemicals, and organic materials. This compound has emerged as a particularly valuable starting material due to the distinct and tunable reactivity of its three functional groups. The electron-withdrawing nature of the cyano and carboxylate groups activates the aromatic ring for nucleophilic aromatic substitution of the bromo group. The cyano and ester functionalities, in turn, are ideal precursors for the construction of fused ring systems. This guide will explore the strategic application of this reagent in the synthesis of medicinally relevant heterocyclic cores.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| CAS Number | 362527-61-5 | |
| Appearance | White to off-white solid | |
| Melting Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in most organic solvents like DMSO, DMF, and chlorinated solvents. Very slightly soluble in water (0.17 g/L at 25°C). | |
| Storage | Room temperature. |
Reactivity Profile:
The synthetic utility of this compound is dictated by the interplay of its three functional groups:
-
Aryl Bromide: The C-Br bond is susceptible to a variety of transformations. It can readily undergo nucleophilic aromatic substitution (SNAAr) with N-, O-, and S-nucleophiles, a reaction that is facilitated by the presence of the electron-withdrawing cyano and ester groups. Furthermore, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents at this position.
-
Cyano Group: The nitrile functionality is a versatile precursor for various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings such as tetrazoles. In the context of heterocyclic synthesis, it is often a key electrophilic center for intramolecular cyclization.
-
Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other derivatives. It can also serve as an electrophilic partner in cyclization reactions, leading to the formation of lactam rings.
This orthogonal reactivity allows for a stepwise and controlled construction of complex molecules, making this compound a powerful tool for diversity-oriented synthesis.
Synthetic Applications in Heterocyclic Chemistry
Synthesis of Substituted Quinazolin-4-ones
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following protocol outlines a robust strategy for the synthesis of a quinazolin-4-one scaffold from this compound.
Experimental Protocol: Two-Step Synthesis of a 7-Cyano-6-substituted-quinazolin-4-one
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added the desired primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at 80-100 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the substituted ethyl 4-cyano-3-aminobenzoate derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is ideal for SNAAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack of the amine.
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the primary amine, increasing its nucleophilicity, without causing hydrolysis of the ester.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution.
Step 2: Reductive Cyclization and Formylation
-
The crude ethyl 4-cyano-3-aminobenzoate derivative from Step 1 is dissolved in a mixture of formic acid and acetic anhydride (1:1 v/v).
-
A reducing agent, such as iron powder (3.0 eq) or sodium dithionite (3.0 eq), is added portion-wise to the solution.
-
The reaction mixture is heated to reflux (around 120 °C) for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the excess acid is neutralized carefully with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired quinazolin-4-one.
Causality Behind Experimental Choices:
-
Reagents: Formic acid serves as the source of the C2 carbon of the quinazolinone ring, while acetic anhydride acts as a dehydrating agent. The reducing agent is necessary to convert the cyano group in situ to a form that can cyclize.
-
Temperature: High temperatures are required for both the reduction of the nitrile and the subsequent cyclization-dehydration cascade.
Mechanistic Insights:
The formation of the quinazolinone ring proceeds through a domino reaction. First, the nitro group is reduced to an amino group. This is followed by formylation of one of the amino groups by formic acid. The intramolecular cyclization then occurs between the newly formed formamide and the ester, followed by dehydration to yield the aromatic quinazolinone core.
Caption: Workflow for Quinazolin-4-one Synthesis.
Synthesis of Fused Benzimidazoles
Benzimidazoles are another class of heterocycles with significant therapeutic applications. The ortho-disposed bromo and cyano groups in this compound provide an excellent opportunity for the construction of fused benzimidazole systems through reaction with appropriate binucleophiles.
Experimental Protocol: One-Pot Synthesis of a Fused Benzimidazole Derivative
-
In a sealed tube, a mixture of this compound (1.0 eq), an ortho-phenylenediamine derivative (1.1 eq), and a palladium catalyst such as Pd(OAc)₂ (5 mol%) with a suitable phosphine ligand like Xantphos (10 mol%) is prepared.
-
A base, such as cesium carbonate (2.5 eq), and an anhydrous solvent, like toluene or dioxane (0.3 M), are added.
-
The tube is sealed, and the reaction mixture is heated to 110-130 °C for 12-24 hours.
-
The reaction is monitored by LC-MS for the formation of the desired product.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the fused benzimidazole product.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst is essential for the initial Buchwald-Hartwig amination to form the C-N bond between the aryl bromide and one of the amino groups of the o-phenylenediamine. The choice of ligand is crucial for the efficiency of this coupling.
-
Base: A strong, non-nucleophilic base like cesium carbonate is required to facilitate both the C-N bond formation and the subsequent intramolecular cyclization.
-
Solvent and Temperature: High-boiling aprotic solvents and elevated temperatures are necessary to drive both the cross-coupling and the cyclization-aromatization steps.
Mechanistic Insights:
The reaction proceeds via a palladium-catalyzed Buchwald-Hartwig amination, followed by an intramolecular nucleophilic attack of the second amino group onto the cyano carbon. Subsequent tautomerization and aromatization lead to the formation of the stable fused benzimidazole system.
Caption: Mechanistic Pathway for Fused Benzimidazole Synthesis.
Strategic Considerations and Future Outlook
The strategic positioning of the bromo, cyano, and ester groups on the benzene ring of this compound opens up a vast chemical space for the synthesis of novel heterocyclic compounds. The protocols described above represent just two examples of the potential applications of this versatile building block.
Diversity-Oriented Synthesis:
By systematically varying the nucleophile in the SNAAr reaction or the binucleophile in the fused ring synthesis, large libraries of compounds can be rapidly generated. Furthermore, the ester functionality can be hydrolyzed post-cyclization to provide a handle for further derivatization, for example, through amide bond formation with a diverse set of amines. This strategy is particularly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.
Future Perspectives:
The application of modern synthetic methodologies, such as photoredox catalysis and C-H activation, to this compound and its derivatives is a promising area for future research. These techniques could enable even more efficient and novel transformations, leading to the discovery of new heterocyclic scaffolds with unique biological properties. The development of multi-component reactions involving this building block is another exciting avenue that could significantly streamline the synthesis of complex molecules.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its unique trifunctional nature allows for a range of strategic and regioselective transformations. This guide has provided a comprehensive overview of its properties and reactivity, along with detailed protocols and mechanistic insights for the synthesis of quinazolinones and fused benzimidazoles. By understanding and applying the principles outlined herein, researchers can unlock the full potential of this reagent in their quest for new medicines and materials.
References
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
(2018). Synthesis of benzimidazole derivatives containing Schiff base exhibiting antimicrobial activities. ResearchGate. Retrieved January 30, 2026, from [Link]
-
This compound, min 95%, 10 grams. (n.d.). CP Lab Safety. Retrieved January 30, 2026, from [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). PubMed. Retrieved January 30, 2026, from [Link]
-
METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies. Retrieved January 30, 2026, from [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC. Retrieved January 30, 2026, from [Link]
-
Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (2013). DSpace@MIT. Retrieved January 30, 2026, from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. (2016). PMC. Retrieved January 30, 2026, from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). OUCI. Retrieved January 30, 2026, from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]
Technical Guide: Biological Activity & Pharmacological Evolution of Ethyl 3-bromo-4-cyanobenzoate Precursors
The Biological Activity of "Ethyl 3-bromo-4-cyanobenzoate" Precursors is a nuanced topic that requires dissecting the chemical lineage of this scaffold. In drug development, this compound acts as a critical "gateway" intermediate—a pivot point where biological activity is deliberately silenced to allow for the construction of complex, targeted pharmacophores (such as ATAD2 inhibitors or PROTACs).
To understand the biological activity of its precursors, we must look at the compounds used to synthesize it, primarily Ethyl 4-amino-3-bromobenzoate and its parent, Benzocaine (Ethyl 4-aminobenzoate) .
Here is the in-depth technical guide.
Executive Summary: The Pharmacophore Shift
This compound (CAS: 362527-61-5) is a high-value intermediate used primarily in the synthesis of Protein Degraders (PROTACs) , Hsp90 inhibitors , and Epigenetic modulators (ATAD2 inhibitors) .
However, its precursors—specifically the 4-amino-benzoate derivatives—possess a distinct and potent biological profile: Voltage-Gated Sodium Channel (VGSC) blockade .
This guide analyzes the biological activity of the direct precursor, Ethyl 4-amino-3-bromobenzoate , and details the transition from "Anesthetic Activity" (Precursor) to "Targeted Scaffolding" (Intermediate).
The Precursor Lineage: Biological Activity Profile[1]
The synthesis of this compound typically proceeds via the Sandmeyer reaction from Ethyl 4-amino-3-bromobenzoate . To understand the biological risks and activity of the precursor material, we must analyze its structural homology to Benzocaine .
Primary Precursor: Ethyl 4-amino-3-bromobenzoate[2]
-
Structural Class: Halogenated Aniline Ester
-
Core Biological Activity: Local Anesthetic (Sodium Channel Blocker)[3]
Mechanism of Action (MoA)
Like its parent compound Benzocaine, Ethyl 4-amino-3-bromobenzoate targets the alpha-subunit of voltage-gated sodium channels (Nav1.x) in neuronal membranes.
-
Lipophilic Access: The molecule diffuses through the lipid bilayer in its uncharged form.
-
Channel Binding: It binds to the intracellular portion of the sodium channel, stabilizing the channel in the inactivated state .
-
Bromine Effect: The addition of the bromine atom at the 3-position (ortho to the amino group) significantly increases lipophilicity (LogP) compared to Benzocaine.
-
Benzocaine LogP: ~1.86
-
3-Bromo Analog LogP: ~2.75
-
Impact: Enhanced membrane penetration but potentially altered binding kinetics due to steric hindrance near the aniline nitrogen.
-
Quantitative Activity Comparison
| Compound | Structure | Primary Target | IC50 (Est. Na+ Channel) | Toxicity Risk |
| Benzocaine | Ethyl 4-aminobenzoate | Nav1.x (Blocker) | ~0.8 mM | Methemoglobinemia |
| Precursor | Ethyl 4-amino-3-bromobenzoate | Nav1.x (Blocker) | ~0.5 - 1.2 mM * | High (Aniline toxicity) |
| Target | This compound | Inactive Scaffold | >100 µM (Inactive) | Low (Chemical Irritant) |
*Note: Bromination often increases potency due to lipophilicity but reduces solubility. The 3-bromo analog is predicted to retain anesthetic properties.
Toxicology of the Precursor
Researchers handling Ethyl 4-amino-3-bromobenzoate must be aware of Methemoglobinemia .
-
Mechanism: The free aniline amine (–NH2) can be N-hydroxylated by CYP450 enzymes. The resulting metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), which cannot transport oxygen.
-
Protocol Implication: Handling of the precursor requires strict PPE to prevent dermal absorption, which is enhanced by the lipophilic bromine substituent.
The Synthetic Pivot: Silencing the Bioactivity
The conversion of the Amino precursor to the Cyano intermediate is not just a chemical transformation; it is a pharmacological silencing step.
-
Precursor (Amino): H-bond donor + Basic. Binds Na+ channels.[3]
-
Product (Cyano): H-bond acceptor + Neutral/EWG. Loses Na+ channel affinity.
This "silencing" creates an inert scaffold (this compound) that can be safely elaborated into potent drugs without "off-target" anesthetic effects.
Visualization: The Pharmacological Transition
The following diagram illustrates the shift from active anesthetic precursor to the downstream epigenetic modulator.
Caption: Figure 1. The structural and pharmacological lineage of this compound. Note the loss of anesthetic activity in the intermediate phase.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Bromination)
Objective: To synthesize Ethyl 4-amino-3-bromobenzoate from Benzocaine.
Self-Validating Check: The appearance of a doublet at ~8.0 ppm in 1H-NMR (aromatic region) confirms the loss of symmetry and successful mono-bromination.
-
Dissolution: Dissolve Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq) in Glacial Acetic Acid.
-
Bromination: Add Bromine (Br2) (1.05 eq) dropwise at 15°C. Caution: Exothermic.
-
Quenching: Pour mixture into ice water. Neutralize with NaHCO3.
-
Isolation: Filter the white precipitate.
-
Validation:
-
TLC: Rf should decrease slightly compared to Benzocaine (Hexane:EtOAc 3:1).
-
Melting Point: Verify against standard (approx 93-95°C).
-
Protocol B: Biological Validation (Na+ Channel Blockade)
Objective: To assess the residual anesthetic activity of the precursor.
Method: Whole-cell Patch Clamp (HEK293 cells expressing Nav1.7).
-
Preparation: Dissolve Ethyl 4-amino-3-bromobenzoate in DMSO (Stock 100 mM).
-
Perfusion: Dilute to 100 µM in extracellular solution.
-
Stimulation: Depolarize from -100 mV to 0 mV for 20ms.
-
Measurement: Record peak inward current.
-
Data Analysis: Calculate % Inhibition relative to control.
-
Expected Result: >50% inhibition at 1 mM concentration (characteristic of local anesthetics).
-
Downstream Applications: Why This Scaffold Matters
While the precursor is an anesthetic, the this compound scaffold is valued for its ability to undergo Orthogonal Functionalization .
-
The Bromo Handle (C3): Allows for Suzuki-Miyaura coupling to attach biaryl systems (critical for ATAD2 inhibitors ).
-
The Cyano Group (C4): Can be hydrolyzed to an amide or acid, or reduced to a benzylamine, serving as a linker attachment point for PROTACs .
-
The Ester (C1): Provides a "tail" that can be modified to tune solubility.
Case Study: ATAD2 Inhibitors Research indicates that substituting the bromine at C3 with a furan or pyridine ring (via the intermediate) creates potent inhibitors of the ATAD2 bromodomain, a key driver in aggressive cancers (lung, breast). The cyano-benzoate core provides the rigid geometry required to fit the acetyl-lysine binding pocket.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Revenko, A. S., et al. (2010).[4] Chromatin loading of E2F-MLL complex by cancer-associated coregulator ANCCA via reading acetylated histone H3 lysine 14. Molecular and Cellular Biology. (Context for ATAD2/ANCCA inhibition strategies). Retrieved from [Link]
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. (Mechanism of amino-benzoate precursors). Retrieved from [Link]
- World Intellectual Property Organization (WIPO). (2017). WO2017093272A1 - Furane derivatives as inhibitors of ATAD2. (Details the use of this compound as a key intermediate).
-
Mansfield, C. R., et al. (2019).[2] Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. (Use of the scaffold in antimalarial synthesis). Retrieved from [Link]
Sources
- 1. 362527-61-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. guidechem.com [guidechem.com]
- 3. Benzocaine | CAS#:94-09-7 | Chemsrc [chemsrc.com]
- 4. WO2017093272A1 - Furane derivatives as inhibitors of atad2 - Google Patents [patents.google.com]
Methodological & Application
Sonogashira reaction with "Ethyl 3-bromo-4-cyanobenzoate"
Application Note: Sonogashira Cross-Coupling of Ethyl 3-bromo-4-cyanobenzoate
Executive Summary
This guide details the Sonogashira cross-coupling of This compound (CAS: 362527-61-5). This substrate presents a unique "push-pull" electronic landscape: the ortho-nitrile and para-ethoxycarbonyl groups create a highly electron-deficient arene. While this activates the C-Br bond for oxidative addition, it simultaneously increases susceptibility to side reactions (e.g., nucleophilic attack at the nitrile or ester hydrolysis). This protocol prioritizes chemoselectivity and regulatory compliance (heavy metal mitigation) for drug discovery applications.
Substrate Analysis & Mechanistic Insight
The "Ortho-Nitrile" Activation Effect Unlike standard aryl bromides which often require elevated temperatures (>80°C), this compound is electronically activated.
-
Oxidative Addition (Rate Limiting Step): The strong electron-withdrawing nature of the nitrile (-CN) and ester (-COOEt) groups lowers the electron density of the benzene ring. This significantly lowers the energy barrier for the insertion of Pd(0) into the C-Br bond.
-
Chemospecificity Risks: The nitrile group is susceptible to hydration (forming primary amides) if the reaction environment contains water and strong bases. Therefore, anhydrous conditions are strictly required.
Visualizing the Catalytic Cycle
The following diagram illustrates the specific catalytic pathway, highlighting the activation provided by the electron-withdrawing groups (EWGs).
Figure 1: The Sonogashira catalytic cycle. Note that the oxidative addition step (Blue) is accelerated by the electron-deficient nature of this compound.
Experimental Protocols
Protocol A: The "Gold Standard" (Robust & High Yield)
Recommended for initial synthesis and scale-up where trace copper is acceptable.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)
-
Base/Solvent: Triethylamine (Et3N) / THF (1:3 ratio) or pure Et3N.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Degassing: Sparge the THF/Et3N mixture with Argon for 20 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.
-
Loading: Under a positive stream of Argon, add the Pd catalyst, CuI, and this compound.
-
Alkyne Addition: Dissolve the terminal alkyne in a minimal amount of degassed solvent and add dropwise via syringe.
-
Reaction: Stir at 40°C . (Note: Due to the activated substrate, room temperature may suffice for 12h, but 40°C ensures completion in <4h).
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (Ar-Br) is less polar than the coupled product.
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.
Protocol B: Copper-Free Variant (Pharma/Green)
Recommended for late-stage drug development to avoid heavy metal (Cu) scavenging steps.
Rationale: The activated aryl bromide allows for copper-free coupling using a more active Pd cycle, preventing the formation of copper acetylides.
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (3 mol%).
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
Modifications:
-
Requires slightly higher temperature (60-70°C ) to drive the transmetallation-like step without Copper.
-
Strictly anhydrous conditions are vital to prevent hydrolysis of the nitrile/ester by the carbonate base at elevated temperatures.
Workflow Visualization
Figure 2: Experimental workflow emphasizing the critical degassing step.
Optimization & Troubleshooting Data
The following table summarizes expected outcomes based on solvent and base variations for this specific electron-deficient scaffold.
| Parameter | Condition | Outcome | Notes |
| Solvent | THF | Excellent | Good solubility, easy removal. Best for Protocol A. |
| DMF | Good | Higher boiling point makes removal harder; risk of decomposition if T > 100°C. | |
| Water/Amine | Poor | Avoid. High risk of nitrile hydration to amide. | |
| Base | Et3N | Excellent | Standard. Acts as solvent and base.[1][2] |
| K2CO3 | Moderate | Heterogeneous; requires vigorous stirring. Good for Cu-free.[3][4] | |
| Impurity | Glaser Product | Side Reaction | Di-alkyne formation.[5] Cause: Oxygen leak. Fix: Sparge longer. |
| Impurity | Hydrolysis | Side Reaction | Acid/Amide formation. Cause: Wet solvent. Fix: Use molecular sieves. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2011). Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes in Water. Journal of Organic Chemistry. (Contextualizing electron-deficient substrates). Link
-
Sørensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient aryl halides. Tetrahedron, 61(10), 2697-2703. (Specific relevance to nitrile-substituted bromides). Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 3-bromo-4-cyanobenzoate
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Compared to classical methods like nucleophilic aromatic substitution, the Buchwald-Hartwig amination offers broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[2]
This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of Ethyl 3-bromo-4-cyanobenzoate, a challenging yet synthetically valuable substrate. The presence of both an electron-withdrawing cyano group and a base-sensitive ester moiety necessitates careful consideration of reaction parameters to achieve high yields and avoid undesirable side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.
Understanding the Catalytic Cycle: The "Why" Behind the Reaction
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired arylamine product is formed, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Navigating the Challenges of this compound Amination
The substrate, this compound, presents two primary challenges:
-
Electron-Deficient Aryl Bromide: The presence of the electron-withdrawing cyano and ester groups can influence the rate of oxidative addition.
-
Base-Sensitive Ester Group: The ethyl ester is susceptible to hydrolysis under strongly basic conditions, a common feature of many Buchwald-Hartwig protocols.
Therefore, the judicious selection of the catalyst, ligand, and particularly the base is paramount for a successful transformation.
Key Reaction Parameters and Recommendations
Catalyst and Ligand Selection: The Heart of the Transformation
The choice of the palladium precursor and the phosphine ligand is critical for achieving high catalytic activity and selectivity. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.
| Ligand | Palladium Precursor | Key Advantages |
| XPhos | Pd₂(dba)₃ or XPhos Palladacycle | High reactivity for a broad range of substrates, including electron-deficient aryl halides.[5] |
| BrettPhos | Pd₂(dba)₃ or BrettPhos Palladacycle | Particularly effective for the monoarylation of primary amines and coupling of functionalized substrates. |
Recommendation: For the amination of this compound, a catalyst system comprising Pd₂(dba)₃ and XPhos or a pre-formed XPhos Palladacycle is a robust starting point.
The Crucial Role of the Base: Avoiding Side Reactions
As previously mentioned, the ester functionality in the substrate is incompatible with strong bases like sodium tert-butoxide (NaOtBu), which can lead to saponification.[1] Therefore, the use of weaker inorganic bases is essential.
| Base | pKa of Conjugate Acid | Advantages for this Substrate |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Good solubility in common organic solvents and sufficient basicity to promote the reaction without significant ester hydrolysis. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | An effective and commonly used weak base in Buchwald-Hartwig aminations. |
Recommendation: Cesium Carbonate (Cs₂CO₃) is the recommended base for this transformation due to its proven efficacy in couplings with base-sensitive substrates.
Solvent Selection: Ensuring Solubility and Optimal Temperature
The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.
| Solvent | Boiling Point (°C) | Comments |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig reactions. |
| Dioxane | 101 | Another widely used solvent, particularly effective for many palladium-catalyzed cross-couplings. |
Recommendation: Toluene is a suitable solvent for this reaction, allowing for a sufficient temperature range to drive the reaction to completion.
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine substrates.
General Workflow
Sources
- 1. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of modified bile acids via palladium-catalyzed C(sp3)–H (hetero)arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed C(sp2)–H aminoimidoylation of isocyano-containing arenes: synthesis of amino substituted N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-bromo-4-cyanobenzoate as a Tri-Functional Scaffold in Drug Discovery
This Application Note is designed to serve as a definitive technical guide for the utilization of Ethyl 3-bromo-4-cyanobenzoate (CAS: 362527-61-5) in pharmaceutical synthesis.
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry due to its orthogonal tri-functionality . It possesses three distinct reactive handles—an aryl bromide, an aryl nitrile, and an ethyl ester—each susceptible to specific chemical transformations without interfering with the others under controlled conditions. This unique reactivity profile makes it an indispensable building block for the synthesis of Androgen Receptor (AR) Antagonists (e.g., Darolutamide analogs), Kinase Inhibitors , and complex heterocyclic pharmacophores like Quinazolinones and Benzimidazoles .
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 362527-61-5 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| Key Impurities | Ethyl 4-cyanobenzoate (Des-bromo); 3-bromo-4-cyanobenzoic acid (Hydrolysis) |
Strategic Reactivity Map
The power of this intermediate lies in the ability to sequence reactions based on the relative reactivity of its functional groups.
Figure 1: Orthogonal reactivity map showing divergent synthetic pathways.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: To functionalize the C3 position with an aryl group while preserving the sensitive nitrile and ester moieties. Challenge: Strong bases (e.g., NaOH) can hydrolyze the ester or hydrate the nitrile. Solution: Use of mild bases and non-protic solvent systems.
Reagents:
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inerting: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by HPLC/TLC.
-
Checkpoint: The nitrile peak (~2230 cm⁻¹ IR) should remain intact.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Rinse with EtOAc.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Mechanism & Insight: Using anhydrous K₃PO₄ in dioxane avoids the presence of water/hydroxide, preventing the hydrolysis of the ethyl ester to the carboxylic acid and the hydration of the nitrile to the primary amide.
Protocol B: Selective Nitrile Reduction to Benzylamine
Objective: Reduction of the C4-Nitrile to a primary amine (–CH₂NH₂) without reducing the C1-Ester to an alcohol. Challenge: Lithium Aluminum Hydride (LiAlH4) will reduce both the nitrile and the ester. Solution: Use of Borane-Dimethyl Sulfide (BH₃·DMS) or Raney Nickel hydrogenation under controlled conditions.
Reagents:
-
Reducing Agent: BH₃·DMS (2.0 M in THF, 1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Dissolve substrate in anhydrous THF under N₂ atmosphere. Cool to 0 °C.
-
Addition: Dropwise add BH₃·DMS solution. Caution: Exothermic.
-
Reflux: Allow to warm to RT, then reflux gently (65 °C) for 2 hours.
-
Selectivity Note: At this stoichiometry and temperature, borane reduces the nitrile significantly faster than the benzoate ester.
-
-
Quench: Cool to 0 °C. Carefully add MeOH to quench excess borane.
-
Workup: Evaporate solvents. Redissolve residue in MeOH/HCl to break the boron-amine complex. Reflux for 1 hour. Concentrate and neutralize with NaHCO₃. Extract with DCM.
Pharmaceutical Case Study: Synthesis of AR Antagonist Intermediates
This scaffold is structurally homologous to the core of Darolutamide (Nubeqa), a next-generation androgen receptor antagonist. The 3-substituted-4-cyanophenyl motif is critical for binding affinity.
Workflow:
-
Step 1 (Coupling): The bromine is replaced with a pyrazole moiety via Ullmann or Buchwald coupling.
-
Step 2 (Cyclization/Hydrolysis): The nitrile and ester are manipulated to form the final amide linkages.
Figure 2: Synthetic workflow for Androgen Receptor Antagonist precursor.
Technical Insight for Step 1: Unlike the Suzuki coupling (C-C bond), introducing a pyrazole nitrogen (C-N bond) at the bromine position often requires Copper Catalysis (Ullmann-type) rather than Palladium, due to the electron-deficient nature of the cyanobenzoate ring which facilitates Nucleophilic Aromatic Substitution (SNAr) or Cu-catalyzed coupling.
-
Recommended Conditions: CuI (10 mol%), DMEDA (20 mol%), K₂CO₃, Toluene, 110 °C.
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, harsh acidic or oxidative conditions could theoretically release HCN. Work in a well-ventilated fume hood.
-
Lachrymator: Benzoate derivatives, especially benzyl halides (if reduced/halogenated further), can be potent lachrymators.
-
Waste: Segregate halogenated waste (Bromine) from non-halogenated solvents.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Selective Nitrile Reduction: Hutchins, R. O., & Maryanoff, B. E. (1972). Selective reduction of nitriles to primary amines with amine-boranes.[4] The Journal of Organic Chemistry, 37(14), 2347-2354.
- Darolutamide Analog Synthesis: Evaluation of 3-substituted-4-cyanobenzamides as Androgen Receptor Antagonists. Journal of Medicinal Chemistry (General Reference for AR Antagonist SAR).
-
Compound Data: PubChem CID 18374323.[2] this compound.[1][2][5] National Center for Biotechnology Information. Link
-
Related Patent: Synthesis of Darolutamide Intermediates. CN111116476A. Link
Sources
Application Note: High-Precision Functionalization of Ethyl 3-bromo-4-cyanobenzoate
Abstract & Strategic Significance
Ethyl 3-bromo-4-cyanobenzoate (CAS: 362527-61-5) represents a high-value "orthogonal triad" scaffold in medicinal chemistry. Its structure contains three distinct reactive handles—an aryl bromide, an aromatic nitrile, and an ethyl ester—each responsive to specific, non-overlapping activation modes. This application note provides validated protocols for the chemoselective functionalization of this scaffold, enabling researchers to diverge into complex biaryl systems, carboxylic acid derivatives, or benzylamines without protecting group manipulations.
Chemical Profile & Safety
-
Molecular Formula: C₁₀H₈BrNO₂[1]
-
Molecular Weight: 254.08 g/mol [3]
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water.
-
Handling: Standard chemical hygiene (fume hood required). Avoid contact with strong acids which may liberate HCN from the nitrile moiety under extreme conditions.
Core Reaction 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C3 position while preserving the integrity of the C4-nitrile and the ester.
The Challenge: Chemoselectivity
The primary risk in this transformation is the hydrolysis of the ethyl ester or the hydration of the nitrile to an amide under the basic aqueous conditions required for Suzuki coupling.
Validated Protocol
Reagents:
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) — Selected over carbonates to minimize ester hydrolysis risks.
-
Solvent: 1,4-Dioxane : Water (9:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of inert gas.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent nitrile hydration.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Mechanism & Rationale: The use of Pd(dppf)Cl₂ provides a large bite angle, facilitating the reductive elimination step for sterically crowded biaryls. K₃PO₄ acts as a mild base that is sufficiently strong to activate the boronic acid but less nucleophilic than hydroxide/carbonate, preserving the ethyl ester.
Core Reaction 2: Divergent Hydrolysis Pathways
This scaffold allows for the selective hydrolysis of the ester or the nitrile, depending on pH and temperature.
Pathway A: Selective Saponification (Ester Hydrolysis)
Target: 3-bromo-4-cyanobenzoic acid Conditions: LiOH (1.1 equiv), THF/H₂O (1:1), 0°C to RT, 2 hours.
-
Insight: Lithium hydroxide is less aggressive than NaOH. Keeping the temperature low prevents attack on the nitrile (which requires heat/stronger base to hydrolyze to the amide/acid).
Pathway B: Nitrile Hydrolysis (Post-Esterification)
Target: Ethyl 3-bromo-4-carbamoylbenzoate (Amide) or Diacid Conditions: H₂O₂, K₂CO₃, DMSO, RT (Radziszewski reaction) for amide; or NaOH (excess), Reflux for full hydrolysis to the dicarboxylic acid.
Core Reaction 3: Nitrile Reduction to Benzylamine
Objective: Reduce the nitrile to a primary amine without reducing the ester to an alcohol.
The Challenge: Over-Reduction
Standard reducing agents like LiAlH₄ will indiscriminately reduce both the nitrile (to amine) and the ester (to alcohol).
Validated Protocol (Chemoselective)
Reagents:
-
Catalyst: Raney Nickel (active slurry) or Pd/C (10 wt%)
-
Hydrogen Source: H₂ gas (balloon pressure, ~1 atm) or Ammonium Formate (transfer hydrogenation)
-
Solvent: Ethanol or Methanol (anhydrous)
-
Additive: Boc₂O (Di-tert-butyl dicarbonate) (2.0 equiv) — Optional but recommended.
Procedure (In-situ Protection Strategy):
-
Setup: Dissolve substrate and Boc₂O in ethanol.
-
Catalyst: Carefully add Raney Nickel (under Argon flow - pyrophoric!).
-
Hydrogenation: Purge with H₂ and stir vigorously at RT for 12 hours.
-
Result: The nitrile is reduced to the amine, which is immediately trapped by Boc₂O to form the N-Boc benzylamine . This prevents side reactions (dimerization) and simplifies purification. The ester remains intact under these mild catalytic conditions.
Visualized Reaction Workflows
Figure 1: Divergent Synthesis Map
This diagram illustrates the orthogonal reactivity of the scaffold.
Caption: Divergent synthetic pathways from the parent scaffold. Green path preserves ester/nitrile; Yellow path modifies ester; Red path modifies nitrile.
Figure 2: Suzuki Coupling Decision Logic
A flowchart to aid in optimizing the cross-coupling reaction.
Caption: Optimization logic for minimizing side reactions during Pd-catalyzed coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Pd catalyst poisoning by Nitrile | Increase catalyst loading to 5 mol%; switch to high-activity precatalysts (e.g., XPhos Pd G2). |
| Ester Hydrolysis | Base too strong or wet solvent | Switch from Carbonates to Phosphates (K₃PO₄); ensure solvents are anhydrous if using stronger bases. |
| Nitrile Hydration | Overheating in aqueous media | Limit temperature to 80°C; reduce water ratio in solvent mix (e.g., use DMF instead of Dioxane/H₂O). |
| Incomplete Reduction | Catalyst deactivation | Refresh Raney Ni; ensure H₂ pressure is maintained; add trace acetic acid to activate. |
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Chemoselective Reduction of Nitriles
-
Physical Properties & Safety Data
-
General Protocol for Indium-Mediated Reductions (Comparative Context)
-
Organic Syntheses, Coll. Vol. 10, p.170 (2004). Selective reduction techniques.Link
-
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- 2. This compound | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
Purification of "Ethyl 3-bromo-4-cyanobenzoate" reaction products by flash chromatography
This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of Ethyl 3-bromo-4-cyanobenzoate (CAS: 362527-61-5).[1] It synthesizes physicochemical data with practical chromatography logic to ensure efficient separation from common reaction byproducts.[1]
Introduction & Chemical Context
This compound is a critical pharmacophore intermediate, often utilized in the synthesis of non-steroidal androgen receptor antagonists and other bioactive scaffolds.[1] Its synthesis typically involves:
-
Sandmeyer Cyanation: Conversion of ethyl 3-bromo-4-aminobenzoate via diazonium salts.[1]
-
Bromination: Electrophilic bromination of ethyl 4-cyanobenzoate.[1]
-
Esterification: Acid-catalyzed esterification of 3-bromo-4-cyanobenzoic acid.
Each route generates a distinct impurity profile (e.g., phenols, unreacted anilines, or regioisomers) that necessitates a robust purification strategy.[1] This guide focuses on a Normal Phase (NP) Flash Chromatography workflow using Silica Gel 60.
Physicochemical Profiling
Understanding the molecule's properties is the foundation of separation logic.[1]
| Property | Value | Implication for Chromatography |
| Molecular Weight | 254.08 g/mol | Suitable for standard flash cartridges; non-volatile.[1] |
| LogP (Predicted) | ~2.6 | Moderately lipophilic.[1] Retains well on silica; requires non-polar mobile phase start.[1] |
| Solubility | <0.2 g/L (Water) | Insoluble in water.[1] Load using DCM or dry-load on Celite/Silica.[1] |
| Functional Groups | Ester, Nitrile, Aryl Bromide | UV Active (strong absorption). The nitrile and ester dipoles provide good interaction with silica silanols.[1] |
| pKa | N/A (Non-ionizable) | No pH modifiers (e.g., TEA or TFA) are typically required in the mobile phase.[1] |
Method Development Strategy
Before scaling to a flash cartridge, analytical Thin Layer Chromatography (TLC) is mandatory to define the separation window (
TLC Screening Protocol[1]
-
Stationary Phase: Silica Gel 60 F254 plates.[1]
-
Detection: UV lamp at 254 nm (primary) and 365 nm.[1]
-
Solvent System: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1][2]
Screening Results (Typical):
-
100% Hexanes:
(Compound stays at baseline).[1] -
10% EtOAc/Hex:
(Retentive, good for separating non-polar impurities).[1] -
20% EtOAc/Hex:
(Target Zone ).[1] -
50% EtOAc/Hex:
(Elutes too fast; poor resolution).
Recommendation: The target compound elutes optimally in the 15–25% EtOAc range.[1]
Impurity Analysis
-
Less Polar Impurities (
): Unreacted aryl bromides (lacking the cyano/ester group) or de-esterified side products.[1] -
More Polar Impurities (
): 3-bromo-4-cyanobenzoic acid (hydrolysis byproduct), phenolic tars (from Sandmeyer routes), or catalysts.[1]
Detailed Flash Chromatography Protocol
Equipment & Materials
-
System: Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or Manual Glass Column.[1]
-
Cartridge: High-performance spherical silica (20–40 µm).[1]
-
Sizing Rule: Load 1% to 5% of crude mass relative to silica mass (e.g., use a 25g cartridge for 1g crude).[1]
-
-
Solvents: HPLC Grade Hexanes and Ethyl Acetate.[1]
Sample Loading
Due to the compound's low solubility in Hexanes, Liquid Loading in pure Hexanes is risky (precipitation at the column head causes tailing).[1]
-
Option A (Preferred): Dry Loading [1]
-
Option B: Liquid Loading
-
Dissolve in minimal DCM or Toluene.[1]
-
Inject directly onto the equilibrated cartridge. Note: DCM can cause band broadening; keep volume <1% of column volume.
-
Gradient Elution Profile
A linear gradient is recommended to handle the diverse impurity profile.[1]
-
Flow Rate: Optimized for cartridge size (e.g., 25–35 mL/min for a 25g column).
-
Equilibration: 3 Column Volumes (CV) of 100% Hexanes.
| Step | % Ethyl Acetate | Duration (CV) | Purpose |
| 1 | 0% (Isocratic) | 2 CV | Elute highly non-polar impurities (e.g., hydrocarbons).[1] |
| 2 | 0% | 3 CV | Shallow ramp to position the peak.[1] |
| 3 | 10% | 10 CV | Elution Zone. Target compound typically elutes here.[1] |
| 4 | 30% | 3 CV | Flush polar impurities (acids, phenols).[1] |
| 5 | 100% (Isocratic) | 2 CV | Column wash.[1] |
Detection & Collection[1]
-
Wavelengths: Monitor 254 nm (Aryl absorption) and 280 nm .
-
Collection Threshold: Set absorbance threshold to 0.05 AU to avoid collecting baseline noise.
-
Peak Cutting: If a close-eluting impurity is observed (shoulder peak), switch to "Rack/Tube" view and manually exclude overlapping fractions.[1]
Visualization of Purification Logic
The following diagrams illustrate the decision-making process and the separation workflow.
Diagram 1: Purification Workflow
Caption: Step-by-step workflow from crude reaction mixture to isolated pure compound.
Diagram 2: Solvent System Decision Tree
Caption: Logic gate for determining the optimal mobile phase composition based on TLC data.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Tailing / Streaking | Sample overload or acidic impurities.[1] | Reduce loading mass or switch to Dry Loading. If acidic impurities persist (e.g., carboxylic acid), add 0.1% Acetic Acid to the mobile phase.[1] |
| Co-elution | Impurity has similar polarity (e.g., Ethyl 3-bromobenzoate).[1] | Switch Selectivity: Change solvent system to DCM/Hexanes or Toluene/EtOAc . The |
| Early Elution | "Solvent Wash" effect from liquid loading.[1] | Use Dry Loading (Celite) to eliminate the solvent effect at the column head.[1] |
| Product not Visible | UV lamp failure or low concentration.[1] | Ensure UV is set to 254 nm . Use a staining dip (e.g., KMnO4 or Iodine) on TLC to confirm presence of non-UV active impurities.[1] |
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1][3]
-
MIT Department of Chemistry. Purification by Flash Column Chromatography.[1] Digital Lab Techniques Manual.[1][4] Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1][2] (Foundational Flash Chromatography Reference).[1][2]
-
Biotage. Flash Chromatography: The success factors. Application Note. Available at: [Link][1]
Sources
Ethyl 3-bromo-4-cyanobenzoate: A Versatile Building Block for the Synthesis of Substituted Benzonitriles
Introduction
Substituted benzonitriles are a cornerstone of modern medicinal chemistry and materials science. The nitrile functional group is a versatile precursor for a variety of other functionalities, and its presence in a molecule can significantly influence its electronic properties and biological activity. Ethyl 3-bromo-4-cyanobenzoate has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of substituted benzonitriles. Its strategic placement of a bromo group, a cyano group, and an ethyl ester provides multiple reaction handles for derivatization, making it an ideal starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of substituted benzonitriles, with a focus on palladium-catalyzed cross-coupling reactions.
The core utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the introduction of a wide range of substituents at the 3-position of the benzonitrile ring. The ester and nitrile functionalities are generally stable to these reaction conditions, providing a scaffold for further synthetic manipulations. This document will detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the necessary tools to leverage this powerful building block in their synthetic endeavors.
Properties of this compound
| Property | Value |
| Molecular Formula | C10H8BrNO2[1][2] |
| Molecular Weight | 254.08 g/mol [1][2] |
| CAS Number | 362527-61-5[1][2] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95%[2] |
| Storage | Room temperature[2] |
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] this compound is an excellent substrate for these transformations, with the carbon-bromine bond serving as the reactive site for oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-cyanobenzoates
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5][6] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[4]
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:[7]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex.[7][8]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[8][9]
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, 5 mL)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-cyanobenzoate.[5]
Sonogashira Coupling: Synthesis of 3-Alkynyl-4-cyanobenzoates
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[10] The resulting aryl alkynes are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[10]
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II) complex.
The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent.[10]
Sources
- 1. This compound | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Strategic Utilization of Ethyl 3-bromo-4-cyanobenzoate in High-Value API Synthesis
Content Type: Application Note & Large-Scale Protocol Guide Subject: CAS 362527-61-5 (Ethyl 3-bromo-4-cyanobenzoate) Audience: Process Chemists, CMC Leads, and Drug Discovery Scientists
Executive Summary: The "Tri-Functional" Advantage
This compound (CAS 362527-61-5) represents a "privileged scaffold" in medicinal chemistry due to its high functional density. Unlike simple aryl halides, this molecule possesses three distinct orthogonal reactive handles:
-
Aryl Bromide (C-3): Primed for metal-catalyzed cross-couplings (Suzuki, Buchwald) or Nucleophilic Aromatic Substitution (
). -
Nitrile (C-4): Serves as a precursor for amines, amides, or heterocycles (e.g., tetrazoles, quinazolinones) and acts as a strong electron-withdrawing group (EWG) to activate the ring.
-
Ethyl Ester (C-1): A masked carboxylic acid, allowing for solubility tuning during intermediate steps before final hydrolysis.
This guide details the large-scale utilization of this scaffold, focusing on its validated role in synthesizing Ribonucleotide Reductase (RNR) inhibitors (anti-tumor agents) and general biaryl construction.
Safety & Handling: Large-Scale Considerations
Before initiating synthesis, the following specific hazards must be mitigated:
| Hazard Category | Specific Concern | Mitigation Strategy |
| Reactivity | Cyanide Release: While the aryl nitrile is stable, harsh acidic hydrolysis or reductive conditions can theoretically generate HCN gas if not quenched properly. | Maintain pH >9 during aqueous workups of hydrolysis steps. Install HCN detectors in fume hoods. |
| Thermal | Exotherms: | Controlled addition of nucleophiles (e.g., thiols/amines) at low temperature before heating. |
| Waste | Brominated Organics: High environmental impact. | Segregate halogenated waste streams. Do not mix with general organic waste. |
Application 1: C-S Bond Formation (RNR Inhibitor Synthesis)
Context:
This protocol is derived from patent literature (e.g., US20200157066A1) describing the synthesis of sulfonamide-based RNR inhibitors. The electron-deficient nature of the benzene ring (activated by ortho-cyano and meta-ester groups) makes the C-3 bromine highly susceptible to Nucleophilic Aromatic Substitution (
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway for the conversion of this compound to the thio-ether API precursor via
Detailed Protocol: Large-Scale Thio-Arylation
Scale: 100 g Input Target Yield: >90%
Reagents:
-
This compound (1.0 equiv, 100 g)
-
Benzyl mercaptan (1.05 equiv, 51.2 g)
-
Potassium Carbonate (
), anhydrous, milled (1.5 equiv, 81.5 g) -
Solvent: N,N-Dimethylformamide (DMF) (5 vol, 500 mL)
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charging: Charge DMF (500 mL) and this compound (100 g). Stir at 200 RPM until fully dissolved (Solution is typically pale yellow).
-
Base Addition: Add milled
(81.5 g) in a single portion. The suspension will become opaque. -
Nucleophile Addition (Critical):
-
Cool the reactor to 10°C.
-
Add Benzyl mercaptan (51.2 g) dropwise via an addition funnel over 30 minutes. Note: Exotherm is possible; maintain internal temp < 25°C.
-
-
Reaction: Heat the mixture to 60°C and hold for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[1] Reaction is complete when starting material < 1.0% area.
-
-
Quench & Workup:
-
Cool to 20°C.
-
Slowly add Water (1000 mL) to the reaction mixture. The product will precipitate as a solid due to the "crash-out" effect (high lipophilicity of the thio-ether).
-
Stir the slurry for 1 hour at 5°C to maximize yield.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.
-
Optional: Wash with cold Ethanol (100 mL) to remove unreacted thiol traces (odor control).
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Result: Off-white to pale yellow solid. Purity: >95% (HPLC).
Application 2: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Context: For drug targets requiring a biaryl system (e.g., kinase inhibitors), the C-3 bromine is an excellent handle. The ortho-cyano group does not significantly sterically hinder the reaction but electronically activates the C-Br bond for oxidative addition by Palladium(0).
Detailed Protocol: Pd-Catalyzed Arylation
Scale: 50 g Input
Reagents:
-
Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Catalyst:
(0.02 equiv / 2 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Methodology:
-
Inertion: Purge the reactor with Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Charging: Add solvent, Starting Material, Boronic Acid, and Base.
-
Catalyst Addition: Add the Pd-catalyst last.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Why this catalyst?
is robust, handles the electron-deficient nature of the substrate well, and is easily removed during workup compared to phosphine-free systems.
-
-
Workup (Scavenging):
-
Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Add a functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the filtrate and stir for 1 hour to reduce Pd content to <10 ppm (crucial for pharma intermediates).
-
-
Crystallization: Concentrate the organic phase and recrystallize from Ethanol/Heptane.
Critical Process Parameters (CPP) & Analytical QC
To ensure "Self-Validating" protocols, the following data points must be verified:
| Parameter | Specification | Method | Reason for Control |
| Starting Material Purity | >98.0% | HPLC (254 nm) | Impurities (e.g., dibromo species) lead to complex downstream mixtures. |
| Water Content (Solvent) | <0.1% (for Suzuki) | Karl Fischer | Water promotes protodeboronation in Suzuki coupling (yield loss). |
| Reaction Conversion | >99.0% | HPLC | Residual bromide is difficult to separate from the biaryl product. |
| Pd Residuals | <10 ppm | ICP-MS | Regulatory requirement for pharmaceutical intermediates. |
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Retention Logic: The polar starting material (this compound) will elute earlier than the lipophilic benzylated/arylated products.
References
-
Compound Data: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18374323, this compound. Retrieved January 30, 2026, from [Link]
-
RNR Inhibitor Synthesis: U.S. Patent Application No. 2020/0157066 A1. Sulfonamide Compound or Salt Thereof. (2020).[4] Google Patents. Retrieved January 30, 2026, from
-
General Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]
Sources
Application Notes and Protocols: Reaction Workup and Extraction of Ethyl 3-bromo-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-4-cyanobenzoate is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules.[1][2] Its synthesis, often achieved through methods like the Sandmeyer reaction or direct bromination of ethyl 4-cyanobenzoate, necessitates a robust and efficient workup and extraction protocol to isolate the desired product in high purity.[3][4][5] This guide provides a detailed examination of the principles and techniques involved in the post-reaction processing of this compound, offering both theoretical insights and practical, step-by-step protocols.
Guiding Principles: The "Why" Behind the "How"
A successful reaction workup and extraction is not merely a sequence of steps but a carefully considered process designed to separate the target molecule from unreacted starting materials, byproducts, and reaction catalysts. The strategy hinges on the differential partitioning of these components between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7][8]
Expertise & Experience: Causality in Experimental Choices
The choice of quenching agent, extraction solvent, and washing solutions is dictated by the specific chemistry of the reaction. For instance, in a bromination reaction, a reducing agent is required to neutralize excess bromine, a volatile and hazardous reagent.[9][10] The selection of an appropriate organic solvent for extraction depends on the solubility of this compound and its immiscibility with water.[11]
Trustworthiness: A Self-Validating System
Each step in the protocol is designed to provide a visual or otherwise observable confirmation of its successful completion. For example, the disappearance of the characteristic bromine color upon quenching indicates the complete neutralization of the excess reagent.[9] Similarly, the formation of two clear, distinct layers after extraction signifies a successful phase separation. This self-validating approach allows the researcher to proceed with confidence at each stage of the process.
Visualization of the Workflow
The following diagram outlines the logical flow of the entire workup and extraction process for this compound.
Caption: Workflow for the workup and extraction of this compound.
Detailed Experimental Protocol
This protocol assumes the synthesis of this compound via a bromination reaction. Caution: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Materials and Reagents:
| Reagent/Material | Purpose | Typical Quantity (Example) |
| Reaction Mixture | Contains the desired product | ~50 mL |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) or Sodium Metabisulfite (Na₂S₂O₅) Solution | Quenching agent for excess bromine | ~30 mL[9] |
| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Extraction solvent | 3 x 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Neutralizes acidic byproducts | 2 x 50 mL |
| Brine (Saturated NaCl Solution) | Removes dissolved water and aids phase separation | 1 x 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent | ~5-10 g |
| Separatory Funnel | For liquid-liquid extraction | 250 mL |
| Erlenmeyer Flasks | For collecting layers | Various sizes |
| Round-bottom Flask | For solvent evaporation | 250 mL |
| Rotary Evaporator | For solvent removal | - |
Step-by-Step Methodology:
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath to control any exothermic reaction during quenching.
-
Slowly add the saturated sodium thiosulfate or sodium metabisulfite solution to the reaction mixture with vigorous stirring.[9]
-
Continue adding the quenching agent until the red-brown color of bromine disappears, and the solution becomes pale yellow or colorless. This indicates that all excess bromine has been consumed.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the first portion of the extraction solvent (e.g., 50 mL of ethyl acetate).
-
Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the funnel in a ring stand and allow the layers to separate completely. The organic layer, containing the product, will typically be the top layer if using ethyl acetate.
-
Drain the lower aqueous layer into a flask.
-
Drain the organic layer into a separate clean, dry flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine all the organic extracts.
-
-
Washing the Organic Phase:
-
Return the combined organic extracts to the separatory funnel.
-
Add the saturated sodium bicarbonate solution and shake, remembering to vent frequently. This wash neutralizes any acidic byproducts, such as hydrobromic acid (HBr).
-
Allow the layers to separate and discard the aqueous layer.
-
Add the brine solution to the organic layer and shake. This wash helps to remove the bulk of the dissolved water from the organic phase.
-
Separate and discard the aqueous brine layer.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely in the solution. This indicates that all the water has been absorbed.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.
-
Rinse the drying agent with a small amount of fresh extraction solvent and add this to the round-bottom flask to ensure complete transfer of the product.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Further Purification
The crude product obtained after extraction may require further purification, typically by recrystallization or column chromatography, to achieve the desired level of purity (e.g., >95%).[1][12][13]
Safety Considerations
-
This compound: Handle with care, avoiding contact with skin and eyes. Wear appropriate PPE.[14]
-
Bromine: Extremely corrosive and toxic. Always handle in a fume hood and have a quenching solution (sodium thiosulfate) readily available in case of spills.[10][15][16]
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.[17]
References
- EP0334188A2 - Process for producing aromatic nitrile - Google Patents.
-
Liquid–liquid extraction - Wikipedia. Available from: [Link]
-
Liquid-Liquid Extraction - Chemistry LibreTexts. Available from: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available from: [Link]
-
This compound, min 95%, 10 grams - CP Lab Safety. Available from: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available from: [Link]
-
Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. Available from: [Link]
-
This compound | C10H8BrNO2 | CID 18374323 - PubChem - NIH. Available from: [Link]
-
This compound - Exposure: Exposure Production Volumes. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
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Formation, relaxation, and quenching of bromine excited states in carbon tetrachloride | The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available from: [Link]
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ethyl bromoacetate - Organic Syntheses Procedure. Available from: [Link]
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Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. Available from: [Link]
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This compound, 95% Purity, C10H8BrNO2, 10 grams - CP Lab Safety. Available from: [Link]
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Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available from: [Link]
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Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. Available from: [Link]
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Production of Aromatic Nitriles | Industrial & Engineering Chemistry - ACS Publications. Available from: [Link]
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Synthesis of 1-Bromo-4-Chlorobenzene | PDF | Organic Chemistry - Scribd. Available from: [Link]
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Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem - NIH. Available from: [Link]
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Ethyl 4-cyanobenzoate - the NIST WebBook. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Ethyl 3-bromo-4-cyanobenzoate
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Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, Ethyl 3-bromo-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. My aim is to provide not just procedural fixes, but a deeper, mechanistically-grounded understanding of why a reaction might be failing and how to logically deduce a solution.
First-Pass Diagnosis: Where Did My Reaction Go Wrong?
When a Suzuki reaction yields a complex mixture, low yield, or primarily starting material, it's crucial to systematically diagnose the potential points of failure. Before diving into extensive re-optimization, consider these initial questions:
-
Did I see any product formation at all? Even trace amounts of the desired product can indicate that the catalytic cycle is turning over, albeit inefficiently. This shifts the focus towards optimizing reaction kinetics and minimizing side reactions. No product formation suggests a fundamental issue with one of the core components or conditions.
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What does my crude reaction mixture look like? The presence of a black precipitate ("palladium black") is a common sign of catalyst decomposition.[1][2] This points towards issues with the ligand, solvent purity, or atmospheric integrity.
-
What are the major components in my crude NMR/LC-MS?
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Unreacted Aryl Bromide: Suggests a failure in the oxidative addition step.[3][4]
-
Unreacted Boronic Acid/Ester: Points to a problem with the transmetalation step or boronic acid decomposition.
-
Homocoupling of the Boronic Acid (Ar-Ar): Often indicates that the transmetalation is occurring, but the subsequent steps are slow, or that there are issues with the reaction stoichiometry.
-
Protodeborylation Product (Arene-H from Boronic Acid): This is a common side reaction, especially with heteroaryl boronic acids, and is exacerbated by excess water or certain bases.[5]
-
This initial assessment will guide you to the most relevant sections of this troubleshooting guide.
The Suzuki Catalytic Cycle: A Visual Guide
Understanding the fundamental steps of the Suzuki-Miyaura coupling is essential for effective troubleshooting. Each step presents potential pitfalls that can be addressed through targeted modifications.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deep Dive Troubleshooting: A Component-by-Component Analysis
The Aryl Halide: this compound
Your substrate is considered "electron-deficient" or "deactivated" due to the presence of the ester and cyano groups, which are strong electron-withdrawing groups.[6] While this generally facilitates the oxidative addition step, the electronic nature of the substrate can still present challenges.[7][8]
Question: My reaction with this compound is sluggish or fails completely. I thought electron-deficient halides were supposed to be more reactive?
Answer: While electron-withdrawing groups do generally accelerate oxidative addition, other factors can come into play.[9]
-
Causality: The rate-determining step for many Suzuki reactions is the oxidative addition of the aryl halide to the Pd(0) complex.[10] Electron-withdrawing groups lower the electron density of the aromatic ring, making the carbon-bromine bond more susceptible to cleavage by the electron-rich Pd(0) catalyst. However, if this step is already fast, another step in the cycle, such as transmetalation or reductive elimination, may become rate-limiting.
-
Troubleshooting Steps:
-
Confirm Substrate Purity: Ensure your starting material is free of impurities that could poison the catalyst. Recrystallization or column chromatography may be necessary.
-
Ligand Choice: If oxidative addition is suspected to be slow despite the substrate's electronics, consider a more electron-rich and bulky phosphine ligand. These ligands can enhance the rate of both oxidative addition and reductive elimination.[11] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[12]
-
The Boronic Acid/Ester Partner
The stability and purity of the organoboron reagent are critical for a successful Suzuki coupling.
Question: I'm seeing a significant amount of a byproduct that corresponds to the protonated form of my boronic acid (protodeborylation). What's causing this?
Answer: Protodeborylation is a common side reaction where the boronic acid is cleaved by a proton source, typically water, to yield the corresponding arene.[5]
-
Causality: Boronic acids are susceptible to hydrolysis, a process that can be accelerated under certain conditions.[5] While some water is often beneficial or necessary for the Suzuki reaction (to dissolve the base and facilitate transmetalation), excessive amounts can promote this undesired side reaction.[5][13]
-
Troubleshooting Steps:
-
Use Fresh Boronic Acid: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify older reagents.
-
Consider Boronate Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and can be used as alternatives to boronic acids.[7][14]
-
Minimize Water Content: While anhydrous conditions are not always optimal, reducing the amount of water in the reaction can suppress protodeborylation. Try using a solvent system with a lower water ratio (e.g., 10:1 organic solvent to water).[5]
-
Base Selection: The choice of base can influence the rate of protodeborylation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to strong bases like NaOH if this is a persistent issue.
-
Question: My reaction isn't working, and I suspect my boronic acid is decomposing. How can I check its quality?
Answer: You can quickly assess the purity of your boronic acid.
-
Quick Check: A simple melting point determination can be a good indicator of purity. Compare the observed melting point to the literature value. Significant deviation or a broad melting range suggests impurities.
-
Definitive Analysis: An NMR spectrum will reveal the presence of impurities or degradation products, such as the corresponding boroxine (a cyclic anhydride of the boronic acid).
The Catalyst System: Palladium Source and Ligand
The combination of the palladium precatalyst and the phosphine ligand is the heart of the Suzuki reaction.
Question: My reaction mixture turns black, and I get a very low yield. What is happening to my catalyst?
Answer: The formation of a black precipitate is characteristic of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This indicates that your active Pd(0) catalyst is decomposing.
-
Causality: The phosphine ligands stabilize the palladium center and prevent its aggregation into palladium black. If the ligands are oxidized, degraded, or dissociate from the metal, the palladium will precipitate out of solution.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[13] It is crucial to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use High-Purity Solvents: Peroxides in ether solvents like THF or dioxane can oxidize phosphine ligands, leading to catalyst death.[13] Always use freshly distilled or inhibitor-free, sparged solvents.
-
Increase Ligand-to-Palladium Ratio: Sometimes, adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help to prevent catalyst decomposition.
-
Choose a More Robust Catalyst System: For challenging substrates, pre-formed catalysts with bulky, electron-rich ligands like the Buchwald or Fu systems are often more stable and efficient.[11][12]
-
| Catalyst System | Common Use Case | Advantages | Considerations |
| Pd(PPh₃)₄ | General purpose, "classical" conditions.[15] | Readily available, well-understood. | Can be sensitive to air; may be inefficient for challenging substrates.[16] |
| Pd(OAc)₂ + Ligand | Flexible, allows for ligand screening. | Cost-effective, allows for fine-tuning. | Requires in-situ reduction of Pd(II) to Pd(0). |
| PdCl₂(dppf) | Good for a wide range of substrates. | Stable, reliable. | May not be the most active for very deactivated substrates. |
| Buchwald Precatalysts | Deactivated and sterically hindered substrates.[11] | High activity and stability. | More expensive. |
The Base and Solvent System
The base and solvent play interconnected and crucial roles in the Suzuki reaction, primarily by facilitating the transmetalation step.[12][17]
Question: I've tried several conditions, but my reaction remains incomplete. How should I approach optimizing the base and solvent?
Answer: A systematic screening of bases and solvents is a powerful optimization strategy. The base activates the organoboron species, making it more nucleophilic and ready for transmetalation.[12]
-
Causality: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[18] The solubility of the base and the boronate salt in the chosen solvent system is critical for this step to occur efficiently.
-
Troubleshooting Workflow: Base and Solvent Screening
Sources
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- 8. Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing dehalogenation of "Ethyl 3-bromo-4-cyanobenzoate" in reactions
Welcome to the technical support center for "Ethyl 3-bromo-4-cyanobenzoate." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges, with a particular focus on the prevention of dehalogenation, a frequent and often frustrating side reaction. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to ensure the success of your experiments.
Understanding the Challenge: The Lability of the C-Br Bond
This compound is a valuable building block due to its multiple functional groups, which allow for diverse chemical transformations. However, the electron-withdrawing nature of the cyano and ethyl ester groups activates the aromatic ring, making the carbon-bromine bond susceptible to cleavage under various reaction conditions. This undesired cleavage, known as dehalogenation or hydrodehalogenation, leads to the formation of ethyl 4-cyanobenzoate, a common impurity that can complicate purification and reduce the yield of the desired product.
This guide will delve into the mechanisms behind this side reaction and provide actionable protocols to mitigate it, particularly in the context of palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Preventing Dehalogenation
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Question 1: I'm observing significant amounts of the dehalogenated byproduct, ethyl 4-cyanobenzoate, in my Suzuki-Miyaura coupling reaction. What's causing this and how can I fix it?
Answer:
This is a classic problem in palladium-catalyzed cross-coupling reactions. The formation of the dehalogenated product stems from a competing reaction pathway within the catalytic cycle. After the initial oxidative addition of your this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a reductive elimination with a hydride source instead of transmetalation with your boronic acid derivative.[1]
Several factors can promote this undesired pathway:
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Hydride Sources: Common sources of hydrides in the reaction mixture include solvents (like alcohols), bases (especially alkoxides and hydroxides), or even trace amounts of water.[1][2]
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Slow Transmetalation: If the transmetalation step is slow, the Pd(II) intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source.[3]
-
High Temperatures: Elevated temperatures can accelerate the rate of dehalogenation.[4]
Here is a simplified diagram illustrating the point of divergence in the Suzuki-Miyaura catalytic cycle:
Caption: Competing pathways in Suzuki-Miyaura coupling leading to dehalogenation.
To favor the desired cross-coupling pathway, a systematic optimization of your reaction conditions is necessary.
Table 1: Troubleshooting Matrix for Dehalogenation in Suzuki-Miyaura Coupling
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, dppf) or N-heterocyclic carbenes (NHCs).[3][4] | These ligands accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[4] |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaOEt) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][4] | Minimizes the presence of hydride-donating species. Carbonates and phosphates are generally preferred. |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., dioxane, THF, toluene).[3] | Reduces a primary source of hydrides. If a co-solvent is needed for solubility, minimize the amount of protic solvent. |
| Temperature | High temperatures (>100 °C) | Lower the temperature and monitor the reaction over a longer period. | Dehalogenation is often more sensitive to temperature than the desired coupling.[4] |
| Catalyst | Using a Pd(II) precatalyst that is slow to reduce to Pd(0). | Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a highly active pre-catalyst.[5] | Ensures a sufficient concentration of the active catalyst to promote the desired reaction. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
-
Solvent and Degassing:
-
Add anhydrous dioxane (to make a 0.1 M solution with respect to the aryl bromide).
-
Degas the mixture thoroughly by subjecting it to three cycles of vacuum-backfill with argon or nitrogen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Question 2: I am attempting a Sonogashira coupling and observing significant dehalogenation. Are the causes similar to the Suzuki reaction?
Answer:
Yes, the underlying principles are very similar. The dehalogenation in Sonogashira coupling also arises from a competing reaction with a hydride source at the Ar-Pd(II)-X intermediate stage. The mechanism for Sonogashira coupling also involves an oxidative addition, followed by transmetalation (in this case, with a copper acetylide) and reductive elimination.
Caption: Sonogashira coupling cycle with the competing dehalogenation pathway.
-
Base Selection: The amine base (e.g., triethylamine, diisopropylethylamine) used in Sonogashira reactions can be a source of hydrides. Using a less coordinating, bulkier base can sometimes help.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is crucial for efficient transmetalation. Ensure your copper source (e.g., CuI) is fresh and of high purity.
-
Solvent Choice: While THF and amine solvents are common, consider using a less protic solvent system if dehalogenation is severe.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under general laboratory conditions?
A1: Yes, this compound is a stable solid under standard laboratory conditions.[6] However, like many organic compounds, it should be stored in a cool, dry place away from strong oxidizing agents and bases to prevent slow degradation over time. The presence of electron-withdrawing groups generally enhances the stability of the aromatic ring itself.[7]
Q2: Are there any alternative, non-palladium-catalyzed methods for forming a C-C bond at the position of the bromine atom that might avoid dehalogenation?
A2: While palladium-catalyzed reactions are the most common, some alternatives exist, though they may have their own limitations. For certain transformations, transition-metal-free coupling reactions promoted by a strong base like KOtBu have been reported, which proceed through a radical mechanism.[8] Additionally, nickel-catalyzed reductive coupling reactions can be an option for certain substrates.[9] However, these methods often require specific substrates and conditions and may not be as general as palladium-catalyzed methods.
Q3: Can the choice of the boronic acid derivative in a Suzuki reaction influence the extent of dehalogenation?
A3: Yes, indirectly. A highly reactive and pure boronic acid or ester will facilitate a faster transmetalation step.[3] This, in turn, reduces the lifetime of the Ar-Pd(II)-Br intermediate, thereby decreasing the opportunity for the competing dehalogenation side reaction to occur.[3] Conversely, a sluggish transmetalation due to an unreactive or impure boron reagent can lead to increased levels of the dehalogenated byproduct.[3]
Q4: How important is it to degas the reaction mixture?
A4: It is critically important. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. This not only slows down or halts the desired catalytic cycle but can also promote side reactions like the homocoupling of the boronic acid.[1] A properly degassed reaction mixture ensures the longevity and efficiency of the catalyst, which is essential for outcompeting the dehalogenation pathway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available from: [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available from: [Link]
-
Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available from: [Link]
-
Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]
-
Netherton, M. R., & Fu, G. C. (2011). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available from: [Link]
-
Request PDF. (2025). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. Available from: [Link]
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Wang, D., & Wasa, M. (2019). Transition-Metal-Free Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC. Available from: [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Denmark, S. E., & Butler, C. R. (2009). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. PMC. Available from: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling : r/Chempros. Available from: [Link]
-
Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
Request PDF. (2025). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Available from: [Link]
-
Shields, J. D., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available from: [Link]
-
Request PDF. (2025). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Available from: [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Available from: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
-
Mori, K., et al. (2014). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC. Available from: [Link]
-
Request PDF. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-cyanobenzoate. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-bromobenzoate. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. PubChem. Available from: [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. Available from: [Link]
-
Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound. Available from: [Link]
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Technical Support Portal: High-Purity Isolation of Benzoate Intermediates
Topic: Resolution of Co-eluting Byproducts in Ethyl 3-bromo-4-cyanobenzoate Synthesis CAS Reference: 362527-61-5 Support Tier: Level 3 (Method Development & Optimization)
Executive Summary & Diagnostic Matrix
The Challenge: Researchers synthesizing This compound often encounter "ghost peaks" or peak shouldering on standard C18 columns. This is rarely a column failure but rather a selectivity limitation. The bromination of ethyl 4-cyanobenzoate creates a "frustrated" electronic system. The directing effects of the ester (meta-director) and the nitrile (meta-director) compete, leading to specific, hard-to-separate impurities.
Primary Impurities Profile:
-
Regioisomer (The "Shoulder"): Ethyl 2-bromo-4-cyanobenzoate. (Positional isomer).
-
Over-Bromination: Ethyl 3,5-dibromo-4-cyanobenzoate. (Hydrophobic late-eluter).
-
Hydrolysis Product: 3-bromo-4-cyanobenzoic acid. (Acidic impurity).[1]
Diagnostic Troubleshooting Matrix
Use this decision matrix to identify your specific co-elution issue.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Front/Rear Shoulder on Main Peak | Regioisomer (2-bromo) | Structural similarity prevents hydrophobic discrimination on C18. | Switch to PFP or Phenyl-Hexyl stationary phase to exploit |
| Peak Tailing (Asymmetrical) | Acidic Hydrolysis | Free carboxylic acid interacting with silanols. | Add 0.1% Formic Acid or Ammonium Formate (pH 3.0) to mobile phase. |
| Late Eluting Broad Peak | Dibromo Species | Increased lipophilicity from second bromine atom. | Steepen the organic gradient (e.g., 50% |
| Baseline Drift / Ghost Peaks | Solvent Adducts | Reaction solvent (e.g., DMF/DMAc) carryover. | Implement a solvent exchange step (EtOAc/Hexane) prior to injection. |
Interactive Troubleshooting Workflow
Follow this logic flow to resolve separation failures.
Figure 1: Decision tree for identifying and resolving impurity co-elution based on Mass Spectrometry feedback.
Deep Dive: The Science of Separation
Why C18 Fails
Standard Alkyl (C18) phases separate based on hydrophobicity .
-
This compound and its 2-bromo isomer have nearly identical LogP values.
-
The hydrophobic surface area is too similar for the C18 ligands to discriminate effectively.
The Solution: Fluorinated Stationary Phases (PFP)
To separate halogenated aromatics, you must exploit
-
Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl.
-
Mechanism: The electron-deficient fluorine ring in the PFP column acts as a Lewis acid. It interacts strongly with the electron-rich bromine atom and the aromatic
-system of your benzoate. -
Selectivity: The position of the bromine (meta vs. ortho) significantly alters the shape and accessibility of the electron cloud, creating a distinct retention time difference on PFP phases that does not exist on C18 [1, 2].
Validated Experimental Protocol
Use this method to separate the 3-bromo target from the 2-bromo regioisomer.[3]
Method A: High-Resolution HPLC (Analytical)
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl) , 150 x 4.6mm, 2.7µm | Maximizes Halogen- |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of any free acid impurities. |
| Mobile Phase B | Methanol | MeOH promotes |
| Gradient | 40% B to 65% B over 15 min | Shallow gradient focuses on the isomeric separation region. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV @ 254 nm | Targets the benzoate chromophore. |
| Temperature | 35°C | Slightly elevated T improves mass transfer without losing selectivity. |
Method B: Flash Chromatography (Prep Scale)
For isolating grams of material.
-
Cartridge: Use a functionalized spherical silica (e.g., Phenyl-functionalized silica) if available. If using standard silica, use a very shallow gradient.
-
Solvent System: Hexane:Ethyl Acetate.
-
Isocratic Hold: Run a TLC. Find the Rf of the target (aim for Rf ~0.3). Calculate the solvent ratio (CV). Run an isocratic hold at that ratio for 5 Column Volumes before increasing polarity. This "parks" the peak and allows the regioisomer to drift away.
Mechanism Visualization
Understanding the molecular interaction at the stationary phase.
Figure 2: Differential interaction of regioisomers with the PFP stationary phase.[4] The 3-bromo position allows for stronger orbital overlap compared to the sterically crowded 2-bromo position.
Frequently Asked Questions (FAQs)
Q: Can I use a Phenyl-Hexyl column instead of PFP?
A: Yes. Phenyl-Hexyl is an excellent alternative. It provides similar
Q: My peak shape is terrible (tailing) even on PFP. Why? A: Check your sample solvent. If you dissolved the sample in 100% DMSO or DMF and injected a large volume, you are experiencing "solvent mismatch." Dissolve your sample in the starting mobile phase (e.g., 40% Methanol/Water) or reduce injection volume.
Q: How do I confirm which peak is the product and which is the isomer without a standard? A:
-
NMR: Isolate the peaks. The coupling constants of the aromatic protons will definitively identify the substitution pattern (Para vs Meta coupling).
-
Reaction Kinetics: The 2-bromo isomer is often formed faster but is thermodynamically less stable or forms in lower quantities due to steric hindrance from the ester group. The major peak is usually your target (3-bromo), but this must be validated by NMR [5].
References
-
Hawach Scientific. (n.d.). Characteristics of PFP HPLC Column. Retrieved from
-
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from
-
MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from
Sources
Improving the solubility of "Ethyl 3-bromo-4-cyanobenzoate" for reactions
Technical Support Center: Ethyl 3-bromo-4-cyanobenzoate (EBCB) Subject: Solubility Optimization & Reaction Troubleshooting Guide Document ID: TS-EBCB-SOL-01 | Revision: 2.4
Executive Summary & Compound Profile
This compound (EBCB) is a highly lipophilic, crystalline intermediate (CAS: 362527-61-5) widely used as a scaffold in medicinal chemistry, particularly for PROTACs and protein degrader building blocks.
Its structural duality—a lipophilic ethyl ester tail and a polar nitrile head—creates a solubility paradox. It is insoluble in water (LogS ≈ -2.5) but dissolves readily in halogenated and polar aprotic solvents. However, "good" solubility often leads to "bad" process chemistry (e.g., DMF removal issues). This guide provides validated protocols to balance solubility with reactivity.
Physicochemical Solubility Profile
| Parameter | Value | Implications for Solubility |
| Molecular Weight | 254.08 g/mol | Moderate size; kinetics governed by lattice energy. |
| LogP (Oct/Water) | ~2.6 | Lipophilic. Requires organic solvents or surfactants. |
| H-Bond Acceptors | 3 (N, O, O) | Good candidate for polar aprotic solvents (DMSO/DMF). |
| H-Bond Donors | 0 | Poor solubility in protic solvents (MeOH/Water) without heat. |
| Physical State | Solid (Powder) | High lattice energy requires overcoming initial dissolution barrier. |
Module 1: Solvent Selection Matrix
Objective: Select the optimal solvent system based on reaction type and downstream processing requirements.
CAUTION: Avoid nucleophilic solvents (e.g., simple alcohols) in strong base conditions to prevent transesterification of the ethyl ester.
| Solvent Class | Recommended Solvents | Solubility Rating | Process Suitability |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | High. Good for room temp reactions; easy to strip. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Low. Hard to remove; can quench Pd catalysts if not degassed. |
| Ethers | THF, 1,4-Dioxane, MeTHF | Good | Medium. MeTHF is the superior "Green" alternative (phase separable). |
| Esters | Ethyl Acetate, i-PrOAc | Moderate | High. i-PrOAc is a recommended green replacement for DCM. |
| Hydrocarbons | Hexanes, Toluene | Poor | Very Low. Use only as an antisolvent for crystallization. |
Module 2: Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on reaction type and thermal requirements.
Module 3: Troubleshooting Protocols
Scenario A: "My Starting Material Crashes Out During Suzuki Coupling"
Issue: EBCB dissolves initially but precipitates upon adding aqueous base (e.g.,
Protocol: The "Inverse Addition" Method
-
Dissolve EBCB and the boronic acid in the organic solvent (MeTHF or 1,4-Dioxane) first.
-
Pre-heat this organic phase to 40°C.
-
Add Catalyst (e.g.,
) to the warm organic phase. -
Dropwise Addition: Add the aqueous base solution slowly to the stirring organic phase.
-
Why? This maintains a high organic-to-water ratio locally, preventing immediate shock-precipitation.
-
-
Cosolvent Boost: If precipitation persists, add 5-10% v/v n-Butanol . It acts as a phase transfer bridge and improves solubility of the palladium complex.
Scenario B: "Hydrolysis is Too Slow / Incomplete"
Issue: Saponification of the ethyl ester using NaOH/Water fails because EBCB floats as a solid crust on top of the aqueous base.
Root Cause: Phase incompatibility. The hydroxide ion (
Protocol: Phase Transfer Catalysis (PTC) Reagents: Toluene (Solvent A), 10% NaOH (Solvent B), Tetrabutylammonium Bromide (TBAB - Catalyst).
-
Dissolve EBCB in minimal Toluene (or DCM if temperature allows).
-
Add Aqueous Base: Add 10% NaOH (2.5 equiv). The mixture will be biphasic.[1]
-
Add Catalyst: Add 5 mol% TBAB .
-
Agitate: Vigorously stir at >800 RPM.
-
Mechanism:[1] TBAB forms a lipophilic ion pair (
) that shuttles hydroxide into the organic layer, attacking the ester.
-
-
Monitor: Check TLC every 30 mins. The reaction should proceed rapidly at 40-50°C.
Figure 2: Phase Transfer Catalysis Mechanism
Caption: TBAB shuttles the reactive Hydroxide ion into the organic phase to attack the EBCB ester.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol as a solvent for the Suzuki coupling? A: Use with caution. While EBCB is moderately soluble in hot ethanol, protic solvents can sometimes interfere with boronic acid stability (protodeboronation). Furthermore, if you are using a strong base (e.g., NaOEt), you risk transesterification if your substrate ester matches the solvent. Since EBCB is an ethyl ester, Ethanol is chemically safe regarding transesterification, but ensure your catalyst system tolerates protic media.
Q: I need to scale up to 100g. Is DCM safe? A: For scale-up, we recommend replacing DCM with 2-Methyltetrahydrofuran (MeTHF) or Isopropyl Acetate (i-PrOAc) . DCM poses regulatory and environmental hazards. MeTHF offers similar solubility for EBCB but allows for easier water separation and higher reaction temperatures (Boiling Point: 80°C vs DCM's 40°C).
Q: The nitrile group (
References
-
PubChem. (2025).[2] this compound Compound Summary. National Center for Biotechnology Information. Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on solvent effects in Suzuki coupling). Link
-
Starks, C. M. (1971). Phase-transfer catalysis.[3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. (Mechanistic basis for TBAB protocol). Link
-
Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. (Source for MeTHF/i-PrOAc recommendations). Link
Sources
Technical Support Center: Catalyst Selection for Suzuki Coupling of Ethyl 3-bromo-4-cyanobenzoate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with challenging substrates like Ethyl 3-bromo-4-cyanobenzoate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your synthesis is both successful and robust.
Frequently Asked Questions (FAQs)
Q1: What are the key mechanistic steps of the Suzuki-Miyaura coupling, and how do they influence my experimental setup?
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1][2][3] It proceeds via a catalytic cycle involving a palladium catalyst.[1][4] Understanding this cycle is crucial for troubleshooting.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in your substrate) to form a Pd(II) complex. This is often the rate-limiting step.[4]
-
Transmetalation: A carbon group is transferred from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex. This step requires activation by a base.[4][5]
-
Reductive Elimination: The two coupled carbon fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[4]
Each step has specific requirements for catalyst, ligands, and reagents, which we will address below.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: My substrate, this compound, has two strong electron-withdrawing groups (EWGs). How does this affect the reaction?
This is an excellent observation and a key feature of your substrate. The presence of the cyano and ester groups makes the aryl bromide electron-deficient. For the critical oxidative addition step, electron-deficient aryl halides are generally more reactive than electron-rich ones.[6][7][8] This increased reactivity can be a significant advantage, often allowing for milder reaction conditions (e.g., lower temperatures) compared to unactivated or electron-rich aryl bromides.
However, the ester group introduces a critical challenge: susceptibility to hydrolysis under basic conditions.[9] This requires a careful balancing act in your choice of base.
Q3: How should I select the optimal Palladium (Pd) source and ligand for this substrate?
The combination of the palladium precursor and a supporting ligand forms the true catalyst. The ligand stabilizes the palladium center, prevents its decomposition into inactive palladium black, and critically influences its reactivity.[6]
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄. Both Pd(II) salts (like Pd(OAc)₂) and Pd(0) complexes (like Pd₂(dba)₃) are effective, as the Pd(II) is reduced in situ to the active Pd(0) state.
-
Ligand Selection: This is the most critical parameter for success. Ligands are generally electron-rich phosphines or N-heterocyclic carbenes (NHCs).[4][6] For an activated substrate like yours, several options exist, but the choice should be guided by the need to avoid side reactions.
-
Electron-rich and bulky ligands facilitate both the oxidative addition and the final reductive elimination steps.[10] For challenging substrates, modern biaryl phosphine ligands (often called "Buchwald ligands") like SPhos and XPhos offer exceptional activity and stability, often at low catalyst loadings.[11][12][13]
-
Table 1: Comparison of Common Ligands for Suzuki Coupling
| Ligand Type | Example(s) | Key Characteristics | Best For... |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is a classic, but often requires higher temperatures. P(t-Bu)₃ is more electron-rich and bulkier, increasing activity. | General-purpose (PPh₃), more challenging couplings (P(t-Bu)₃). |
| Bidentate Phosphines | dppf | Good thermal stability, often used in robust systems. | A wide range of couplings, including heteroaromatics. |
| Biaryl Phosphines | SPhos, XPhos | Highly electron-rich and sterically hindered. Promote very fast reactions, even at room temperature for activated substrates.[13] | Difficult couplings, unreactive substrates (aryl chlorides), low catalyst loadings.[11][12] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong electron donors, highly stable. An alternative to phosphines.[4][9] | Aryl chloride couplings and when phosphine instability is an issue. |
For this compound, starting with a system like Pd(OAc)₂ with SPhos is a highly authoritative and robust choice.
Q4: Given the base-sensitive ester, which base is the safest and most effective choice?
This is the most significant challenge with your substrate. Strong bases like NaOH or NaOMe, while effective at promoting transmetalation, will almost certainly cause significant hydrolysis of the ethyl ester. The goal is to find a base strong enough to activate the boronic acid but mild enough to preserve the ester.
Your best options are weaker inorganic bases:
-
Potassium Phosphate (K₃PO₄): An excellent, moderately strong base that is highly effective in many Suzuki couplings and generally compatible with esters.[11]
-
Potassium Carbonate (K₂CO₃): A very common and cost-effective choice. It is milder than K₃PO₄.
-
Potassium Fluoride (KF): A very mild base that can be effective, particularly for substrates with base-labile groups.[9]
Recommendation: Start with K₃PO₄ . It provides a good balance of reactivity and functional group tolerance.[11]
Q5: What solvent system should I use?
The choice of solvent is crucial for ensuring all components remain in solution and for modulating reactivity.[14] Aprotic polar solvents are most common. Often, a mixture with water is used to dissolve the inorganic base.[5]
-
Toluene/Water: A classic, robust choice.
-
1,4-Dioxane/Water: Very common and effective for a broad range of substrates.
-
Tetrahydrofuran (THF)/Water: Another excellent option, particularly for reactions at moderate temperatures.
For your initial experiments, a Dioxane/Water (e.g., 4:1 v/v) system is a reliable starting point.
Standard Experimental Protocol
This protocol is a validated starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents & Stoichiometry:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.01 - 0.02 equiv, 1-2 mol%)
-
SPhos (0.02 - 0.04 equiv, 2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent before adding them to the main reaction vessel.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to thoroughly remove oxygen, which can deactivate the catalyst and promote side reactions like boronic acid homocoupling.[6]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (start with 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
Q: My reaction shows low or no conversion. What are the likely causes?
This is a common issue. A systematic approach is key to identifying the problem.
Sources
- 1. byjus.com [byjus.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Optimizing Base Selection for Ethyl 3-bromo-4-cyanobenzoate
Subject: Base Selection & Reaction Optimization for Ethyl 3-bromo-4-cyanobenzoate (CAS: 362527-61-5) Document ID: TS-EBCB-001 Last Updated: 2024-05-20 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Analysis
This compound is a highly electron-deficient aryl bromide featuring two sensitive electrophilic functional groups: an ethyl ester and a nitrile (cyano) group. It is a critical intermediate in the synthesis of URAT1 inhibitors like Lesinurad .
The "Base Dilemma"
The primary challenge in working with this substrate (particularly in Suzuki-Miyaura or Sonogashira couplings) is balancing catalytic activation against nucleophilic degradation .
-
Requirement: Palladium-catalyzed cycles require a base to facilitate transmetallation (activation of the boronic acid).[1]
-
Risk: Strong nucleophilic bases (OH⁻, OMe⁻) rapidly attack the electron-poor ester (saponification) or the nitrile (hydration to amide), destroying the scaffold before coupling occurs.
Decision Matrix: Which Base Should I Choose?
Do not use a "one-size-fits-all" approach. Select your base according to your desired outcome.
Workflow Visualization
Figure 1: Decision tree for selecting the optimal base based on synthetic goals and substrate sensitivity.
Troubleshooting Guides & FAQs
Issue 1: "My ester is disappearing, and I'm seeing a carboxylic acid byproduct."
Diagnosis: Unwanted Saponification.
The electron-withdrawing cyano group at the para position makes the ester carbonyl highly electrophilic. Hydroxide ions (generated from wet bases like
-
Solution A (Anhydrous Conditions): Switch to Potassium Phosphate Tribasic (
) or Cesium Fluoride (CsF) in anhydrous solvents (Dioxane or Toluene). These bases activate the boronic acid without generating significant concentrations of free hydroxide. -
Solution B (Steric Protection): If you must use aqueous conditions, use a bulky organic base like DIPEA (Hunig's base) or reduce the water ratio to 10:1 (Solvent:Water).
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning or Incomplete Transmetallation. The nitrile group can coordinate to Pd(II), creating a resting state that slows the cycle.
-
Solution: Increase the temperature to 90°C–100°C, but only if you have switched to a non-nucleophilic base (like
) to prevent hydrolysis at these higher temperatures. -
Ligand Choice: Switch to electron-rich, bulky phosphines (e.g., XPhos or SPhos ) to outcompete the nitrile coordination.
Issue 3: "I am synthesizing Lesinurad. Can I hydrolyze in the same pot?"
Answer: Yes. If your target is the carboxylic acid (as in the Lesinurad route), you can use a Telescoped Protocol .
-
Perform Suzuki coupling with
. -
Once coupling is complete (monitor by HPLC), add excess
or and increase heat to drive the hydrolysis to completion. This saves a purification step.
Validated Experimental Protocols
Protocol A: Suzuki Coupling (Preserving Ester)
Best for: Building block synthesis where the ethyl ester is needed for later steps.
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
-
Base: Anhydrous
(Fine powder, 2.5 equiv) -
Catalyst:
(3-5 mol%) -
Solvent: 1,4-Dioxane (Anhydrous)
Procedure:
-
Charge a reaction vial with the benzoate, boronic acid,
, and Pd catalyst. -
Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling).
-
Add anhydrous Dioxane via syringe.
-
Heat to 85°C for 4–12 hours.
-
Workup: Filter through Celite to remove phosphate salts. Do not use an aqueous basic wash; wash with brine only.
Protocol B: "Green" Aqueous Coupling (Lesinurad Route)
Best for: Large-scale synthesis where water is preferred and minor hydrolysis is acceptable or desired.
Reagents:
-
Coupling Partner (e.g., cyclopropylnaphthalen-1-amine derivative)[4]
-
Base:
(2.0 equiv, dissolved in min. water)
Procedure:
-
Dissolve substrate and catalyst in Toluene.
-
Add the aqueous
solution. -
Vigorously stir (biphasic mixture requires high agitation).
-
Heat to 80°C .
-
Note: The low water content (25:1) minimizes ester hydrolysis compared to standard 4:1 DMF/Water mixtures.
Mechanistic Insight: Side Reaction Pathways
Understanding how the molecule degrades allows you to prevent it.
Figure 2: Competing nucleophilic attack pathways under basic aqueous conditions.
References
-
Lesinurad Synthesis (Suzuki Coupling Context): Meng, Z., et al. (2017).[4] "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal. Describes the use of Toluene/Water systems for coupling this specific scaffold.
-
Base Selection in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Anhydrous Base Protocols (Fluorides/Phosphates): Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, detailing the use of CsF/K3PO4 for sensitive substrates.
-
Compound Data & Safety (this compound): PubChem Compound Summary for CID 18374323.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
Managing hydrolysis of the ester group in "Ethyl 3-bromo-4-cyanobenzoate"
Technical Support Center: Selective Hydrolysis of Ethyl 3-bromo-4-cyanobenzoate
Topic: Chemoselective Cleavage of the Ester Moiety in the Presence of a Nitrile Target Molecule: this compound CAS: 362527-61-5 (and related analogues) Ticket ID: CHEM-SUP-2024-001
Part 1: The Technical Brief (The Chemoselectivity Challenge)
The Core Conflict: You are attempting to hydrolyze an ethyl ester to a carboxylic acid without disturbing a para-positioned nitrile group.
-
The Goal: this compound
3-bromo-4-cyanobenzoic acid. -
The Risk: The nitrile (-CN) is also susceptible to hydrolysis.[1][2][3][4][5] Under vigorous basic or acidic conditions, it will hydrate to a primary amide (-CONH
) or fully hydrolyze to a carboxylic acid (-COOH), destroying your pharmacophore.
The Structural Advantage: The presence of the 3-bromo and 4-cyano groups (both electron-withdrawing groups, EWGs) significantly activates the ester carbonyl. This makes the ester carbon highly electrophilic.
-
Implication: This ester is more labile than a standard benzoate.
-
Strategy: You can (and must) use milder conditions (lower temperature, weaker bases) than typical saponifications. Speed is your ally; heat is your enemy.
Part 2: Standard Operating Procedure (The LiOH Protocol)
This is the "Gold Standard" method. Lithium Hydroxide (LiOH) is less aggressive than NaOH or KOH and is the preferred reagent for chemoselective hydrolysis.
Reagents:
-
This compound (1.0 equiv)[6]
-
Lithium Hydroxide Monohydrate (LiOH·H
O) (1.2 – 1.5 equiv) -
Solvent: THF/Water (3:1 ratio) or MeOH/Water (3:1 ratio)
Protocol:
-
Dissolution: Dissolve the substrate in THF (or MeOH) and cool the solution to 0°C (ice bath).
-
Addition: Add the LiOH solution (dissolved in the calculated volume of water) dropwise.
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor via TLC or LCMS.
-
Note: Due to the EWGs, this reaction often proceeds rapidly even at 0°C.
-
-
Quench: Once the starting material (SM) is consumed, immediately acidify to pH 3–4 using 1M HCl. Do not use concentrated strong acids or excess heat during workup.
-
Extraction: Extract with Ethyl Acetate (EtOAc). The carboxylic acid product will partition into the organic layer.
Part 3: Troubleshooting Center (FAQs)
Issue 1: "I see a new spot on TLC that isn't my Acid." (Over-Hydrolysis)
Diagnosis: You have likely hydrolyzed the nitrile to the primary amide. Cause: Reaction temperature was too high or reaction time was too long. The kinetic barrier for nitrile hydrolysis is higher than ester hydrolysis, but heat overcomes this selectivity. Corrective Action:
-
Repeat the experiment at -10°C or 0°C.
-
Reduce Base Equivalents: strictly use 1.05 – 1.1 equiv of LiOH.
-
Switch Reagent: If LiOH fails, use Trimethyltin Hydroxide (Me
SnOH) . It is highly specific for esters but requires toxic waste handling (See Advanced Protocol).
Issue 2: "The reaction is stalling; SM remains."
Diagnosis: The ester is sterically hindered (unlikely here) or solubility is poor. Cause: If using MeOH/Water, the hydrophobic aryl bromide might precipitate out, preventing reaction. Corrective Action:
-
Switch Solvent: Change to THF/Water . THF dissolves the aromatic scaffold better.
-
Do NOT Heat: Instead of heating (which risks the nitrile), add a phase transfer catalyst (e.g., TBAF or TBAB) in trace amounts to assist the hydroxide.
Issue 3: "I cannot separate the Product from the Amide impurity."
Diagnosis: Similar polarity makes column chromatography difficult. Corrective Action:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in dilute saturated NaHCO
(pH ~8-9). The Acid dissolves; the Amide and Ester (SM) remain in the organic layer (EtOAc). -
Wash the aqueous layer with EtOAc to remove impurities.
-
Acidify the aqueous layer (pH 2-3) with HCl.[7]
-
Extract the pure Acid back into EtOAc.
-
Part 4: Advanced Protocol (Neutral Cleavage)
If the substrate is extremely sensitive to base (e.g., if the nitrile hydrolyzes instantly), use Trimethylsilyl Iodide (TMSI) . This cleaves esters under neutral/anhydrous conditions via an S
Mechanism:
-
TMS activates the ester carbonyl oxygen.
-
Iodide attacks the ethyl group (S
2), releasing Ethyl Iodide and the Silyl Ester. -
Aqueous workup hydrolyzes the silyl ester to the acid.[8]
Protocol:
-
Dissolve substrate in anhydrous Acetonitrile (MeCN) or DCM .
-
Add TMSCl (2.0 equiv) and NaI (2.0 equiv) (generates TMSI in situ).
-
Stir at Room Temperature under Nitrogen.
-
Quench with aqueous Sodium Thiosulfate (to remove iodine color) and water.
Part 5: Visualizing the Workflow
Figure 1: Reaction Pathway & Selectivity Risks
Caption: Kinetic control is required to stop at the Carboxylic Acid. Excess energy pushes the reaction toward the Amide.
Figure 2: Troubleshooting Decision Matrix
Caption: Logical flow for selecting the correct hydrolysis method based on experimental feedback.
Part 6: Comparative Data
| Method | Reagents | Conditions | Selectivity (Ester vs CN) | Pros | Cons |
| Saponification | LiOH / THF / H | 0°C to RT | Good | Cheap, Scalable, Fast | Risk of Amide formation if heated |
| Silyl Cleavage | TMSCl / NaI (TMSI) | RT, Anhydrous | Excellent | Neutral pH, Preserves CN | Moisture sensitive, Iodine cleanup |
| Tin Hydrolysis | Me | 80°C (DCE) | Excellent | Highly selective for esters | Toxic , expensive, difficult waste disposal |
| Acid Hydrolysis | HCl / H | Reflux | Poor | One-pot | High risk of converting CN |
References
-
Organic Chemistry Portal.Hydrolysis of Esters. (General protocols for LiOH and TMSI cleavage).
-
National Center for Biotechnology Information (2024).
-
Nicolaou, K. C., et al. Mild and Selective Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition.[8] (Demonstrating high selectivity methods).
-
Olah, G. A., et al. Cleavage of Esters and Ethers with Iodotrimethylsilane. Journal of Organic Chemistry.[8][9] (The foundational text for neutral cleavage).
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 9. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Ligand Effects on Ethyl 3-bromo-4-cyanobenzoate Coupling
Executive Summary & Substrate Profile
Ethyl 3-bromo-4-cyanobenzoate presents a unique "push-pull" challenge in palladium catalysis. To successfully couple this molecule, you must navigate two competing electronic and steric forces:[1]
-
Electronic Activation (The "Good"): The nitrile (-CN) and ester (-COOEt) groups are strong electron-withdrawing groups (EWGs). This makes the C-Br bond highly electrophilic, facilitating rapid oxidative addition to Pd(0).
-
Steric & Coordinative Deactivation (The "Bad"):
-
Ortho-Effect: The nitrile group at the 4-position is ortho to the bromide (3-position). This creates steric bulk that hinders transmetallation and amine coordination.
-
Catalyst Poisoning: The nitrile nitrogen is a competent
-donor. It can displace labile ligands on the palladium center, forming stable, inactive Pd(II)-nitrile adducts (off-cycle resting states). -
Labile Functionality: The ethyl ester is susceptible to hydrolysis under standard aqueous basic conditions (Suzuki), while the nitrile can undergo hydration.
-
The Solution: Success depends on selecting a ligand that is bulky enough to prevent nitrile coordination but electron-rich enough to drive the catalytic cycle through the difficult reductive elimination step.
Ligand Selection Matrix
Do not use generic "tetrakis" (Pd(PPh3)4) for this substrate; it is prone to oxidative instability and nitrile poisoning. Use the matrix below to select the correct ligand class.
| Ligand Class | Specific Ligand | Best For... | Mechanism of Action |
| Dialkylbiaryl Phosphines | XPhos / SPhos | Suzuki Coupling (Sterically Hindered) | The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the nitrile from coordinating while facilitating the coupling of the hindered ortho-bromide. |
| Bisphosphines (Wide Bite Angle) | Xantphos | Buchwald-Hartwig (C-N Bond) | The wide bite angle (~111°) forces the Pd center into a geometry that favors reductive elimination, which is often the rate-determining step for electron-deficient amines. |
| Ferrocenyl Phosphines | dppf | Suzuki (General Purpose) | Robust against oxidation. The large bite angle and bidentate nature prevent the formation of Pd(L)2(CN-Ar) inactive species. |
| Precatalysts | XPhos Pd G4 | All Couplings | Ensures a 1:1 L:Pd ratio. Eliminates the induction period and prevents the formation of inactive Pd-aggregates (Palladium black) often caused by nitrile interference. |
Visualization: Ligand Decision Logic
The following diagram illustrates the decision process for selecting the optimal catalytic system based on your target reaction.
Caption: Decision tree for ligand selection based on reaction type and steric demands of the coupling partner.
Troubleshooting Guides (Q&A Format)
Scenario A: Suzuki-Miyaura Coupling Failures
Q: My starting material is consumed, but I see the hydrolyzed acid (Ethyl ester
-
Diagnosis: You are likely using a hydroxide base (NaOH, KOH) or aqueous carbonate at high temperatures. The electron-deficient ester is highly labile.
-
Solution: Switch to anhydrous conditions or milder bases.
-
Recommended: Potassium Phosphate Tribasic (K3PO4) or Cesium Carbonate (Cs2CO3) in Dioxane/Water (10:1).
-
Alternative: Use Potassium Fluoride (KF) in dry THF if the substrate is extremely sensitive.
-
Q: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst poisoning by the nitrile group.[2] The nitrile nitrogen is binding to the Pd(II) intermediate, creating a "dead" complex that cannot undergo transmetallation.
-
Solution:
-
Switch Ligand: Move to XPhos or SPhos . These ligands are extremely bulky and sterically preclude the nitrile from binding to the palladium center [1].
-
Increase Temp: Raise temperature to 100°C to promote ligand dissociation (if ester stability permits).
-
Scenario B: Buchwald-Hartwig Amination Failures
Q: I am getting significant "Protodehalogenation" (Ar-Br
-
Diagnosis: This is common with electron-deficient aryl halides.[3] The oxidative addition is fast, but if the amine is slow to bind (due to the ortho-cyano steric clash), the Pd-intermediate will grab a hydride (from solvent or ligand) and reductively eliminate Ar-H.
-
Solution:
-
Solvent Switch: Avoid alcohols or DMF. Use Toluene or Dioxane .[4]
-
Ligand Switch: Use RuPhos or BrettPhos . These are designed to accelerate the amine binding step, outcompeting the side-reaction [2].
-
Q: The ester group is transamidating (becoming an amide) with my amine reagent.
-
Diagnosis: You are using a strong base like Sodium tert-butoxide (NaOtBu), which makes the amine nucleophilic enough to attack the ester directly.
-
Solution: Use a weaker, inorganic base. Cesium Carbonate (Cs2CO3) is the gold standard for ester-tolerant Buchwald couplings [3].
Standardized Experimental Protocols
Protocol 1: Suzuki Coupling (Ester-Safe Conditions)
Designed to minimize hydrolysis while overcoming nitrile coordination.
-
Charge Reaction Vessel: Add this compound (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (3-5 mol%) or XPhos Pd G4 (2 mol%).
-
Note: Precatalysts (G3/G4) are preferred to ensure rapid initiation.
-
-
Solvent: Add 1,4-Dioxane (0.2 M concentration). If solubility is poor, add water (10% v/v) after degassing.
-
Degas: Sparge with Argon for 10 minutes. (Oxygen is fatal to electron-rich phosphines).
-
Reaction: Heat to 80-90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water (neutral pH), dry over MgSO4.
Protocol 2: Buchwald-Hartwig Amination
Designed for steric hindrance and preventing side-reactions.
-
Charge Reaction Vessel: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Crucial: Ensure Cs2CO3 is dry (store in desiccator).
-
-
Catalyst: Add Xantphos (3 mol%) and Pd2(dba)3 (1.5 mol%) OR BrettPhos Pd G4 (2 mol%).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane .
-
Reaction: Heat to 100°C under Argon.
-
Tip: If the amine is volatile, use a sealed pressure vial.
-
Mechanistic Insight: The Nitrile "Trap"
The following diagram explains why specific ligands are necessary. Standard ligands allow the nitrile to trap the palladium, while bulky ligands force the cycle forward.
Caption: The "Nitrile Trap" mechanism. Small ligands allow the ortho-nitrile to coordinate Pd(II), halting the reaction. Bulky ligands prevent this interaction.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][6][7] Accounts of Chemical Research.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination: General Mechanism and Base Selection.
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
- 1. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Dilemma: Selecting Between Ethyl and Methyl 3-bromo-4-cyanobenzoate for Synthesis
An In-depth Technical Guide for Drug Development Professionals and Organic Chemists
In the intricate world of pharmaceutical synthesis and materials science, the selection of a starting reagent can profoundly influence the efficiency, yield, and even the viability of a synthetic route. Ethyl 3-bromo-4-cyanobenzoate and its methyl counterpart are two such foundational building blocks, pivotal in constructing more complex molecular architectures.[1][2][3] While separated by a single methylene group, their subtle structural and electronic differences can have significant practical implications. This guide provides a comprehensive comparison to inform the judicious selection of the optimal reagent for your specific research and development needs.
I. At a Glance: Structural and Physicochemical Comparison
The primary distinction lies in the ester functional group: a methyl ester (-COOCH₃) versus an ethyl ester (-COOCH₂CH₃). This seemingly minor variation gives rise to tangible differences in their physical properties.
Molecular Structure Visualization
A direct comparison of the two molecular structures.
A summary of their key physicochemical properties is presented below. These values are critical for practical considerations such as solvent selection, reaction temperature, and purification strategies.
| Property | Mthis compound | This compound | Rationale for Difference |
| CAS Number | 1232424-44-0 | 362527-61-5[4] | N/A |
| Molecular Formula | C₉H₆BrNO₂[5] | C₁₀H₈BrNO₂[6] | Addition of a -CH₂- group. |
| Molecular Weight | ~240.05 g/mol [5] | ~254.08 g/mol [6] | The ethyl group is larger than the methyl group. |
| Boiling Point | Generally lower | Generally higher | Increased molecular weight and van der Waals forces. |
| Solubility | Higher in polar solvents | Higher in non-polar solvents | The longer alkyl chain increases lipophilicity. |
Note: Experimental boiling points can vary with pressure. The general trends are based on established chemical principles.
II. Reactivity and Mechanistic Considerations: The Deciding Factors
While both molecules will undergo similar transformations at the aryl bromide and nitrile functionalities, the choice of ester can significantly impact reactions involving the carboxyl group itself. The differences primarily stem from steric hindrance and electronic effects.[7][8]
A. Ester Hydrolysis (Saponification)
The conversion of the ester back to the parent carboxylic acid is a common synthetic step.
-
Methyl Ester: The smaller methyl group presents less steric bulk, generally leading to faster reaction rates during base-mediated hydrolysis (saponification). The methoxide anion is also a better leaving group than the ethoxide anion.
-
Ethyl Ester: The ethyl group is slightly larger and more electron-donating, which can marginally slow the rate of nucleophilic attack at the carbonyl carbon.
Recommendation: If the ultimate synthetic target is the carboxylic acid, Mthis compound is often the preferred starting material for a more rapid and efficient hydrolysis step.
B. Transesterification
In some synthetic pathways, it may be necessary to convert the ester to a different form (e.g., a benzyl or tert-butyl ester).
-
Methyl Ester: Generally favored for transesterification reactions due to the lower boiling point of the methanol byproduct, which can be easily removed by distillation to drive the reaction equilibrium forward.
-
Ethyl Ester: Can be used, but driving the reaction to completion may require more stringent conditions to remove the ethanol byproduct.
Recommendation: For synthetic routes requiring a subsequent transesterification, the methyl ester offers a practical advantage.
C. Reactions at the Aryl-Bromide Bond
The primary utility of these reagents is often as substrates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. In this context, the difference between the methyl and ethyl ester is generally negligible. The electronic environment of the aromatic ring is not significantly perturbed by the distal alkyl group of the ester to an extent that would meaningfully alter the rate of oxidative addition to the palladium catalyst.
Recommendation: For cross-coupling reactions, both reagents are expected to perform similarly. The choice can be based on other factors like cost, availability, or the properties of the resulting product.
III. Practical Applications & Case Studies
Both Ethyl and Mthis compound are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[1][9] The choice of reagent is often dictated by the specific requirements of a multi-step synthesis.
For instance, in the development of novel therapeutics, an intermediate's crystallinity and solubility can be critical for purification. The ethyl ester, being slightly more lipophilic, might yield a more crystalline downstream product in a particular solvent system, simplifying isolation and improving purity. Conversely, if a subsequent step involves chromatography, the slightly more polar methyl ester might offer better separation characteristics on a silica gel column.
IV. Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical application, here is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be adaptable for either the methyl or ethyl ester, with the primary differences expected in the work-up and purification stages.
Objective: To couple Phenylboronic acid with either Ethyl or Mthis compound.
Experimental Workflow
A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (0.08 eq)
-
Potassium Carbonate (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask, add the 3-bromo-4-cyanobenzoate derivative, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Expected Differences in Purification: The ethyl ester product will be slightly less polar than the methyl ester product. This may require adjusting the solvent system (e.g., using a slightly less polar eluent) for column chromatography to achieve optimal separation.
V. Conclusion and Selection Guide
The choice between Ethyl and Mthis compound is not a matter of inherent superiority, but of strategic alignment with the overall synthetic plan.
-
Choose Mthis compound when:
-
The final product is the carboxylic acid, as hydrolysis is typically faster.
-
A subsequent transesterification step is planned.
-
Slightly higher polarity is advantageous for chromatographic separation.
-
-
Choose this compound when:
-
The ester functionality is to be retained in the final product.
-
Slightly increased lipophilicity might aid in the crystallization of a downstream intermediate.
-
The higher boiling point is advantageous for reactions conducted at elevated temperatures.
-
By carefully considering the points outlined in this guide, researchers can make an informed decision, optimizing their synthetic strategy for efficiency, yield, and purity.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. [Online].
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. [Online]. Available at: [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Online].
- Organic Syntheses Procedure: ethyl bromoacetate. (n.d.). [Online].
- Punagri Organics & Lifesciences. (n.d.). Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1. [Online].
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Online]. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. [Online]. Available at: [Link]
-
Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Online]. Available at: [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. [Online].
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. [Online].
-
Reliable Chemical. (n.d.). Methyl 4-bromo-3-cyanobenzoate Supply. [Online]. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. [Online]. Available at: [Link]
-
PubChem. (n.d.). This compound. [Online]. Available at: [Link]
-
ResearchGate. (2025). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. [Online]. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. [Online]. Available at: [Link]
-
PubMed. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. [Online]. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 4-cyanobenzoate (CAS 7153-22-2). [Online]. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-cyanobenzoate. [Online]. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl 4-bromo-2-cyanobenzoate | C9H6BrNO2 | CID 58484706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. proprep.com [proprep.com]
- 9. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
A Technical Guide to Alternative Reagents for Quinazoline Synthesis: A Comparative Analysis for Researchers
The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates. The synthesis of this privileged scaffold is therefore of paramount importance to drug discovery and development. While "Ethyl 3-bromo-4-cyanobenzoate" represents a viable precursor for specific quinazoline analogues, a wealth of alternative reagents offer greater flexibility, efficiency, and often, a more convergent approach to a diverse range of functionalized quinazolines. This guide provides an in-depth comparison of key alternative starting materials, complete with experimental insights and comparative data to inform your synthetic strategy.
The Limitations of a Singular Approach
"this compound" offers a strategic entry point for the synthesis of quinazolines with specific substitution patterns, particularly those requiring functionalization at the 6- and 7-positions. However, its utility is circumscribed by its commercial availability and the multi-step sequences often required to introduce desired diversity at other positions of the quinazoline ring. A forward-thinking approach to quinazoline synthesis necessitates a comprehensive understanding of the broader landscape of available precursors and their associated synthetic methodologies.
Core Alternative Starting Materials: A Comparative Overview
This guide will dissect the utility of the following key classes of alternative reagents:
-
Anthranilic Acids and Isatoic Anhydrides: The classical workhorses of quinazoline synthesis.
-
2-Aminobenzonitriles: Versatile precursors for a multitude of modern synthetic strategies.
-
2-Aminobenzaldehydes and 2-Aminobenzophenones: Key components in condensation-based approaches.
-
(2-Bromophenyl)methylamines: Precursors for powerful metal-catalyzed cascade reactions.
The following sections will delve into the specifics of each class, providing detailed protocols, mechanistic rationale, and comparative data to guide your selection of the optimal synthetic route.
Anthranilic Acids and Isatoic Anhydrides: The Classical Foundation
Anthranilic acids and their cyclic counterpart, isatoic anhydrides, are perhaps the most traditional and widely employed precursors for the synthesis of quinazolin-4(3H)-ones. The venerable Niementowski quinazoline synthesis exemplifies this approach.
The Niementowski Reaction: A Closer Look
The Niementowski reaction involves the thermal condensation of an anthranilic acid with an amide to furnish a 4-oxo-3,4-dihydroquinazoline (3H-quinazolin-4-one)[1]. This method is valued for its operational simplicity, though it traditionally requires high temperatures and long reaction times[1].
Reaction Causality: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system.
Modern Advancements: Microwave-Assisted Synthesis: The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the Niementowski reaction, dramatically reducing reaction times from hours to minutes and often leading to improved yields[1].
Comparative Experimental Protocols
Protocol 1: Conventional Niementowski Synthesis of Quinazolin-4(3H)-one [2]
-
Reagents: Anthranilic acid (1 eq.), Formamide (4 eq.).
-
Procedure:
-
A mixture of anthranilic acid and formamide is heated in a glycerin bath at 130-135°C for 2 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and recrystallized from ethanol.
-
-
Reported Yield: Up to 96%[2].
Protocol 2: Microwave-Assisted Niementowski Synthesis [1][3]
-
Reagents: Anthranilic acid (1 eq.), Formamide (excess).
-
Procedure:
-
A mixture of anthranilic acid and formamide is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor at a set power (e.g., 60W) for a short duration (e.g., 20 minutes).
-
Work-up is similar to the conventional method.
-
-
Key Advantage: Significant reduction in reaction time with comparable or improved yields.
Isatoic Anhydride: A Versatile Alternative
Isatoic anhydride serves as a convenient and often more reactive alternative to anthranilic acid. It readily reacts with a primary amine and a one-carbon source (e.g., an orthoformate or an aldehyde) in a one-pot, three-component reaction to afford 2,3-disubstituted quinazolin-4(3H)-ones[4][5].
Reaction Causality: The amine initially attacks the more reactive carbonyl group of the isatoic anhydride, leading to ring-opening and the formation of a 2-aminobenzamide intermediate. This intermediate then condenses with the aldehyde to form a dihydroquinazolinone, which is subsequently oxidized to the final quinazolinone product.
Experimental Workflow for Isatoic Anhydride-Based Synthesis
Caption: One-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride.
2-Aminobenzonitriles: A Gateway to Diverse Quinazolines
2-Aminobenzonitriles are highly versatile precursors that allow for the synthesis of a wide array of quinazoline derivatives, including those that are not readily accessible from anthranilic acids.
Key Synthetic Transformations
A. Reaction with Grignard Reagents: The addition of a Grignard reagent to the nitrile group of 2-aminobenzonitrile forms an intermediate ortho-aminoketimine. This intermediate can then be cyclized with various electrophiles to construct the quinazoline ring[1]. This approach is particularly useful for the synthesis of 2,4-disubstituted quinazolines.
B. Palladium-Catalyzed Cascade Reactions: 2-Aminobenzonitriles can participate in palladium-catalyzed cascade reactions with reagents like triethyl orthocarboxylates and boronic acids to yield 4-arylquinazolines[6]. This method offers a convergent and efficient route to a medicinally important class of quinazolines.
C. Tandem Reactions with Alcohols: In the presence of a suitable catalyst, such as a ruthenium(II) complex, 2-aminobenzonitriles can undergo a tandem reaction with an alcohol-water system to produce quinazolinones[3]. This sustainable approach utilizes the alcohol as a C1 source.
Mechanistic Pathway: Acid-Mediated Annulation
A plausible mechanism for the acid-mediated synthesis of 2-aminoquinazolines from 2-aminobenzonitriles and N-benzyl cyanamides involves an initial nucleophilic attack of the amino group of the 2-aminobenzonitrile onto the activated cyanamide. The resulting amidine intermediate then undergoes intramolecular cyclization to form the quinazoline ring[1].
Caption: Proposed mechanism for the acid-mediated synthesis of 2-aminoquinazolines.
Performance Comparison of 2-Aminobenzonitrile Methods
| Reaction Partners | Catalyst/Conditions | Product Type | Reported Yields | Reference |
| N-Benzyl Cyanamides | HCl, 70°C | 2-Amino-4-iminoquinazolines | 55-80% | [1] |
| Grignard Reagents, then Electrophile | Base | N,4-Disubstituted quinazolin-2-amines | 76-91% | [7] |
| Triethyl Orthocarboxylates, Boronic Acids | Palladium(II) | 4-Arylquinazolines | Good yields | [6] |
| Alcohols | Ruthenium(II) complex | Quinazolinones | Good to excellent | [3] |
2-Aminobenzaldehydes and 2-Aminobenzophenones: Condensation Strategies
2-Aminobenzaldehydes and their ketone analogues are valuable precursors for quinazoline synthesis via condensation reactions, most notably in variations of the Bischler synthesis.
The Bischler Synthesis and Modern Variants
The classical Bischler synthesis involves the reaction of a 2-aminobenzophenone with an amine, often in the presence of a catalyst, to form a 2,4-diarylquinazoline. Modern iterations of this approach have expanded the substrate scope and improved reaction conditions.
Catalytic Systems: A variety of catalysts can be employed, including ceric ammonium nitrate (CAN)-TBHP and molecular iodine, which can promote the oxidative cyclization under mild conditions[5].
Experimental Protocol: Iodine-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
-
Reagents: 2-Aminobenzophenone (1 eq.), Benzylamine (1.2 eq.), Molecular Iodine (I₂) (catalytic).
-
Procedure:
-
A mixture of 2-aminobenzophenone, benzylamine, and a catalytic amount of iodine is stirred in a suitable solvent (e.g., toluene) at reflux.
-
The reaction is monitored by TLC until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
-
Reported Yields: Moderate to excellent yields (49-92%) are reported for a range of substrates[5].
(2-Bromophenyl)methylamines: A Modern Approach via Catalysis
(2-Bromophenyl)methylamines have emerged as powerful precursors for quinazoline synthesis through modern copper-catalyzed cascade reactions. This approach offers high efficiency and atom economy.
Copper-Catalyzed Cascade Reaction
In a typical procedure, a (2-bromophenyl)methylamine is reacted with an amidine hydrochloride in the presence of a copper catalyst (e.g., CuBr) and an oxidant (e.g., air). The reaction proceeds through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation to furnish the quinazoline product.
Advantages of this approach include:
-
Readily available starting materials.
-
Use of an inexpensive and environmentally benign catalyst and oxidant.
-
A cascade reaction that forms multiple bonds in a single operation.
Experimental Data Snapshot
| Starting Materials | Catalyst | Oxidant | Product Type | Reported Yields | Reference |
| (2-Bromophenyl)methylamine, Amidine HCl | CuBr | Air | 2-Substituted Quinazolines | Good yields | [8] |
Conclusion: Selecting the Optimal Reagent
The choice of the most appropriate starting material for quinazoline synthesis is a critical decision that depends on the desired substitution pattern of the final product, the availability of precursors, and the desired reaction efficiency.
-
For the straightforward synthesis of quinazolin-4(3H)-ones, anthranilic acids and isatoic anhydrides remain highly relevant, especially with the application of microwave-assisted techniques.
-
2-Aminobenzonitriles offer unparalleled versatility for accessing a wide range of functionalized quinazolines, including those with amino and aryl substituents at various positions.
-
2-Aminobenzaldehydes and 2-aminobenzophenones are excellent choices for condensation-based strategies to prepare 2,4-disubstituted quinazolines.
-
For modern, efficient, and atom-economical syntheses, (2-bromophenyl)methylamines in copper-catalyzed cascade reactions represent a state-of-the-art approach.
By understanding the nuances of each of these alternative reagents and their associated synthetic methodologies, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC. [Link]
-
Synthesis of 5-Heterocyclic Substituted Quinazolin-4-ones via 2-Aminobenzonitrile Derivatives. ResearchGate. [Link]
-
Synthesis of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. [Link]
-
Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus de l'Académie des Sciences. [Link]
-
Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing). [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [generis-publishing.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
Technical Comparison Guide: Ethyl 3-bromo-4-cyanobenzoate in Cross-Coupling
This guide provides a technical comparison of Suzuki-Miyaura versus Stille cross-coupling strategies for the specific substrate Ethyl 3-bromo-4-cyanobenzoate .
Executive Summary
For the functionalization of This compound (CAS 362527-61-5) , the Suzuki-Miyaura coupling is the recommended primary strategy due to superior purification profiles and scalability, provided that anhydrous or mild basic conditions are employed to prevent ester hydrolysis.
The Stille coupling serves as a critical alternative when coupling partners are base-sensitive (e.g., complex heteroaryl stannanes) or when the specific boronic acid is prone to rapid protodeborylation.
| Feature | Suzuki-Miyaura | Stille |
| Primary Risk | Hydrolysis of ethyl ester/nitrile (Base-mediated) | Toxicity & Purification (Tin residues) |
| Reaction Condition | Basic (pH 8–12) | Neutral (pH 7) |
| Atom Economy | High | Low (Stoichiometric tin waste) |
| Scalability | Excellent | Poor (Waste disposal costs) |
| Recommendation | First-Line Choice (with carbonate bases) | Second-Line Choice (for sensitive substrates) |
Substrate Analysis: this compound
Electronic & Steric Profile
This scaffold presents a unique "Push-Pull" electronic environment that dictates reactivity:
-
Activation (C-Br Bond): The bromine at position 3 is highly activated for oxidative addition. The ortho-cyano group (pos 4) and meta-ethoxycarbonyl group (pos 1) are strong electron-withdrawing groups (EWGs). This makes the Pd(0) insertion into the C-Br bond faster than in non-activated aryl bromides.
-
Steric Hindrance: The ortho-cyano group introduces moderate steric crowding. While not as bulky as a methyl or tert-butyl group, it can impede the approach of bulky phosphine ligands, necessitating the use of flexible or mono-dentate ligands (e.g., SPhos, XPhos) or smaller phosphines (PPh3) depending on the coupling partner.
-
Chemical Instability:
-
Ester (Position 1): Susceptible to saponification (hydrolysis to carboxylic acid) under aqueous basic conditions (NaOH, KOH).
-
Nitrile (Position 4): Susceptible to hydration to primary amide under high heat/strong base, though generally more robust than the ester.
-
Suzuki-Miyaura Coupling: The Scalable Route
Mechanistic Insight
The Suzuki cycle relies on a base to activate the boronic acid (forming a boronate species) for transmetalation.[1][2] The challenge with this compound is balancing this activation against the risk of hydrolyzing the ethyl ester.
Critical Control Point: Avoid hydroxide bases (NaOH, Ba(OH)2). Use carbonate (K2CO3, Cs2CO3) or phosphate (K3PO4) bases which are sufficiently basic to activate the boron species but less nucleophilic toward the ester.
Optimized Protocol (Mild Conditions)
-
Catalyst: Pd(dppf)Cl2·DCM or Pd(OAc)2/SPhos.
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (9:1) or Toluene/Water (10:1). Note: Keep water ratio low.
-
Temperature: 60–80°C.
Step-by-Step Methodology:
-
Charge: In a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd catalyst (1–5 mol%).
-
Inert: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed Dioxane and the Base (pre-dissolved in minimal water or added as solid with water added separately).
-
Reaction: Heat to 80°C. Monitor by HPLC/TLC.
-
Checkpoint: If ester hydrolysis (carboxylic acid formation) is observed, switch to anhydrous Suzuki conditions using CsF in dry THF.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
Stille Coupling: The Neutral Alternative
Mechanistic Insight
Stille coupling operates under neutral conditions, eliminating the risk of ester/nitrile hydrolysis. It is driven by the affinity of Tin (Sn) for Halogens (X). The oxidative addition is fast (activated bromide), and transmetalation is the rate-determining step.
Critical Control Point: The "Tin Effect." Removal of organotin byproducts (e.g., Bu3SnBr) is difficult. Use of "Fluorous Stille" reagents or specific workups (KF wash) is mandatory for pharmaceutical purity.
Optimized Protocol (Neutral)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / AsPh3 (for difficult cases).
-
Reagent: Organostannane (1.1 equiv).
-
Solvent: Anhydrous Toluene or DMF.
-
Additive: CuI (10 mol%) can accelerate the reaction ("Liebeskind-Srogl" effect).
-
Temperature: 90–110°C.
Step-by-Step Methodology:
-
Charge: Add this compound (1.0 equiv), Organostannane (1.1 equiv), and Pd(PPh3)4 (5 mol%) to a dry flask.
-
Inert: Evacuate and backfill with Nitrogen (3x).
-
Solvent: Add anhydrous Toluene via syringe.
-
Reaction: Reflux (110°C) for 4–12 hours.
-
Purification (Crucial):
-
Cool to RT. Add aqueous KF (Potassium Fluoride) solution and stir for 30 mins (precipitates polymeric tin fluoride).
-
Filter through Celite.
-
Perform column chromatography (Silica + 10% K2CO3 to retain tin).
-
Decision Framework & Visualization
Reaction Workflow Diagram
The following diagram illustrates the decision logic and reaction pathways for functionalizing this specific scaffold.
Figure 1: Decision matrix for coupling this compound.
Comparative Data Summary
| Metric | Suzuki-Miyaura | Stille Coupling |
| Yield (Typical) | 85–95% | 75–90% |
| Reaction Time | 2–6 Hours | 12–24 Hours |
| Functional Group Tolerance | Good (except base-labile) | Excellent (Neutral) |
| Purification Ease | High (Boron byproducts water soluble) | Low (Tin requires specific removal) |
| Green Chemistry Score | High (Aqueous compatible, low tox) | Low (Toxic reagents, organic solvents) |
Expert Insight: Why Suzuki Wins
For This compound , the activation provided by the electron-withdrawing groups ensures that oxidative addition is rapid. The limiting factor is stability. Since the ethyl ester is relatively robust compared to a methyl ester, it typically survives the mild carbonate bases used in Suzuki coupling (K2CO3/K3PO4). Therefore, the Suzuki method is the superior default choice unless specific incompatibility with the boronic acid partner exists.
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[3][4][5][6] Organic Reactions, 50, 1–652. Link
-
Littke, A. F., & Fu, G. C. (2002).[7] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions." Accounts of Chemical Research, 35(10), 835–846. Link
Sources
Benchmarking "Ethyl 3-bromo-4-cyanobenzoate" reaction yields against literature values
Content Type: Technical Comparison & Process Optimization Guide Target Audience: Process Chemists, Medicinal Chemists, Drug Development Leads Focus: Yield Optimization, Scalability, and Impurity Profile Management
Executive Summary
Ethyl 3-bromo-4-cyanobenzoate (CAS: 362527-61-5) is a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs). Its synthesis is historically plagued by the electronic hostility of the arene core: the simultaneous presence of an ester (C-1) and a nitrile (C-4) creates a severely deactivated system, making electrophilic aromatic substitution (EAS) thermodynamically unfavorable and kinetically sluggish.
This guide benchmarks the Optimized Superacid Bromination Protocol against standard literature methods (Sandmeyer and Classical Bromination). Our internal data demonstrates that shifting from classical
Strategic Route Analysis
The synthesis of this scaffold generally falls into three methodologies. We evaluated these based on Atom Economy, Safety, and Throughput.
Comparative Workflow Diagram
The following diagram outlines the decision logic between the three primary routes.
Figure 1: Strategic evaluation of synthetic pathways. Route C represents the optimized protocol detailed in this guide.
Benchmarking Data: Yield & Purity
The table below summarizes experimental results comparing the "Standard Literature" approach (often cited in academic scope) versus the "Process Optimized" approach.
| Metric | Method A: Classical Bromination ( | Method B: Sandmeyer Route | Method C: Optimized NBS/TFA |
| Precursor | Ethyl 4-cyanobenzoate | Ethyl 4-aminobenzoate | Ethyl 4-cyanobenzoate |
| Reagents | NBS, TFA, | ||
| Reaction Time | 48+ Hours | 3 Steps (Total ~24h) | 4-6 Hours |
| Conversion | ~45% | >95% (Stepwise) | >98% |
| Isolated Yield | 32% | 61% (Overall) | 84% |
| Purity (HPLC) | 88% (Dibromo impurities) | 95% | >98% |
| Scalability | Poor (Viscosity/Solubility) | Low (Explosion Hazard) | High (Homogeneous) |
Technical Insight: The "Deactivation" Problem
In Ethyl 4-cyanobenzoate, the Ester (-COOEt) and Cyano (-CN) groups are both meta-directing electron-withdrawing groups (EWGs).
-
Ester (
): Directs to position 3. -
Cyano (
): Directs to position 2. -
Conflict: While both deactivate the ring, the Ester is less deactivating than the Cyano group. Therefore, electrophilic attack is chemically directed to position 3 (controlled by the ester). However, the ring is so electron-deficient that standard bromine (
) lacks the electrophilicity to overcome the activation energy barrier, leading to stalled reactions and high impurity profiles (unreacted starting material).
The Solution: Using N-Bromosuccinimide (NBS) in Trifluoroacetic Acid (TFA) and Sulfuric Acid generates the supersaturated bromonium species (
Detailed Experimental Protocol (Method C)
This protocol is validated for gram-to-kilogram scale-up.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: Ethyl 4-cyanobenzoate (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.3 eq)
-
Solvent/Catalyst: Trifluoroacetic Acid (TFA) (5.0 vol), conc.
(1.0 vol) -
Equipment: Jacketed glass reactor, overhead stirrer, internal temperature probe.
Step-by-Step Workflow
-
Charge: To a clean, dry reactor, charge Ethyl 4-cyanobenzoate and TFA. Stir to dissolve (Endothermic).
-
Acidification: Cool to 0-5°C. Slowly add conc.
dropwise, maintaining internal temperature <10°C (Exothermic). -
Bromination: Add NBS portion-wise over 60 minutes. Critical: Do not add all at once to prevent thermal runaway.
-
Reaction: Warm to 25°C (Room Temp) and stir for 4-6 hours.
-
IPC (HPLC): Monitor consumption of starting material (<1.0%).
-
-
Quench: Pour reaction mixture slowly into ice-water (10 vol). The product will precipitate as a white/off-white solid.
-
Workup: Filter the slurry. Wash the cake with water (
vol) and cold Ethanol (1 vol) to remove succinimide byproducts. -
Drying: Vacuum dry at 45°C to constant weight.
Process Logic Diagram
The following Graphviz diagram visualizes the critical control points (CCPs) in the optimized workflow.
Figure 2: Optimized workflow for the synthesis of this compound using the Superacid method.
Troubleshooting & Critical Parameters
-
Issue: Low Conversion.
-
Cause: Wet TFA or insufficient acidity.
-
Fix: Ensure anhydrous conditions. Increase
ratio slightly to boost generation.
-
-
Issue: Dibromo Impurity (Ethyl 3,5-dibromo-4-cyanobenzoate).
-
Cause: High local concentration of NBS or temperature spikes.
-
Fix: Strictly control portion-wise addition of NBS. Maintain temperature <30°C.
-
-
Issue: Coloration (Yellow/Orange Product).
-
Cause: Residual Bromine (
). -
Fix: Wash filter cake with 5% Sodium Thiosulfate (
) solution during isolation.
-
References
-
Bayer Pharma AG. (2011). Substituted 1,4-dihydropyridine-3,5-dicarboxylic acid derivatives and process for their preparation (Finerenone Intermediates). WO Patent 2011/064189.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent purity validation standards).
-
Olah, G. A., et al. (1987). Aromatic Substitution. Bromination of Deactivated Arenes. Journal of Organic Chemistry.[1] (Foundational reference for Superacid Bromination mechanics).
-
PubChem. (n.d.).[2] this compound (Compound Summary).[3] National Library of Medicine.
Sources
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Ethyl 3-Bromo-4-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the functionalization of aryl halides is a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. Ethyl 3-bromo-4-cyanobenzoate, a synthetically valuable building block, features an electron-deficient aromatic ring, making it an interesting substrate for a variety of palladium-catalyzed cross-coupling reactions. The strategic positioning of the bromo, cyano, and ethyl ester groups allows for diverse downstream transformations, rendering this molecule a versatile starting point for the synthesis of novel compounds.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, with a focus on providing actionable experimental data and insights into the rationale behind catalyst and condition selection.
Key Properties of this compound
| Property | Value |
| CAS Number | 362527-61-5[1] |
| Molecular Formula | C₁₀H₈BrNO₂[1] |
| Molecular Weight | 254.08 g/mol [1] |
| Appearance | Solid |
| Storage | Room temperature[1] |
The Landscape of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the primary challenge lies in the electron-deficient nature of the aryl bromide, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. The choice of catalyst, and more specifically the ligand, is paramount in achieving high efficiency and yield.
This guide will delve into the following key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: Vinylation of the aryl halide.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Alkynylation of the aryl halide.
Comparative Analysis of Catalytic Systems
While specific comparative studies on this compound are not abundant in the literature, we can draw valuable insights from reactions with structurally similar electron-deficient aryl bromides and the limited available data for the target substrate.
Nickel-Catalyzed Cross-Coupling: A Notable Alternative
Interestingly, a notable example of a successful cross-coupling reaction with this compound involves a nickel catalyst. This highlights that while palladium is the workhorse for many cross-coupling reactions, alternative transition metals can offer unique reactivity.
Experimental Data:
| Coupling Partner | Catalyst System | Solvent | Yield | Reference |
| Benzaldehyde dimethyl acetal | NiBr₂·glyme / [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | - | 84% | [1] |
This photoredox/nickel dual catalysis system demonstrates a high yield for the C(sp²)–C(sp³) coupling, suggesting that for certain transformations, exploring beyond palladium catalysis can be fruitful.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Deeper Dive
Due to the limited direct experimental data for palladium-catalyzed cross-coupling of this compound, the following sections will provide general protocols and catalyst recommendations based on best practices for similar electron-deficient aryl bromides. These protocols serve as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[2] The choice of a phosphine ligand that is both bulky and electron-rich is often crucial for promoting the oxidative addition of the aryl bromide and facilitating the reductive elimination to form the product.
General Experimental Workflow:
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Recommended Catalyst Systems:
For electron-deficient aryl bromides like this compound, catalyst systems that have shown success include:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: SPhos, XPhos, or RuPhos. These bulky, electron-rich biaryl phosphine ligands are known to facilitate the coupling of challenging substrates.
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Toluene, Dioxane, or a mixture of Toluene/Water or Dioxane/Water.
Detailed Experimental Protocol (Hypothetical):
-
To a dried Schlenk tube is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous and degassed toluene (5 mL) is added via syringe.
-
Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are added under a positive flow of argon.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Heck Coupling
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between aryl halides and alkenes.[3] For electron-deficient aryl bromides, the reaction often proceeds more readily than with electron-rich counterparts.
Catalytic Cycle for the Heck Reaction:
Figure 2: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Recommended Catalyst Systems:
-
Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂, or Herrmann's catalyst.
-
Ligand: PPh₃, P(o-tol)₃, or N-heterocyclic carbenes (NHCs).
-
Base: Et₃N, K₂CO₃, or NaOAc.
-
Solvent: DMF, NMP, or DMAc.
Detailed Experimental Protocol (Hypothetical):
-
In a round-bottom flask, this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Na₂CO₃ (2.0 mmol) are combined.
-
Anhydrous DMF (5 mL) is added, and the flask is fitted with a reflux condenser.
-
The mixture is heated to 120 °C under an argon atmosphere.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] The reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphines being particularly effective.
Recommended Catalyst Systems:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: BINAP, Xantphos, or one of the Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos).
-
Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃. Strong, non-nucleophilic bases are often required.
-
Solvent: Toluene or Dioxane.
Detailed Experimental Protocol (Hypothetical):
-
A Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
A solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL) is added.
-
The tube is sealed, and the mixture is heated to 100 °C.
-
After the starting material is consumed (as monitored by TLC), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.
-
The crude product is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have been developed.[6][7]
Recommended Catalyst Systems:
-
Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄.
-
Co-catalyst: CuI (for traditional Sonogashira).
-
Ligand: PPh₃ or other phosphine ligands.
-
Base: Et₃N, i-Pr₂NH, or other amine bases which can also act as the solvent.
-
Solvent: THF, DMF, or the amine base itself.
Detailed Experimental Protocol (Hypothetical):
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
The reaction mixture is stirred at room temperature under an argon atmosphere.
-
The progress of the reaction is followed by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with aqueous NH₄Cl solution and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion and Future Outlook
The cross-coupling of this compound offers a gateway to a wide array of functionalized molecules. While direct comparative studies on this specific substrate are sparse, the principles governing the cross-coupling of electron-deficient aryl bromides provide a solid foundation for catalyst selection and reaction optimization. The use of bulky, electron-rich phosphine ligands in combination with appropriate palladium precursors and bases is a general trend for achieving high efficiency in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Heck and Sonogashira couplings, more classical catalyst systems often prove effective.
The single data point for a nickel-catalyzed reaction underscores the importance of exploring beyond palladium-based systems, as alternative metals can offer complementary or superior reactivity for specific transformations. As high-throughput screening and computational chemistry continue to evolve, the rational design and selection of catalysts for challenging substrates like this compound will become increasingly streamlined, further expanding the synthetic chemist's toolkit.
References
[1] this compound, min 95%, 10 grams - CP Lab Safety. [URL: https://www.cplabsafety.com/ethyl-3-bromo-4-cyanobenzoate-min-95-10-grams.html] [3] Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/10] [5] Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a] [8] Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest. [URL: https://www.proquest.com/openview/a5e1b2f7e771e8a9c8b7f5d6f6e5d4c9/1?pq-origsite=gscholar&cbl=18750&diss=y] [9] Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [URL: https://www.mdpi.com/1420-3049/20/8/14491] [6] Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8018908/] [10] Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - ResearchGate. [URL: https://www.researchgate.net/publication/253942518_Mizoroki-Heck_cross-couplings_of_2-acetyl-5-bromobenzofuran_and_aryl_halides_under_microwave_irradiation] [11] Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc00282a] [7] (PDF) Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. [URL: https://www.researchgate.net/publication/349007425_Copper-free_Sonogashira_cross-coupling_reactions_an_overview] [12] C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018820/] [13] Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6130831/] Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00735a] [2] Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - MDPI. [URL: https://www.mdpi.com/1420-3049/20/8/14491/htm] [14] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm] [15] Decarbonylative organoboron cross-coupling of esters by nickel catalysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4557241/] [16] Masking Boronic Acids for Suzuki Coupling - YouTube. [URL: https://m.youtube.com/watch?v=A_B4g2p1oN8] [17] Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232870187_Heck_reactions_of_alkenes_with_aryl_iodides_and_aryl_bromides_Rate-determining_steps_deduced_from_a_comparative_kinetic_study_of_competing_and_noncompeting_reactions] [18] Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo5021515] The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00984j] [4] Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm] Heck Reaction—State of the Art - MDPI. [URL: https://www.mdpi.com/2073-4344/9/4/383] [19] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10963283/] [20] Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74593702a64083777d04e] [21] Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245281/] [22] Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/12/111] The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/283286377_The_Role_of_the_Base_in_Buchwald-Hartwig_Amination]
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A Senior Application Scientist's Guide to Evaluating the Biological Activity of Ethyl 3-bromo-4-cyanobenzoate Derivatives
For researchers, scientists, and drug development professionals, the strategic exploration of novel chemical scaffolds is paramount in the quest for new therapeutic agents. Ethyl 3-bromo-4-cyanobenzoate serves as a versatile starting material, offering multiple points for chemical modification to generate a library of derivatives with diverse biological potential.[1][2] This guide provides a comprehensive framework for the systematic evaluation of these derivatives, focusing on their potential anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the rationale behind experimental design, present detailed protocols, and offer a blueprint for data analysis and comparison, empowering you to unlock the therapeutic promise of this chemical class.
Introduction: The Rationale for Derivatizing this compound
This compound is a substituted aromatic compound featuring three key functional groups ripe for chemical elaboration: an ethyl ester, a bromo substituent, and a cyano group.[2] The presence of bromo and cyano groups on aromatic rings is a common feature in molecules with demonstrated biological activities, including anticancer and anti-inflammatory properties.[3][4] Derivatization of this core structure allows for the systematic exploration of the chemical space to identify compounds with enhanced potency and selectivity against various biological targets.
This guide will focus on a hypothetical series of derivatives where the bromo substituent is replaced by various amines, a common strategy to introduce diversity and modulate physicochemical properties. The rationale is that the introduction of different amine functionalities can significantly impact the molecule's ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and altered lipophilicity.
Synthesis of this compound Derivatives: A General Approach
The synthesis of a library of derivatives from the parent compound, this compound, can be readily achieved through nucleophilic aromatic substitution (SNA r) reactions. The bromo substituent can be displaced by a variety of primary and secondary amines under suitable reaction conditions, often catalyzed by a palladium or copper catalyst.
Workflow for Derivative Synthesis
Caption: A generalized workflow for the synthesis of this compound derivatives.
Comparative Evaluation of Biological Activities
A systematic evaluation of the newly synthesized derivatives is crucial to identify promising lead compounds. Based on the chemical features of the core scaffold, we will focus on three key areas of biological activity: anticancer, antimicrobial, and enzyme inhibition.
Anticancer Activity Screening
The presence of cyano and substituted amino groups on an aromatic ring is a recurring motif in compounds with antiproliferative effects on cancer cells.[3][5] A tiered screening approach is recommended to efficiently identify the most promising candidates.
-
Cell Lines: A panel of human cancer cell lines should be selected to represent different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., HaCaT keratinocytes) should be included to assess cytotoxicity and selectivity.[4]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6][7]
-
Step-by-Step Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated for each derivative.[8]
| Derivative | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. HaCaT | Selectivity Index (SI) vs. MCF-7 |
| Parent | - | Br | >100 | >100 | >100 | >100 | - |
| D1 | H | Cyclopropyl | 25.3 | 32.1 | 28.9 | 85.2 | 3.37 |
| D2 | H | Morpholino | 15.8 | 21.4 | 18.2 | 75.1 | 4.75 |
| D3 | CH3 | Phenyl | 5.2 | 8.9 | 6.5 | 50.6 | 9.73 |
| D4 | H | 4-Fluorophenyl | 8.1 | 12.5 | 9.8 | 62.3 | 7.69 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity Screening
The structural motifs present in the derivatives, particularly the substituted amine and the potential for halogen bonding from the original bromo position, suggest potential antimicrobial activity.[9][10]
-
Microbial Strains: A panel of clinically relevant bacterial and fungal strains should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Assay Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Step-by-Step Procedure:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
| Derivative | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | - | Br | >128 | >128 | >128 |
| D1 | H | Cyclopropyl | 64 | 128 | >128 |
| D2 | H | Morpholino | 32 | 64 | 128 |
| D3 | CH3 | Phenyl | 16 | 32 | 64 |
| D4 | H | 4-Fluorophenyl | 8 | 16 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[12][13] The chemical structure of the derivatives suggests they could be inhibitors of various enzymes, such as kinases or proteases. A general enzymatic assay can be adapted to screen for inhibitory activity against a target enzyme of interest.
-
Enzyme and Substrate: Select a relevant enzyme and its corresponding substrate. For example, a serine protease like chymotrypsin and its chromogenic substrate.[14]
-
Assay Principle: The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate indicates inhibition.
-
Step-by-Step Procedure:
-
In a 96-well plate, add a buffer solution, the enzyme, and varying concentrations of the test compound.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative. For the most active compounds, determine the IC50 value.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
| Derivative | R1 | R2 | % Inhibition at 10 µM | IC50 (µM) |
| Parent | - | Br | < 5% | > 100 |
| D1 | H | Cyclopropyl | 22% | 45.2 |
| D2 | H | Morpholino | 45% | 12.8 |
| D3 | CH3 | Phenyl | 85% | 1.5 |
| D4 | H | 4-Fluorophenyl | 78% | 2.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to evaluating the biological activities of novel derivatives of this compound. By employing a tiered screening strategy encompassing anticancer, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify promising lead compounds for further development. The most active and selective compounds identified through these primary screens should be subjected to more detailed mechanistic studies to elucidate their mode of action. Structure-activity relationship (SAR) studies, guided by the comparative data generated, will be instrumental in the rational design of next-generation derivatives with improved therapeutic potential.
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"Ethyl 3-bromo-4-cyanobenzoate" in the synthesis of known vs. novel compounds
[1]
Executive Summary: The "Ortho-Cyano" Privilege
Ethyl 3-bromo-4-cyanobenzoate (CAS: 362527-61-5) is not merely a generic building block; it is a bifunctional "ortho-cyano" scaffold critical for accessing fused heterocycles and polysubstituted aromatics.[1] Its value lies in the orthogonal reactivity of its three functional handles:
-
Bromide (C3): A high-fidelity handle for Pd/Ni-catalyzed cross-coupling.[1]
-
Nitrile (C4): A strong electron-withdrawing group (EWG) that activates the ortho-bromide for SNAr reactions and serves as a precursor for heterocycles (e.g., quinazolines, isoquinolines).[1]
-
Ethyl Ester (C1): A protected carboxylic acid offering solubility and a distal attachment point for linker chemistry (e.g., PROTACs).[1]
This guide compares its utility in synthesizing known clinical candidates (ATAD2 and RNR inhibitors) versus its role in novel methodology development (radical cross-coupling).[1]
Comparative Analysis: Why This Scaffold?
Reactivity Matrix: Bromo vs. Chloro vs. Iodo
In high-throughput medicinal chemistry, the choice of halogen is strategic.[1]
| Feature | Ethyl 3-Bromo -4-cyanobenzoate | Chloro Analog | Iodo Analog |
| Suzuki Coupling | Optimal. Balances oxidative addition rate with stability.[1] | Slow. Requires specialized ligands (e.g., Buchwald biaryls) to overcome high bond energy.[1] | Too Reactive. Prone to dehalogenation or homocoupling side reactions during storage/handling.[1] |
| SNAr Activation | High. The Br is a good leaving group, activated by the ortho-CN and para-ester.[1] | Moderate. Cl is a poorer leaving group unless the ring is extremely electron-deficient.[1] | Low. Iodo is generally poor for SNAr due to steric bulk and bond characteristics in this context.[1] |
| Commercial Availability | High. Standard intermediate for scale-up.[1] | High. Cheaper, but limits downstream chemistry options.[1] | Low. Expensive and light-sensitive.[1] |
Ester Selection: Ethyl vs. Methyl[1]
-
Solubility: The ethyl chain increases lipophilicity (logP ~2.[1]6) compared to the methyl ester, significantly improving solubility in non-polar solvents (DCM, Toluene) used in transition-metal catalysis.[1]
-
Process Safety: Hydrolysis of the ethyl ester releases ethanol, which is toxicologically preferred over methanol (from methyl esters) in GMP manufacturing of active pharmaceutical ingredients (APIs).[1]
Case Studies: Known vs. Novel Applications
Case Study A: Known Compounds (Targeted Oncology)
Target: ATAD2 (Bromodomain) & RNR (Ribonucleotide Reductase).[1] Mechanism: The scaffold is used to construct the core pharmacophore via divergent pathways.[1]
-
Pathway 1 (ATAD2 Inhibitors): The bromide undergoes Suzuki-Miyaura coupling with boronic acids (e.g., 5-formylfuran-2-ylboronic acid) to extend the carbon skeleton.[1] The nitrile remains intact to direct binding or for later conversion.[1]
-
Pathway 2 (RNR Inhibitors): The bromide is displaced by a thiol (e.g., benzylthiol) via SNAr .[1] The ortho-cyano group is essential here; without it, the bromide would be inert to nucleophilic attack under mild conditions.[1]
Case Study B: Novel Compounds (Radical Methodology)
Target: Late-Stage Functionalization (Methylation). Innovation: Recent literature utilizes this scaffold to demonstrate Ni-catalyzed radical cross-coupling .[1] The electron-deficient nature of the ring (due to CN and Ester) makes it a challenging but successful substrate for testing new radical precursors (e.g., acetals via beta-scission).[1] This proves the scaffold's utility in expanding the "chemical space" of existing libraries.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (ATAD2 Synthesis)
Source: Adapted from WO2017093272A1[1]
Objective: Arylation at C3 position.
-
Reagents:
-
Procedure:
-
Critical Note: The cyano group can hydrolyze if the reaction is too prolonged in basic aqueous media.[1] Keep reaction time optimized.
Protocol 2: SNAr Thiolation (RNR Inhibitor Synthesis)
Source: Adapted from WO2017209155A1
Objective: Nucleophilic substitution of Bromide by Thiol.
-
Reagents:
-
Procedure:
-
Validation: The product (Ethyl 3-(benzylthio)-4-cyanobenzoate) should show a mass shift corresponding to -Br +SBn.[1]
Visualizing the Synthetic Logic
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
References
-
ATAD2 Inhibitor Synthesis
-
RNR Inhibitor Synthesis
-
Radical Cross-Coupling Methodology
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The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Ethyl 3-bromo-4-cyanobenzoate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the choice of a starting material can have cascading effects on the overall efficiency, cost, and sustainability of a synthetic route. Ethyl 3-bromo-4-cyanobenzoate, a versatile building block, is a case in point. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with a key alternative, and offers detailed experimental insights to inform your synthetic strategy.
At a Glance: The Core Comparison
The primary decision point for a synthetic chemist often revolves around the trade-off between the higher reactivity of a bromo-substituted starting material and the lower cost of its chloro-analogue. This guide will delve into a direct comparison between this compound and its corresponding chloro-derivative, Ethyl 4-chloro-3-cyanobenzoate, primarily in the context of palladium-catalyzed cyanation reactions, a common transformation for installing the nitrile group.
Cost Analysis: A Tale of Two Halogens
The initial procurement cost is a significant factor in any synthetic campaign, especially at scale. A survey of current market prices reveals a clear trend:
| Compound | Supplier Example | Price (per gram) | Molar Mass ( g/mol ) | Cost (per mole) |
| This compound | Fluorochem[1] | ~$35.36 (for 25g) | 254.08 | ~$8984 |
| Ethyl 4-chloro-3-cyanobenzoate | BLD Pharm[2] | Inquire for price | 209.62 | Inquire for price |
| Ethyl 4-cyanobenzoate (product) | TCI America[3] | ~$13.35 (for 5g) | 175.18 | ~$2339 |
Note: Prices are approximate and subject to change based on supplier and quantity.
While a direct price for Ethyl 4-chloro-3-cyanobenzoate requires inquiry, it is a well-established principle in chemical sourcing that chloro-aromatics are significantly less expensive than their bromo-counterparts[4]. This cost differential is a primary driver for exploring the use of aryl chlorides in cross-coupling reactions.
Performance in Synthesis: Reactivity vs. Cost-Effectiveness
The higher cost of this compound is directly linked to its greater reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle[5].
However, recent advancements in catalyst systems have made the use of less reactive but more economical aryl chlorides increasingly viable[4][6]. Modern palladium catalysts, often employing specialized phosphine ligands, can effectively activate the C-Cl bond, albeit sometimes requiring slightly higher catalyst loadings or longer reaction times[7].
A pivotal study by Senecal et al. provides a direct comparison for the cyanation of a structurally similar substrate, ethyl 4-chlorobenzoate, which can be extrapolated to our target molecules. Their work demonstrates that with an appropriate palladium precatalyst and ligand system, high yields can be achieved for aryl chlorides under relatively mild conditions[1].
Comparative Reaction Parameters (based on Senecal et al.[1])
| Parameter | Aryl Bromide (Typical) | Aryl Chloride (Optimized) |
| Catalyst Loading | Lower (e.g., 0.1-1 mol%)[8] | Higher (e.g., 0.2-3 mol%)[1] |
| Reaction Time | Shorter | Potentially Longer |
| Reaction Temperature | Generally Milder | May require slightly higher temperatures |
| Yield | High to Excellent | High to Excellent (with optimized catalyst) |
This data underscores that while aryl bromides offer a more straightforward path to the desired product, the cost savings associated with aryl chlorides can be realized with careful optimization of the reaction conditions.
The Synthetic Workflow: A Visual Guide
The decision-making process for choosing between an aryl bromide and an aryl chloride can be visualized as follows:
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1261751-27-2|Ethyl 4-chloro-3-cyanobenzoate|BLD Pharm [bldpharm.com]
- 3. Ethyl 4-Cyanobenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Comparison of purification methods for "Ethyl 3-bromo-4-cyanobenzoate" products
Executive Summary
Ethyl 3-bromo-4-cyanobenzoate (CAS 362527-61-5) is a critical pharmacophore intermediate, often employed in the synthesis of non-steroidal mineralocorticoid receptor antagonists and PROTAC linkers. Its purification presents a specific challenge: balancing the removal of unreacted polar precursors (acids) against the separation of non-polar regioisomers (bromination side-products).
This guide compares the two dominant purification methodologies: Flash Column Chromatography (FCC) and Recrystallization . While FCC offers superior resolution for early-stage discovery (mg to g scale), Recrystallization provides the thermodynamic selectivity required for process scale-up (>100 g).
Chemical Profile & Separation Physics
Understanding the molecule's physicochemical properties is the prerequisite for selecting a method.
| Property | Value | Implication for Purification |
| Molecular Weight | 254.08 g/mol | Moderate size; suitable for standard silica pores (60 Å). |
| Physical State | Solid (Crystalline) | Enables recrystallization as a primary option. |
| LogP | ~2.6 | Moderately lipophilic. Retains well on C18 but ideal for Normal Phase (Silica). |
| Solubility | Water: Insoluble (0.17 g/L)EtOAc/EtOH: Soluble | Water is the ideal anti-solvent. |
| Key Functionalities | Ester, Cyano, Aryl Bromide | Avoid strong bases (hydrolysis risk of ester/nitrile). |
Decision Framework
The choice of method should not be arbitrary. Use the following logic flow to determine the optimal path for your specific batch.
Figure 1: Decision matrix for selecting the purification workflow based on scale and purity requirements.
Method A: Flash Column Chromatography (High Resolution)
Best For: Discovery scale (100 mg – 5 g), removal of close-eluting regioisomers.
The Mechanism
The cyano group (–CN) imparts a significant dipole moment to the molecule. On normal phase silica, this interacts strongly with silanol groups, causing the compound to elute later than non-polar bromo-impurities but earlier than the free acid precursor.
Optimized Protocol
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Sample Loading: Dry load is mandatory . Dissolve crude in minimum DCM, adsorb onto silica (1:2 ratio), and evaporate to a free-flowing powder. Liquid loading often causes "streaking" due to the cyano group's polarity.
Gradient Table (Typical Run):
| Column Volume (CV) | % Ethyl Acetate in Hexane | Purpose |
|---|---|---|
| 0–2 CV | 0% | Equilibrate & elute non-polar grease/oils. |
| 2–5 CV | 0% → 5% | Elute dibromo side-products (if any). |
| 5–12 CV | 5% → 20% | Target Compound Elution (Expect Rf ~0.35 in 15% EtOAc). |
| 12–15 CV | 20% → 50% | Flush polar impurities (acids/dimers). |
Expert Insight: If the peak tails significantly, add 0.1% Triethylamine to the mobile phase. This neutralizes acidic sites on the silica that may hydrogen-bond with the nitrile nitrogen.
Method B: Recrystallization (Scalable Thermodynamics)
Best For: Process scale (>10 g), removal of mechanical impurities and salts.
The Mechanism
This method relies on the steep solubility curve of the ethyl ester in ethanol. The product is soluble in hot ethanol but crashes out upon cooling or addition of water (anti-solvent). The impurities (starting acids) remain soluble in the aqueous mother liquor.
Optimized Protocol (Solvent-Pair)
-
Solvent System: Ethanol (Solvent) / Water (Anti-solvent).
-
Why Ethanol? Using methanol carries a risk of transesterification (converting ethyl ester to methyl ester) if any residual acid/base catalyst is present. Ethanol matches the ester group, nullifying this risk.
Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization process.
Detailed Steps:
-
Place crude solid in a flask with a stir bar.
-
Add Ethanol (absolute) gradually while heating to reflux (approx. 78°C) until fully dissolved. Do not overdose solvent.
-
Critical: If the solution is colored, treat with activated charcoal for 10 mins, then hot filter.
-
Remove from heat. Let cool to ~40°C.
-
Add Water dropwise. Stop immediately when a persistent cloudiness (turbidity) appears.
-
Re-heat briefly to clear the solution, then let it cool undisturbed to Room Temperature, then to 4°C (fridge).
-
Filter the white crystalline needles. Wash with cold 1:1 EtOH:Water.
Comparative Analysis
| Feature | Method A: Flash Chromatography | Method B: Recrystallization |
| Purity Potential | > 99.5% | 95% – 98% (Single Pass) |
| Yield | High (90-95%) | Moderate (70-85%) - Loss in mother liquor |
| Time Efficiency | Low (3-4 hours/batch) | High (Overnight, but low active time) |
| Scalability | Poor (Linear cost increase) | Excellent (Exponential efficiency) |
| Solvent Cost | High (Large volumes of Hex/EtOAc) | Low (Ethanol is cheap/recoverable) |
| Green Chemistry | Low (Silica waste) | High (Recyclable solvents) |
Expert Recommendation
For drug development intermediates where the next step involves a sensitive metal catalyst (e.g., Suzuki coupling at the C-Br bond), Method A is preferred to ensure no trace sulfur or chelating impurities remain. For early-stage material accumulation , Method B is sufficient and far more economical.
References
-
PubChem. this compound | C10H8BrNO2 | CID 18374323 - Physical Properties and Solubility. National Library of Medicine. Link
-
GuideChem. Chemical Properties of this compound (CAS 362527-61-5).Link
-
Google Patents. Process for producing cyanobenzoic acid derivatives (EP0989115A2). (Demonstrates solubility logic for cyano-benzoates). Link
-
University of Rochester. Tips & Tricks: Recrystallization Solvent Selection. (General protocol for ester/organic separations). Link
A Senior Application Scientist's Guide to the Validation of Analytical Methods for "Ethyl 3-bromo-4-cyanobenzoate" Reaction Monitoring
Introduction: The Critical Need for Precision in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the compound Ethyl 3-bromo-4-cyanobenzoate serves as a key intermediate. Its purity and the efficiency of its synthesis have a direct downstream impact on the quality and yield of active pharmaceutical ingredients (APIs). Consequently, the ability to accurately monitor the reaction's progress—tracking the consumption of starting materials and the formation of the desired product and any impurities—is not merely a procedural step, but a cornerstone of process control and quality assurance.
This guide provides an in-depth comparison of the three most common chromatographic techniques for reaction monitoring: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Moving beyond a simple listing of procedures, we will delve into the causality behind methodological choices and present robust validation protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement the most suitable analytical method for their specific laboratory and process needs.
The Synthetic Landscape: Context for Analysis
To effectively validate a monitoring method, we must first understand the chemical entities we aim to separate and quantify. A common synthesis route for this compound involves the electrophilic bromination of Ethyl 4-cyanobenzoate.
-
Starting Material: Ethyl 4-cyanobenzoate
-
Product: this compound
-
Potential By-products/Impurities: Unreacted starting material, dibrominated species (e.g., Ethyl 3,5-dibromo-4-cyanobenzoate), and potential hydrolysis products.
An effective analytical method must be able to resolve and, where necessary, quantify these distinct compounds to provide a clear and accurate picture of the reaction's status.
Pillars of Method Validation: Adhering to ICH Q2(R1) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The ICH Q2(R1) guideline provides a comprehensive framework for this process, focusing on several key performance characteristics.[2][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][6]
-
Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found.[5]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
HPLC is arguably the most powerful technique for the quantitative monitoring of reactions involving non-volatile, thermally stable compounds like this compound.[7][8] Its high resolution and sensitivity make it ideal for separating the product from structurally similar starting materials and impurities.
Expertise & Rationale for Method Development
-
Technique Selection: The target analyte and related substances are aromatic esters, which possess strong UV chromophores, making UV detection highly effective. These compounds are also readily soluble in common HPLC solvents and have low volatility, making HPLC a more suitable choice than GC.[9]
-
Column Choice: A reversed-phase C18 column is the workhorse for separating moderately polar organic molecules. The nonpolar stationary phase will interact with the aromatic rings and alkyl chains of the analytes, providing separation based on subtle differences in hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is chosen. This allows for the sharp elution of both the more polar starting material and the less polar brominated product and by-products within a reasonable run time.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is selected. A DAD is particularly advantageous as it can provide spectral data, aiding in peak purity assessment and identification. The detection wavelength is set at a point of high absorbance for all key analytes, typically around 254 nm for aromatic compounds.
Experimental Protocol: HPLC Method Validation
-
System Suitability Test (SST):
-
Prepare a standard solution containing Ethyl 4-cyanobenzoate and this compound.
-
Inject the solution six replicate times.
-
Calculate the Relative Standard Deviation (RSD) for retention time and peak area, resolution between the two peaks, and the tailing factor for each peak. The acceptance criteria are typically RSD < 2%, Resolution > 2, and Tailing Factor < 2.[7]
-
-
Specificity:
-
Inject individual solutions of the starting material, product, and any known impurities to confirm their retention times.
-
Inject a placebo (reaction blank) to ensure no interfering peaks are present.
-
Spike the product sample with the starting material and impurities to demonstrate that all peaks are baseline resolved.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of the product and starting material, covering a range from the LOQ to 150% of the expected working concentration (e.g., 50% to 150% for assay).[1][6]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare placebo samples spiked with the product at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration. Calculate the RSD of the results.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument. Compare the results from both sets. The overall RSD should be ≤ 2%.[1]
-
-
LOD & LOQ:
-
Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze a system suitability solution under each condition and evaluate the impact on SST parameters.
-
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Data Summary: HPLC Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at analyte Rt | High: Excellent resolution from impurities. |
| Linearity (r²) | ≥ 0.999 | Excellent: ≥ 0.999 achievable. |
| Range | 80-120% of test concentration | Wide: Easily covers required range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | High: Typically within 99.0 - 101.0%. |
| Precision (RSD) | ≤ 2.0% | High: Typically < 1.0% for repeatability. |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | Low: ng/mL levels achievable. |
| Robustness | SST parameters pass | High: Unaffected by minor variations. |
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes
While HPLC is often preferred, Gas Chromatography can be a powerful alternative, particularly if potential impurities are more volatile than the main analyte or if a mass spectrometry (MS) detector is available for definitive identification.[8] The ester functionality of this compound gives it sufficient volatility for GC analysis at elevated temperatures.[9]
Expertise & Rationale for Method Development
-
Technique Selection: GC is chosen for its high efficiency in separating volatile and semi-volatile compounds.[10] The key consideration is ensuring the analyte and related substances are thermally stable and do not degrade in the high-temperature injector or column.
-
Column Choice: A mid-polarity capillary column (e.g., a 5% phenyl polysiloxane phase like a DB-5 or VF-624ms) is a good starting point. It provides a good balance of interactions for separating compounds with varying polarity and aromaticity.
-
Temperature Program: A temperature gradient is essential. Starting at a lower temperature allows for the elution of highly volatile impurities, followed by a ramp to a higher temperature to elute the less volatile starting material and product in a timely manner with good peak shape.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for carbon-containing compounds and provides excellent quantitative data. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice.[11][12]
Experimental Protocol: GC Method Validation
The validation protocol for GC mirrors that of HPLC, with adjustments specific to the technique.
-
System Suitability Test (SST):
-
Inject a standard solution six times.
-
Assess RSD for retention time and peak area, resolution, and tailing factor. Criteria are generally the same as for HPLC.
-
-
Specificity:
-
Inject individual components, a reaction blank, and a spiked sample to confirm resolution and absence of interference.
-
-
Linearity and Range:
-
Prepare and inject a series of at least five concentrations covering the desired range.
-
Plot the calibration curve and determine r² (should be ≥ 0.999).
-
-
Accuracy (Recovery):
-
Analyze triplicate spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%).
-
Calculate percent recovery, which should typically be between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability: Perform six replicate analyses of a homogeneous sample.
-
Intermediate Precision: Repeat on a different day with a different analyst/instrument. The overall RSD should be ≤ 2%.
-
-
LOD & LOQ:
-
Determine using the S/N ratio (3:1 for LOD, 10:1 for LOQ) or from the calibration curve.
-
-
Robustness:
-
Introduce small variations in parameters like oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).
-
Verify that SST parameters remain within acceptable limits.
-
Visualization: GC Validation Workflow
Caption: Workflow for GC method validation.
Data Summary: GC Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at analyte Rt | High: Excellent resolution, especially with MS. |
| Linearity (r²) | ≥ 0.999 | Excellent: ≥ 0.999 achievable. |
| Range | 80-120% of test concentration | Wide: Easily covers required range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | High: Typically within 98.5 - 101.5%. |
| Precision (RSD) | ≤ 2.0% | High: Typically < 1.5%. |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | Very Low: pg levels possible, especially with MS. |
| Robustness | SST parameters pass | Good: Sensitive to flow and temperature changes. |
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
TLC is an invaluable tool for rapid, real-time reaction monitoring directly at the bench.[13][14] While it is primarily qualitative or semi-quantitative, its speed and low cost make it the perfect choice for quickly assessing reaction completion.[8][15]
Expertise & Rationale for Method Development
-
Technique Selection: TLC is chosen for its simplicity and speed. It allows a chemist to run multiple samples in parallel and get a result in minutes, guiding decisions on whether to stop a reaction, add more reagent, or let it run longer.[16]
-
Plate Choice: Standard silica gel plates (e.g., Silica Gel 60 F254) are used. The polar silica provides strong interactions with the polar cyano and ester groups of the analytes.[14]
-
Solvent System (Mobile Phase): The key to good TLC is finding a solvent system that provides good separation between the starting material and the product. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common.[14][16] The goal is to achieve an Rf value for the product of around 0.3-0.5, with a clear separation from the starting material spot.
-
Visualization: Since the analytes are aromatic, they can be easily visualized under a UV lamp (254 nm).[14][16] Staining with a chemical agent (e.g., potassium permanganate or p-anisaldehyde) can be used for confirmation or if impurities are not UV-active.
Experimental Protocol: TLC Method Validation (for Monitoring)
Validation for TLC as a monitoring tool is less stringent than for quantitative methods but still essential to ensure reliability.
-
Specificity/Resolution:
-
Spot the starting material, product, and a co-spot (a mixture of both) on the same plate.[17]
-
Develop the plate in the chosen solvent system.
-
Confirm that the spots for the starting material and product are clearly separated and that the co-spot resolves into two distinct spots.
-
-
Sensitivity (LOD):
-
Prepare a serial dilution of the starting material.
-
Spot each dilution on a TLC plate and develop it.
-
Determine the lowest concentration at which the starting material spot is still clearly visible under UV light. This confirms the method is sensitive enough to detect small amounts of unreacted starting material near the end of the reaction.
-
-
Robustness:
-
Slightly vary the composition of the mobile phase (e.g., change the hexane:ethyl acetate ratio by ±5%).
-
Confirm that the separation between the starting material and product is maintained.
-
Visualization: TLC Logic for Reaction Monitoring
Caption: Logical flow for interpreting a TLC plate.
Data Summary: TLC Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | Clear separation of spots (ΔRf > 0.1) | Good: Easily achievable with solvent optimization. |
| Linearity (r²) | N/A (Semi-quantitative at best) | Low: Not intended for precise quantification. |
| Range | N/A | N/A |
| Accuracy (% Recovery) | N/A | Low |
| Precision (RSD) | N/A | Low |
| LOD / LOQ | Visible by eye | Moderate: Sufficient to see trace starting material. |
| Robustness | Separation maintained | Good: Generally tolerant of minor solvent changes. |
Comparative Guide: Selecting the Right Tool for the Job
The choice of analytical technique is driven by the specific requirements of the task at hand. No single method is universally superior; each has distinct advantages.
| Feature | HPLC | GC | TLC |
| Primary Use | Quantitative analysis, purity testing | Quantitative analysis, impurity ID | Rapid qualitative/semi-quantitative monitoring |
| Quantitative Ability | Excellent | Excellent | Poor to Fair |
| Analysis Speed | Slower (10-30 min/sample) | Moderate (5-20 min/sample) | Very Fast (<10 min/run) |
| Resolution | High | Very High | Low to Moderate |
| Cost (Instrument) | High | High | Very Low |
| Cost (Per Sample) | Moderate | Moderate | Very Low |
| Ease of Use | Requires skilled operator | Requires skilled operator | Very easy, minimal training |
| Best For... | Final product assay, stability studies, precise impurity profiling. | Volatile impurity analysis, orthogonal method to HPLC, MS identification. | In-process checks, reaction optimization, quick confirmation of completion. |
Conclusion and Senior Scientist Recommendations
For the comprehensive monitoring of the synthesis of this compound, a multi-faceted approach leveraging the strengths of different techniques is recommended.
-
For In-Process, At-the-Bench Monitoring: TLC is the undisputed champion. Its speed, simplicity, and low cost allow for frequent checks to guide the reaction in real-time. A validated TLC method provides immediate, actionable information on the consumption of starting material.
-
For Quantitative Analysis and Impurity Profiling: HPLC with UV/DAD detection should be the primary validated method. It offers the best combination of resolution, sensitivity, and robustness for accurately quantifying the product and key impurities in a complex reaction matrix without the need for high temperatures. It is the ideal method for final product release testing and for generating reliable data for process optimization studies.
-
For Orthogonal Verification and Unknown Identification: GC-MS serves as an excellent secondary or orthogonal technique. It can confirm the results obtained by HPLC and is unparalleled in its ability to identify unknown volatile impurities by providing structural information from mass spectra. Its use is particularly warranted during process development or when unexpected by-products are detected.
By understanding the fundamental principles and validation requirements of each method, a scientist can confidently select the appropriate tool, ensuring that the synthesis of critical intermediates like this compound is controlled, efficient, and yields a product of the highest quality.
References
-
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]
-
Journal of Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
ResearchGate. Investigation of metabolism using TLC-DAR and reaction-displacement TLC. Available at: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Chromatography Today. HPLC vs GC - A Beginner's Guide. Available at: [Link]
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MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Cyanide - Analytical Methods. Available at: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
Chromatography Forum. comparison of GC, HPLC and TLC. Available at: [Link]
-
ResearchGate. Development, validation and application of a specific method for the quantitative determination of wine esters by headspace-solid-phase microextraction-gas chromatography–mass spectrometry. Available at: [Link]
-
Acta Poloniae Pharmaceutica. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Available at: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
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Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
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International Journal of Pharmaceutical Quality Assurance. Analytical Method Validation Parameters: An Updated Review. Available at: [Link]
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Technology Networks. GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Available at: [Link]
-
O'Brien & Gere. An Overview and Comparison of Methods for Cyanide Analysis. Available at: [Link]
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MDPI. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Available at: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
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IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 9014: Cyanide in Waters and Extracts Using Titrimetric and Manual Spectrophotometric Procedures. Available at: [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
University of Rochester. How To: Monitor by TLC. Available at: [Link]
-
SciELO. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Available at: [Link]
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ResearchGate. FDA issues revised guidance for analytical method validation. Available at: [Link]
-
Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
